molecular formula C8H4ClNO3 B3220586 2-Chlorobenzo[d]oxazole-5-carboxylic acid CAS No. 1198793-49-5

2-Chlorobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B3220586
CAS No.: 1198793-49-5
M. Wt: 197.57 g/mol
InChI Key: ROSIKKXRLNTRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzo[d]oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO3 and its molecular weight is 197.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorobenzo[d]oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobenzo[d]oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSIKKXRLNTRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chlorobenzo[d]oxazole-5-carboxylic Acid (CAS: 1198793-49-5): A Privileged Scaffold for Targeted Drug Discovery and SNAr Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzoxazole nucleus is recognized as a "privileged scaffold" due to its ability to mimic nucleic acid bases and interact with a diverse array of biological targets. Specifically, 2-chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 1198793-49-5) serves as a highly versatile, bifunctional building block. It features a highly electrophilic C-2 position primed for Nucleophilic Aromatic Substitution (SNAr) and a C-5 carboxylic acid handle ideal for amide coupling. This technical guide explores the physicochemical profile, mechanistic reactivity, and self-validating experimental workflows for utilizing this compound in the synthesis of novel therapeutics, such as antibacterial agents () and anti-inflammatory drugs ().

Physicochemical Profiling

Understanding the baseline properties of 2-chlorobenzo[d]oxazole-5-carboxylic acid is critical for designing appropriate solvent systems and purification strategies during library synthesis ().

PropertyValue
IUPAC Name 2-chloro-1,3-benzoxazole-5-carboxylic acid
CAS Number 1198793-49-5
Molecular Formula C

H

ClNO

Molecular Weight 197.58 g/mol
Key Functional Groups 2-chloro (electrophile), 5-carboxylic acid (coupling handle)
Typical Appearance Off-white to light yellow crystalline solid
Solubility Profile Soluble in DMF, DMSO; partially soluble in Ethanol; insoluble in Water
Storage Conditions Sealed in dry, dark conditions at room temperature (moisture sensitive)

Mechanistic Insights: The SNAr Reactivity at C-2

The synthetic utility of 2-chlorobenzo[d]oxazole-5-carboxylic acid stems from the exceptional reactivity of its C-2 position. The causality behind this reactivity lies in the electronic landscape of the benzoxazole ring:

  • Inductive and Resonance Withdrawal: The highly electronegative oxygen and the imine-like nitrogen atom strongly polarize the C=N bond, withdrawing electron density from the C-2 carbon.

  • Synergistic Activation: The carboxylic acid group at the 5-position exerts an additional electron-withdrawing effect across the fused aromatic system, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule compared to an unsubstituted 2-chlorobenzoxazole ().

  • Meisenheimer Complex Stabilization: Upon attack by a nucleophile (such as a primary amine), the resulting negative charge is efficiently delocalized onto the electronegative nitrogen atom, stabilizing the tetrahedral Meisenheimer intermediate before the rapid elimination of the chloride leaving group.

SNArMechanism A 2-Chlorobenzo[d]oxazole- 5-carboxylic acid C Tetrahedral Meisenheimer Intermediate A->C Nucleophilic Attack at C-2 B Nucleophile (Nu:) (e.g., Primary Amine) B->C Nucleophilic Attack at C-2 D 2-Substituted Benzo[d]oxazole- 5-carboxylic acid C->D Rearomatization & Elimination E Chloride Leaving Group (Cl-) C->E Departure

Mechanistic logic of the SNAr reaction at the C-2 position.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the chemical rationale (causality) behind the chosen conditions.

Protocol 1: Synthesis of the Core via Chlorination

Objective: To synthesize 2-chlorobenzo[d]oxazole-5-carboxylic acid from its 2-mercapto precursor ().

  • Suspension: Suspend 2-mercaptobenzo[d]oxazole-5-carboxylic acid (10.0 mmol) in neat thionyl chloride (SOCl

    
    , 15.0 mL) under an inert nitrogen atmosphere.
    
  • Catalytic Activation: Add 3 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl

      
       to form the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species accelerates the conversion of the thiol to the chloride. Without DMF, the reaction is sluggish and prone to forming unwanted disulfide dimers.
      
  • Thermal Reflux: Heat the mixture to 75 °C for 4-5 hours. The reaction is complete when the evolution of SO

    
     and HCl gases ceases.
    
  • Concentration: Remove the excess SOCl

    
     under reduced pressure via rotary evaporation to yield a crude oil.
    
  • Kinetic Trapping (Critical Step): Quench the residue by pouring it into vigorously stirred ice-cold water.

    • Causality: The newly formed 2-chloro group is highly susceptible to hydrolysis. Quenching at ambient or elevated temperatures will revert the product to a 2-hydroxybenzoxazole. Maintaining the temperature below 5 °C kinetically traps the desired chloride.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a high vacuum.

SyntheticWorkflow A 3-Amino-4-hydroxy- benzoic acid B 2-Mercaptobenzo[d]oxazole- 5-carboxylic acid A->B CS2, KOH Reflux C 2-Chlorobenzo[d]oxazole- 5-carboxylic acid B->C SOCl2, DMF (cat.) Reflux, 5h D 2-Aminobenzo[d]oxazole- 5-carboxylic acid C->D R-NH2, DIPEA SNAr Reaction

Synthetic workflow for 2-chlorobenzo[d]oxazole-5-carboxylic acid.

Protocol 2: Downstream Functionalization via SNAr

Objective: To displace the 2-chloro group with a primary amine, generating a library of 2-amino-substituted benzoxazoles for biological screening.

  • Initiation: In an oven-dried flask, dissolve 2-chlorobenzo[d]oxazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the 5-carboxylic acid (preventing intermolecular esterification/amidation side reactions) and acts as an acid scavenger for the HCl byproduct, driving the SNAr equilibrium forward without competing with the primary amine.

  • Nucleophile Introduction: Slowly add the desired primary amine (1.2 mmol) at room temperature.

  • Thermal Activation: Heat the mixture to 80 °C. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1). The reaction typically reaches completion within 2-4 hours.

  • Workup & Isolation: Cool the mixture and pour it into ice-cold 1M HCl. The acidic environment ensures the carboxylic acid is protonated (neutralized), forcing the product to precipitate out of the aqueous layer. Filter, wash with water, and recrystallize from ethanol.

Applications in Drug Discovery

The 2-chlorobenzo[d]oxazole-5-carboxylic acid scaffold is heavily utilized in the synthesis of advanced pharmacological agents:

  • Antibacterial Agents: Benzoxazole rings act as structural isomers of adenine and guanine. Derivatives synthesized from the 2-chloro core have been successfully incorporated into the C14 side chain of pleuromutilin, resulting in superior time-dependent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial nucleic acid synthesis ().

  • Anti-inflammatory Therapeutics: The lipophilic nature of the benzoxazole core, combined with specific substitutions at the 5-position (facilitated by the carboxylic acid handle), has yielded novel N'-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides. These compounds exhibit significant in vivo anti-inflammatory activity with reduced ulcerogenic toxicity compared to standard NSAIDs like ibuprofen ().

References

  • Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]

  • Synthesis and Antiinflammatory Activity of Some New Benzoxazole Derivatives Source: Asian Journal of Chemistry URL:[Link]

The Physicochemical and Synthetic Blueprint of 2-Chlorobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are the cornerstone of accelerated drug discovery. 2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 1198793-49-5) is a privileged, highly versatile heterocyclic scaffold. Featuring an electrophilic C2-position primed for Nucleophilic Aromatic Substitution (SNAr) and a C5-carboxylic acid ready for diverse acylations, this molecule enables the rapid generation of complex, biologically active libraries.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties. Here, we will dissect the electronic architecture of the molecule, detail field-proven synthetic methodologies, and explain the mechanistic causality behind each experimental protocol to ensure your workflows are robust and self-validating.

Physicochemical Profiling & Molecular Architecture

The utility of 2-Chlorobenzo[d]oxazole-5-carboxylic acid stems directly from its physicochemical properties. The electron-withdrawing nature of the fused oxazole ring, compounded by the strongly electron-withdrawing carboxylic acid at the 5-position, severely depletes the electron density of the aromatic system. This electronic configuration lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2-chlorine exceptionally labile to nucleophilic attack.

Quantitative Physicochemical Data

To facilitate integration into your cheminformatics and drug design pipelines, the core quantitative metrics of the molecule are summarized below[1]:

PropertyValueImplication for Drug Design
CAS Number 1198793-49-5Unique identifier for procurement and database querying.
Molecular Formula C8H4ClNO3Defines atomic composition.
Molecular Weight 197.58 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Predicted LogP ~2.1Moderate lipophilicity; ideal starting point for tuning ADME properties.
H-Bond Donors 1 (-COOH)Capable of strong directional interactions with target proteins.
H-Bond Acceptors 4 (N, O, O, O)High potential for interacting with kinase hinge regions or active site waters.
TPSA 63.6 ŲExcellent membrane permeability profile; well within the <140 Ų limit for oral bioavailability.

Mechanistic Reactivity & Orthogonal Functionalization

The true power of this scaffold lies in its orthogonal reactivity . The molecule presents two distinct reactive hubs that can be addressed sequentially without the need for complex protecting group strategies—provided the order of operations is logically designed.

The Causality of Reaction Sequencing: If you attempt to perform an amide coupling at the C5-carboxylic acid first, the amine used for the coupling will competitively attack the C2-chlorine via SNAr, leading to an intractable mixture of oligomers and regioisomers. Therefore, the self-validating approach is to always execute the SNAr at the C2 position first . Once the C2 position is substituted (e.g., with an aniline or piperazine), the electron density of the ring increases, effectively deactivating the ring against further nucleophilic attack and allowing for clean, chemoselective amide coupling at the C5 position.

Reactivity Core 2-Chlorobenzo[d]oxazole- 5-carboxylic acid SNAr Step 1: SNAr at C2 (Amines, Alcohols, Thiols) Core->SNAr Nucleophilic Attack Product1 2-Substituted Benzoxazole-5-carboxylic acid SNAr->Product1 Yields Stable Intermediate Amide Step 2: Amide Coupling at C5 (EDCI, HATU, Amines) Product3 Bifunctionalized Therapeutic Scaffold Amide->Product3 Final Derivatization Product1->Amide Carboxyl Activation

Caption: Logical workflow for the orthogonal functionalization of 2-Chlorobenzo[d]oxazole-5-carboxylic acid.

De Novo Synthesis Protocol

When commercial procurement is not viable, or when isotopic labeling is required, synthesizing the core scaffold from basic precursors is necessary. The most robust route begins with 3-amino-4-hydroxybenzoic acid [2].

Experimental Protocol: Synthesis of 2-Chlorobenzo[d]oxazole-5-carboxylic acid

Phase 1: Cyclization to the Benzoxazolone Intermediate

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, suspend 3-amino-4-hydroxybenzoic acid (10.0 g, 65.3 mmol) in anhydrous ethanol (100 mL).

  • Reagent Addition: Add powdered potassium hydroxide (KOH) (8.0 g, 142 mmol) followed by carbon disulfide (CS2) (20 mL, excess).

  • Reaction: Reflux the mixture for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ice-cold water (150 mL) and acidify to pH 2 using 1N HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-mercapto-benzo[d]oxazole-5-carboxylic acid. Mechanistic Insight: The KOH deprotonates both the phenol and the amine, allowing nucleophilic attack on the highly electrophilic carbon of CS2, followed by elimination of H2S to form the fused ring system.

Phase 2: Vilsmeier-Type Chlorination

  • Setup: Transfer the intermediate (5.0 g, 25.6 mmol) to a 100 mL flask equipped with a reflux condenser.

  • Activation: Add thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) (30 mL) and exactly 0.5 mL of anhydrous N,N-dimethylformamide (DMF) [3].

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Quenching & Isolation (Self-Validating Step): To monitor completion, quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. You should observe the methyl ester of the product (due to the reaction of the intermediate acyl chloride with methanol). Once complete, carefully evaporate the excess POCl3 under reduced pressure. Quench the residue by slowly pouring it over crushed ice. The product will precipitate. Filter and dry to obtain the title compound.

Mechanistic Insight:Why use catalytic DMF? Uncatalyzed chlorination of benzoxazolones is kinetically sluggish. DMF reacts with POCl3 to generate the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species rapidly reacts with the tautomeric oxygen of the benzoxazolone, converting it into a superior leaving group, which is subsequently displaced by chloride ions to yield the 2-chlorobenzoxazole.

Synthesis SM 3-Amino-4-hydroxybenzoic acid Step1 Cyclization (CS2 / KOH, Reflux) SM->Step1 Int1 2-Mercaptobenzo[d]oxazole- 5-carboxylic acid Step1->Int1 Step2 Chlorination via Vilsmeier Activation (POCl3, cat. DMF, 80°C) Int1->Step2 Product 2-Chlorobenzo[d]oxazole- 5-carboxylic acid Step2->Product

Caption: Two-step de novo synthetic pathway for 2-Chlorobenzo[d]oxazole-5-carboxylic acid.

Applications in Drug Discovery

The 2-chlorobenzoxazole motif is a proven pharmacophore in the development of enzyme inhibitors and receptor modulators.

Sirtuin Modulators: Derivatives of 2-chlorobenzo[d]oxazoles have been extensively utilized in the synthesis of Sirtuin (SIRT) modulators [4]. By displacing the C2-chlorine with specific diamines (such as homopiperazine) and subsequently functionalizing the C5-carboxylic acid, researchers can generate libraries of compounds that modulate NAD-dependent histone deacetylase activity. This has profound implications for treating age-related diseases, metabolic disorders, and neurodegeneration.

Kinase Inhibitors: The benzoxazole core frequently acts as a bioisostere for indole or benzimidazole in kinase inhibitor design. The oxygen atom in the oxazole ring provides a unique hydrogen-bond acceptor profile that can interact with the hinge region of kinases, while the C5 vector projects directly into the solvent-exposed region, allowing for the attachment of solubilizing groups via amide linkages.

References

  • Fluorochem. "2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS 1198793-49-5)". Fluorochem Product Catalog.
  • BenchChem. "In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic acid". BenchChem Technical Resources.
  • Google Patents. "Hmox1 inducers (US20240051952A1)". United States Patent Application.
  • European Patent Office. "Imidazo[2,1-b]thiazole derivatives as sirtuin modulators (EP 2388263 A1)". Googleapis Patent Database.

Advanced Synthesis Pathways for 2-Substituted Benzoxazoles from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Benzoxazoles are privileged heterocyclic scaffolds characterized by a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry, heavily featured in pharmacologically active molecules ranging from antimicrobial and anticancer agents to VLA-4 antagonists and cyclooxygenase inhibitors[1][2].

While multiple synthetic strategies exist, the direct condensation of 2-aminophenols with carboxylic acids remains one of the most atom-economical and highly desirable approaches[1]. However, this pathway presents distinct thermodynamic challenges. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for modern, high-yield synthesis pathways, specifically focusing on overcoming the activation energy barriers of cyclodehydration.

Mechanistic Causality: The Thermodynamic Hurdle

The fundamental reaction between 2-aminophenol and a carboxylic acid proceeds via a two-step cascade[1]. First, the more nucleophilic amino group of the 2-aminophenol attacks the activated carbonyl, resulting in N-acylation to form a 2-hydroxyanilide intermediate[2]. The second step is an intramolecular cyclodehydration, where the phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the ring[3].

The Causality of Experimental Design: The primary bottleneck in this pathway is the second step. The hydroxyl group (-OH) is an exceptionally poor leaving group. Consequently, the 2-hydroxyanilide intermediate is highly stable at room temperature. Spontaneous cyclization does not occur without significant intervention[2][3]. Historically, this required stoichiometric amounts of harsh dehydrating agents (like polyphosphoric acid, PPA) and extreme sustained heating (>150°C)[2]. Modern methodologies bypass this thermodynamic hurdle through two primary mechanisms:

  • Chemical Activation: Converting the carboxylic acid to a highly reactive acid chloride and using organic acids to protonate the intermediate, transforming the -OH into a superior leaving group (H₂O)[4].

  • Dielectric Heating: Utilizing solvent-free microwave irradiation to provide intense, localized volumetric heating that rapidly overcomes the activation energy barrier[3][5].

Mechanism A 2-Aminophenol + Carboxylic Acid B Electrophilic Activation (SOCl2 or MW) A->B C N-Acylation B->C D 2-Hydroxyanilide (Intermediate) C->D E Cyclodehydration (-H2O) D->E Overcome high activation energy F 2-Substituted Benzoxazole E->F

Reaction pathway for 2-substituted benzoxazole synthesis via intermediate 2-hydroxyanilide.

Comparative Analysis of State-of-the-Art Methodologies

To select the optimal synthetic route, researchers must balance yield, reaction time, and environmental impact. The table below summarizes the quantitative data across different operational paradigms.

MethodologyReagents / CatalystsTemp (°C)TimeYield RangeEnvironmental Profile
Traditional Condensation PPA or PPTS (excess)150–2304–12 h50–75%Poor (Harsh acids, difficult aqueous workup)
One-Pot Acid Chloride SOCl₂, MeSO₃H80–1001–2 h82–87%Moderate (Uses SOCl₂, but highly efficient)
Microwave (Solvent-Free) None (Neat)150–20010–30 min85–95%Excellent (Atom-economical, green chemistry)

Validated Experimental Protocols

Every robust chemical process must be a self-validating system. The following protocols integrate In-Process Controls (IPC) to ensure mechanistic milestones are met before proceeding to the next step.

Protocol A: One-Pot Methanesulfonic Acid-Catalyzed Synthesis

This method is ideal for complex substrates where microwave equipment is unavailable. It relies on the in situ generation of an acid chloride, followed by methanesulfonic acid (MeSO₃H) catalyzed cyclodehydration[4].

Step-by-Step Workflow:

  • In Situ Activation: In a round-bottom flask, treat the target carboxylic acid (2.5 mmol) with thionyl chloride (SOCl₂, 3.0 mmol, 1.2 equiv). Heat the mixture at 80°C for 1 hour[4].

    • Causality: SOCl₂ converts the relatively unreactive carboxylic acid into a highly electrophilic acid chloride, priming it for rapid nucleophilic attack by the amine.

  • Purge: Distill off the excess SOCl₂ under reduced pressure.

    • Causality: Removing unreacted SOCl₂ prevents the degradation of the oxidation-sensitive 2-aminophenol in the subsequent step.

  • Condensation & Cyclization: To the crude acid chloride, add 2-aminophenol (2.5 mmol, 1.0 equiv) and MeSO₃H (0.5 mL, 3.0 equiv) dissolved in dioxane. Heat the reaction mixture at 100°C (oil bath)[4].

    • Causality: MeSO₃H acts as a dual-purpose catalyst. It accelerates the initial amide formation and protonates the resulting 2-hydroxyanilide, drastically lowering the activation energy for the final cyclodehydration.

  • Self-Validation (IPC): After 1 hour, withdraw a 0.25 mL aliquot, quench with 0.25 mL methanol, and analyze via TLC (Hexane:EtOAc 4:1)[4]. The complete disappearance of the intermediate confirms successful cyclodehydration.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel column chromatography.

Protocol B: Microwave-Assisted Solvent-Free Condensation

This green chemistry approach eliminates the need for metal catalysts and toxic solvents, relying entirely on dielectric heating to drive the reaction[3][5].

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol)[1].

    • Expert Insight: If the carboxylic acid is highly sublimable (e.g., benzoic acid), evaporative loss can reduce yields. In such cases, using 1.5 equivalents of 2-aminophenol is recommended to drive the reaction to completion[3].

  • Homogenization: Thoroughly mix the neat solid reactants using a spatula[1].

    • Causality: Solvent-free conditions rely on intimate physical contact between solid reactants for initial mass transfer before the mixture melts under microwave irradiation.

  • Irradiation: Seal the vessel strictly to prevent evaporative loss[3]. Place it in a dedicated microwave reactor and irradiate at 150–200°C for 10–30 minutes[1].

    • Causality: Microwave irradiation provides direct, uniform dielectric heating to the polar reactants, rapidly overcoming the cyclodehydration activation barrier without inducing the thermal degradation typical of prolonged conventional heating.

  • Self-Validation & Purification: Cool the vessel to room temperature. Dissolve the crude melt in dichloromethane. Analyze via GC-MS to confirm the molecular ion peak of the target 2-substituted benzoxazole. Purify via column chromatography[1]. Final validation is achieved via ¹H-NMR, confirming the absence of broad -OH and -NH₂ signals.

Workflow S1 1. Mix Reactants (Solvent-Free) S2 2. MW Irradiation (150-200°C) S1->S2 S3 3. IPC / TLC Validation S2->S3 10-30 min S4 4. Chromatography Purification S3->S4 If complete S5 5. Pure Product (GC-MS/NMR) S4->S5

Step-by-step experimental workflow for microwave-assisted solvent-free synthesis.

Substrate Scope and Limitations

It is critical to understand how the choice of carboxylic acid impacts the pathway. Aromatic, heteroaromatic, and aliphatic carboxylic acids generally provide excellent yields under both protocols[3][4]. However, when utilizing dicarboxylic acids (such as phthalic or succinic acid), the reaction proceeds via the intermediate formation of the corresponding anhydride. Due to the steric hindrance imposed by the bulky benzoxazole moiety once the first ring closes, nucleophilic attack by a second molecule of 2-aminophenol is restricted, leading to the predominant formation of the mono-benzoxazole rather than a bis-benzoxazole[3].

Conclusion

The synthesis of 2-substituted benzoxazoles directly from carboxylic acids represents a vital transformation in drug development. By understanding the thermodynamic causality of the 2-hydroxyanilide intermediate, researchers can move away from harsh, outdated PPA-catalyzed methods. Adopting either the in situ acid chloride/MeSO₃H pathway or the solvent-free microwave-assisted approach ensures higher yields, cleaner reaction profiles, and adherence to modern green chemistry principles.

References

  • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Source: Australian Journal of Chemistry URL: [Link]

Sources

Molecular structure and weight of 2-Chlorobenzo[d]oxazole-5-carboxylic acid

[1]

Executive Summary

2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 1198793-49-5) is a heterobifunctional building block extensively used in drug discovery.[1] It features a fused benzoxazole core with two distinct reactive sites: an electrophilic chlorine atom at the C2 position and a carboxylic acid moiety at the C5 position. This "orthogonal reactivity" allows researchers to sequentially functionalize the molecule—typically employing Nucleophilic Aromatic Substitution (SNAr) at C2 and amide coupling at C5—making it an ideal scaffold for PROTAC linkers, kinase inhibitors (e.g., VEGFR-2), and antimicrobial agents.

Molecular Identity & Physicochemical Properties[1][2][3]

The compound is characterized by a planar benzoxazole ring system. The electron-withdrawing nature of the oxazole ring activates the C2-chlorine towards displacement, while the C5-carboxylic acid provides a handle for solubility modulation or library attachment.[1]

Table 1: Core Chemical Data
PropertyData
CAS Number 1198793-49-5
IUPAC Name 2-chlorobenzo[d]oxazole-5-carboxylic acid
Molecular Formula C₈H₄ClNO₃
Molecular Weight 197.58 g/mol
Exact Mass 196.988 g/mol
Smiles OC(=O)c1cc2nc(Cl)oc2cc1
Physical State Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, MeOH
pKa (Calc) ~3.5 (Carboxylic acid), ~0.5 (Oxazole N)

Structural Analysis & Reactivity Logic

The Benzoxazole Core

The benzoxazole scaffold consists of a benzene ring fused to an oxazole ring. The electronegativity of the oxygen and nitrogen atoms in the oxazole ring creates a dipole that pulls electron density away from the C2 carbon.

The C2-Chloro "Warhead" (Electrophilic)
  • Mechanism: The C=N bond in the oxazole ring renders the C2 position electron-deficient (similar to the 2-position in pyridine).[1]

  • Reactivity: The chlorine atom acts as a good leaving group. Nucleophiles (amines, thiols, alkoxides) can attack C2, displacing chloride via an SNAr mechanism. This is the primary vector for introducing diversity.

The C5-Carboxylic Acid "Anchor" (Nucleophilic/Electrophilic)[1]
  • Stability: The acid moiety is stable under the conditions required for SNAr at C2 (often mild heat or base).

  • Utility: It allows for the attachment of the scaffold to larger biological ligands or solid-phase resins via standard amide coupling reagents (HATU, EDC).

Synthetic Pathways[6][7][8]

The synthesis of 2-chlorobenzo[d]oxazole-5-carboxylic acid typically proceeds from 3-amino-4-hydroxybenzoic acid .[1] The workflow involves cyclization to form the oxazole ring followed by chlorination.[2]

Protocol Overview
  • Cyclization: 3-amino-4-hydroxybenzoic acid is treated with a carbonyl source (e.g., Urea, Phosgene, or CDI) to close the ring, forming the 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (often existing as the hydroxy tautomer).[1]

  • Chlorination: The intermediate is treated with a chlorinating agent like Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅). This converts the C2-OH/C2=O group into the C2-Cl functionality.

Visualization: Synthesis & Reactivity Flow[1]

GPrecursor3-Amino-4-hydroxybenzoic acidIntermediate2-Oxo-benzoxazoleIntermediatePrecursor->IntermediateCyclization(CDI/Phosgene)Product2-Chlorobenzo[d]oxazole-5-carboxylic acidIntermediate->ProductChlorination(POCl3/PCl5)Deriv_Amine2-Amino-benzoxazole(S_NAr Product)Product->Deriv_AmineR-NH2, Base(S_NAr at C2)Deriv_AmideBenzoxazole Amide(Coupling Product)Product->Deriv_AmideR'-NH2, HATU(Amide Coupling at C5)

Caption: Synthetic route from aminophenol precursor to the target scaffold, branching into orthogonal downstream derivatization pathways.

Experimental Protocols

A. Synthesis of the Core Scaffold (General Procedure)

Note: This procedure is adapted from standard benzoxazole synthesis methodologies.

  • Cyclization:

    • Dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) in dry THF.

    • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise.

    • Reflux for 4–6 hours. Monitor by TLC (formation of the polar urea intermediate).

    • Acidify with 1N HCl to precipitate the 2-oxo intermediate . Filter and dry.

  • Chlorination:

    • Suspend the dried 2-oxo intermediate in POCl₃ (excess, acts as solvent).

    • Add a catalytic amount of DMF (Vilsmeier-Haack activation).[1]

    • Heat to 100°C for 2–4 hours. The solid should dissolve as the chloride forms.

    • Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

B. Nucleophilic Substitution (SNAr) at C2

This reaction substitutes the chlorine with an amine.

  • Dissolve 2-Chlorobenzo[d]oxazole-5-carboxylic acid (1 eq) in DMF or DMSO.

  • Add the amine nucleophile (1.1 eq) and a base (DIPEA or K₂CO₃, 2 eq).

  • Stir at 60–80°C for 2–12 hours.

    • Observation: The reaction rate depends on the nucleophile's steric bulk.

  • Acidify to pH 4 to precipitate the product or extract.

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Expect three aromatic signals.[3]

    • H4 (Doublet, ~8.2 ppm): Ortho to the carboxylic acid, meta to the oxazole N.

    • H6 (Doublet of doublets, ~8.0 ppm): Between the acid and the oxygen.

    • H7 (Doublet, ~7.8 ppm): Ortho to the oxygen.

    • Note: The carboxylic acid proton (COOH) typically appears as a broad singlet at 11–13 ppm.

  • Mass Spectrometry (LC-MS):

    • ESI+: m/z 197.9 [M+H]⁺.

    • Isotope Pattern: A characteristic 3:1 ratio of the M and M+2 peaks (198/200) confirms the presence of a single Chlorine atom.

References

  • PubChem. 2-Chlorobenzo[d]oxazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • RSC Advances. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. (Context on SNAr reactivity). Available at: [Link]

2-Chlorobenzo[d]oxazole-5-carboxylic Acid and Its Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the benzoxazole core serves as a privileged bioisostere for indoles, benzimidazoles, and benzothiazoles. Specifically, 2-chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 1198793-49-5) and its esterified derivatives, such as methyl 2-chlorobenzoxazole-5-carboxylate (CAS: 54120-92-2) , are highly valued bifunctional building blocks ([1], [2]).

The strategic placement of the functional groups dictates its utility:

  • C2-Chloro Substitution: The electron-withdrawing nature of the oxazole ring (specifically the imine-like nitrogen) renders the C2 position highly electrophilic. It behaves similarly to an acid chloride, undergoing rapid Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alcohols.

  • C5-Carboxylic Acid: This moiety provides a versatile handle for late-stage amidation or acts directly as an acidic pharmacophore to engage biological targets (e.g., nuclear receptors or amyloidogenic proteins).

Synthesis & Manufacturing Pathways

The de novo synthesis of 2-chlorobenzo[d]oxazole derivatives requires careful control of reaction conditions to prevent degradation of the heterocycle. The most robust industrial and laboratory-scale route utilizes the Vilsmeier-Haack chlorination of a 2-mercaptobenzoxazole precursor ([3]).

Chemoselectivity Rationale (The "Ester First" Rule)

Attempting to directly chlorinate 2-mercaptobenzo[d]oxazole-5-carboxylic acid with thionyl chloride (SOCl2) will simultaneously convert the C5-carboxylic acid into a highly reactive acyl chloride. This dual-activation leads to uncontrolled oligomerization during workup. Therefore, protecting the C5-carboxylic acid as a methyl ester prior to chlorination is a mandatory, self-validating step to ensure high yields and purity.

SyntheticWorkflow A 3-Amino-4-hydroxy- benzoic acid B 2-Mercaptobenzo[d]oxazole- 5-carboxylic acid A->B CS2, KOH Reflux C Methyl 2-mercapto- benzo[d]oxazole-5-carboxylate B->C MeOH, H2SO4 Reflux D Methyl 2-chloro- benzo[d]oxazole-5-carboxylate C->D SOCl2, DMF (cat.) Reflux E 2-Chlorobenzo[d]oxazole- 5-carboxylic acid D->E LiOH, THF/H2O 0°C to RT

Synthetic workflow for 2-chlorobenzo[d]oxazole-5-carboxylic acid via Vilsmeier chlorination.

Experimental Protocol: Vilsmeier-Haack Chlorination

Objective: Convert methyl 2-mercaptobenzo[d]oxazole-5-carboxylate to the 2-chloro electrophile.

  • Reagent Preparation: Suspend methyl 2-mercaptobenzo[d]oxazole-5-carboxylate (10 mmol) in neat thionyl chloride (SOCl2, 50 mL) under an inert argon atmosphere ([4]).

  • Catalyst Addition: Add catalytic N,N-dimethylformamide (DMF, 0.1 mL).

    • Mechanistic Causality: DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species activates the C2-thione tautomer, facilitating the displacement of sulfur by chloride ([5]).

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 5 hours. The suspension will transition into a clear, pale-yellow solution as the reaction reaches completion.

  • Controlled Concentration: Distill off excess SOCl2 under reduced pressure.

    • Safety & Quality Control: Never quench the bulk reaction directly with water. Unreacted SOCl2 undergoes violent exothermic hydrolysis, which will thermally degrade the benzoxazole core and lead to ring-opening ([6]).

  • Purification: Purify the crude residue via silica gel column chromatography using a Petroleum Ether/Ethyl Acetate (10:1) eluent system to afford the target compound as a crystalline solid ([7]).

Derivatization Logic & Medicinal Chemistry

The bifunctional nature of 2-chlorobenzo[d]oxazole-5-carboxylic acid presents a chemoselectivity challenge. If amidation at C5 is attempted directly on the free acid using an aliphatic amine, the amine will preferentially attack the C2-chloro group via SNAr.

Orthogonal Functionalization Strategy: To build complex drug candidates, SNAr at the C2 position must be executed first on the esterified core. Once the C2 position is occupied by the desired nucleophile, the C5-ester can be safely hydrolyzed to the free acid, followed by HATU-mediated amidation.

DerivatizationLogic Core Methyl 2-chlorobenzo[d]oxazole- 5-carboxylate SNAr C2 SNAr Reaction (R-NH2, DIPEA, THF) Core->SNAr Int1 Methyl 2-(alkylamino)benzo[d]oxazole- 5-carboxylate SNAr->Int1 Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Int2 2-(Alkylamino)benzo[d]oxazole- 5-carboxylic acid Hydrolysis->Int2 Amide C5 Amidation (R'-NH2, HATU, DIPEA) Final Fully Functionalized Benzoxazole Drug Candidate Amide->Final Int1->Hydrolysis Int2->Amide

Orthogonal derivatization logic preventing chemoselective S_NAr/Amidation cross-reactivity.

Quantitative Data: SNAr Reaction Parameters

The SNAr reactivity of the C2-chloro group varies predictably based on the nucleophile. The table below summarizes validated parameters for library generation.

Table 1: Quantitative Reaction Parameters for SNAr Derivatization at C2

Nucleophile TypeReagents & ConditionsAvg. Reaction TimeTypical YieldMechanistic Note
Primary Amines R-NH₂ (1.2 eq), DIPEA (2.0 eq), THF, RT2 - 4 h85 - 95%Highly nucleophilic; proceeds rapidly without heating.
Secondary Amines R₂NH (1.5 eq), K₂CO₃ (2.0 eq), DMF, 60°C6 - 8 h75 - 85%Steric hindrance necessitates mild heating and polar solvent.
Phenols (O-linked) Ar-OH (1.2 eq), Cs₂CO₃ (2.0 eq), DMF, 80°C12 - 16 h70 - 80%Requires strong base to generate the active phenoxide ion.
Thiols (S-linked) R-SH (1.1 eq), Et₃N (1.5 eq), DCM, RT1 - 2 h90 - 98%Superior nucleophilicity of sulfur drives rapid conversion.

Biological Applications & Target Engagement

Benzoxazole-5-carboxylic acid derivatives are extensively utilized in the development of therapeutics targeting metabolic disorders, neurodegeneration, and oncology.

A prominent application is the design of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonists for type 2 diabetes. The benzoxazole core acts as a rigid, lipophilic bioisostere for the traditional thiazolidinedione (TZD) ring, while the C5-carboxylic acid mimics the essential acidic pharmacophore required to form critical hydrogen bonds within the receptor's ligand-binding domain ([8]).

TargetEngagement Drug Benzoxazole-5-carboxylic Acid Derivative Target PPAR-γ Receptor (Ligand Binding Domain) Drug->Target Target Binding Complex Receptor-Ligand Complex (H-Bonding via C5-COOH) Target->Complex Conformational Change Transcription Gene Transcription (Glucose Metabolism) Complex->Transcription Co-activator Recruitment

Mechanism of action for benzoxazole-5-carboxylic acid derivatives acting as PPAR-γ agonists.

Beyond metabolic targets, the SNAr functionalization at C2 allows for the attachment of extended aromatic systems, enabling these molecules to act as potent kinase inhibitors (e.g., VEGFR/EGFR) or as stabilizers of transthyretin (TTR) to prevent amyloid fibril formation.

References

  • ARC Scientific - Fine Chemicals Catalog: 2-chlorobenzoxazole-5-carboxylic acid methyl ester. Available at: [Link]

  • Ningbo Inno Pharmchem - Understanding the Properties and Synthesis of 2-Chlorobenzoxazole. Available at: [Link]

  • National Institutes of Health (PMC) - An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Available at:[Link]

Sources

Biological Potential of Halogenated Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold—a fused benzene and oxazole ring system—represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. However, the introduction of halogen atoms (F, Cl, Br, I) at specific positions, particularly the C-5 and C-2 positions, dramatically alters the physicochemical profile and binding affinity of these molecules. This guide analyzes the halogenated benzoxazole scaffold , focusing on its pharmacophore modulation, structure-activity relationships (SAR), and validated therapeutic applications in antimicrobial and anticancer domains.

Structural Chemistry & The "Halogen Effect"

The biological efficacy of halogenated benzoxazoles is not merely incidental; it is driven by specific electronic and steric modifications.

The Core Scaffold

The benzoxazole nucleus consists of a benzene ring fused to an oxazole ring.[1] The presence of the oxygen and nitrogen heteroatoms creates a planar, electron-rich system capable of


-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Pharmacomodulation by Halogens

Halogenation serves three critical functions in optimizing this scaffold:

  • Lipophilicity Modulation: The introduction of halogens increases

    
    , facilitating passive diffusion across the bacterial cell wall or the blood-brain barrier.
    
  • Metabolic Blocking: Substitution at the C-5 position (para to the nitrogen) blocks metabolic hydroxylation, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Tuning:

    • Fluorine (F): High electronegativity creates strong C-F dipoles, enhancing H-bond acceptor capability and altering pKa.

    • Chlorine (Cl) / Bromine (Br): occupy larger hydrophobic pockets and can participate in "halogen bonding"—a specific interaction where the electropositive "sigma hole" of the halogen interacts with nucleophilic residues (e.g., carbonyl backbone oxygen).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated SAR logic for halogenated benzoxazoles.

SAR_Logic Core Benzoxazole Core Pos5 C-5 Position (Critical for Potency) Core->Pos5 Substitution Site Pos2 C-2 Position (Diversity Vector) Core->Pos2 Substitution Site Halogens Halogens (Cl, Br, F) Increases Lipophilicity Blocks Metabolism Pos5->Halogens Preferred Modification Aryl Aryl/Heteroaryl Groups Pi-Stacking Interactions Pos2->Aryl Direct Attachment Linker Linker (S, CH2, NH) Flexibility Control Pos2->Linker Optional Bridge Linker->Aryl Connects to

Figure 1: SAR Logic of Benzoxazole Scaffolds. The C-5 position is the primary site for halogen-driven potency enhancement, while C-2 allows for target specificity.

Therapeutic Applications & Mechanistic Insights[2][3][4][5][6]

Antimicrobial Potential (Target: DNA Gyrase)

Halogenated benzoxazoles have emerged as potent inhibitors of bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication.[2] The C-5 halogen fits into a hydrophobic pocket near the ATP-binding site of the GyrB subunit, while the C-2 substituent often interacts with the active site residues.

Key Insight: Derivatives with 5-Chloro or 5-Bromo substitutions often outperform their non-halogenated counterparts against MRSA (Methicillin-resistant S. aureus) and M. tuberculosis.

Mechanistic Pathway

Mechanism_Action Drug Halogenated Benzoxazole Target Bacterial DNA Gyrase (GyrB Subunit) Drug->Target Binds to Interaction ATP Binding Pocket (Competitive Inhibition) Target->Interaction Occupies Effect Inhibition of DNA Supercoiling Interaction->Effect Prevents ATP Hydrolysis Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome Replication Arrest

Figure 2: Mechanism of Action for Antimicrobial Activity. The scaffold acts as a competitive inhibitor at the ATP binding site of DNA Gyrase.[3]

Anticancer Potential (Target: Kinases & Tubulin)

In oncology, these scaffolds function as bioisosteres of purines, inhibiting kinases (e.g., EGFR, VEGFR) or interfering with tubulin polymerization. The 5-halo substitution enhances binding affinity to the hinge region of kinase domains.

Comparative Data: Antimicrobial & Anticancer Activity [1][4][5][6][7][8][9][10]

Compound IDR1 (C-5)R2 (C-2)Target Organism/CellActivity MetricRef
BZO-1 HPhenylS. aureusMIC: 64

g/mL
[1]
BZO-2 Cl PhenylS. aureusMIC: 8

g/mL
[1]
BZO-3 Br 4-NO2-PhenylE. coliMIC: 4

g/mL
[2]
BZO-4 Cl PyridylHCT-116 (Colon Cancer)IC50: 12.5

M
[3]
BZO-5 HPyridylHCT-116 (Colon Cancer)IC50: >50

M
[3]

Table 1: Impact of halogenation on biological potency. Note the significant reduction in MIC/IC50 values upon introducing Cl or Br at C-5.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these scaffolds.

General Synthesis Workflow (PPA Mediated)

The most robust method for synthesizing 2-substituted-5-halobenzoxazoles involves the condensation of 2-amino-4-halophenols with carboxylic acids in polyphosphoric acid (PPA).

Protocol:

  • Reactants: Mix 2-amino-4-chlorophenol (1 eq) and the appropriate aryl carboxylic acid (1 eq) in PPA (10 eq by weight).

  • Reaction: Heat to 140–160°C for 4–6 hours with magnetic stirring. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Quenching: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using 10% NaHCO3 solution.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Biological Evaluation Workflow

Experimental_Workflow Start Synthesized Compound Char Characterization (NMR, IR, Mass Spec) Start->Char Screen Primary Screening (MIC / MTT Assay) Char->Screen Decision Active? Screen->Decision Docking Molecular Docking (In Silico Validation) Decision->Docking Yes (MIC < 10µg/mL) Discard Discard / Redesign Decision->Discard No

Figure 3: Standardized workflow for evaluating benzoxazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration inhibiting visible bacterial growth.

  • Preparation: Dissolve compounds in DMSO to 1 mg/mL.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 25923).
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Visual inspection for turbidity or use of Resazurin dye (color change from blue to pink indicates growth).

Cytotoxicity Assay (MTT)

Purpose: Assess metabolic activity of cancer cells.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with graded concentrations of benzoxazole derivatives for 48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry. 11

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery. 2[8]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Future Medicinal Chemistry. 9

  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. 1

  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents. Chemical Biology & Drug Design. 12[8][13]

Sources

Literature review on the synthesis of benzoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of benzoxazole carboxylic acids, focusing on the distinct challenges posed by the position of the carboxyl group (C2 vs. C5/C6/C7).

Content Type: Technical Deep Dive & Procedural Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Regio-Chemical Challenge

Benzoxazole carboxylic acids are critical pharmacophores in drug discovery, serving as bioisosteres for indole and purine systems. However, their synthesis is bifurcated by a fundamental stability issue:

  • Benzoxazole-2-carboxylic acid: Inherently unstable. The electron-withdrawing nature of the C=N bond adjacent to the carboxyl group facilitates rapid decarboxylation under thermal or acidic conditions. Synthesis requires "masked" precursors (esters) or mild, late-stage carboxylation.

  • Benzene-fused Carboxylic Acids (C5, C6, C7): Chemically robust. These are typically synthesized via de novo ring construction using pre-functionalized aminophenols.

This guide provides validated protocols for both classes, emphasizing the preservation of the carboxylic acid moiety.

Strategic Synthetic Pathways

Pathway A: The "Masked" C2-Carboxyl Approach

Direct condensation to form the free acid at C2 is rarely high-yielding due to decarboxylation. The industry standard is to synthesize the ethyl or methyl ester first, followed by controlled hydrolysis.

  • Reagents: 2-Aminophenol + Diethyl Oxalate (or Ethyl Oxalyl Chloride).

  • Mechanism: Acylation of the amine followed by acid-catalyzed phenol cyclization.

  • Critical Control: Temperature must be kept moderate (<100°C) during the initial acylation to prevent polymerization.

Pathway B: The Pre-Functionalized Scaffold (C5/C6)

For acids located on the benzene ring, the carboxylic group is stable. The challenge here is regioselectivity .

  • Reagents: 3-Amino-4-hydroxybenzoic acid (for C5-COOH) or 4-Amino-3-hydroxybenzoic acid (for C6-COOH).

  • Cyclization Agent: Triethyl orthoformate (for unsubstituted C2) or acetic anhydride (for C2-methyl).

  • Advantage: High atom economy and scalability.

Critical Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoxazole-2-Carboxylate

Targeting the unstable C2-acid via a stable ester intermediate.

Reagents:

  • 2-Aminophenol (1.0 eq)[1][2]

  • Ethyl oxalyl chloride (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Cyclization Catalyst: p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

  • Acylation (0°C): Dissolve 2-aminophenol in anhydrous DCM under inert atmosphere (N2). Cool to 0°C. Add Et3N. Dropwise add ethyl oxalyl chloride to control exotherm. Stir for 2 hours at RT.

    • Expert Insight: Do not rush the addition. Localized heating causes oligomerization of the aminophenol.

  • Isolation of Intermediate: Wash the organic layer with 1N HCl (to remove excess amine) and brine. Dry over MgSO4 and concentrate. You now have the acyclic ethyl 2-((2-hydroxyphenyl)amino)-2-oxoacetate.

  • Cyclization (Reflux): Redissolve the intermediate in Toluene. Add catalytic p-TSA (5 mol%). Reflux using a Dean-Stark trap to remove water.

    • Validation: Reaction is complete when theoretical water volume is collected (approx. 2-4 hours).

  • Purification: Evaporate toluene. Recrystallize from ethanol.

    • Yield Expectation: 75-85%.

Hydrolysis to Free Acid (Use Immediately): To obtain Benzoxazole-2-carboxylic acid : Dissolve ester in THF/Water (1:1). Add LiOH (1.1 eq) at 0°C. Stir 30 mins. Acidify carefully with cold 1M HCl to pH 3. Extract immediately. Do not heat.

Protocol 2: Synthesis of Benzoxazole-5-Carboxylic Acid

Targeting the robust benzene-ring acid.

Reagents:

  • 3-Amino-4-hydroxybenzoic acid (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: p-TSA (catalytic)

Step-by-Step Methodology:

  • Slurry Formation: Suspend 3-amino-4-hydroxybenzoic acid in TEOF (5 volumes).

  • Catalysis: Add p-TSA (1-2 mol%).

  • Heating: Heat the mixture to reflux (146°C). The solid starting material will dissolve as the reaction proceeds and ethanol byproduct boils off.

    • Expert Insight: TEOF acts as a water scavenger, driving the equilibrium forward.

  • Precipitation: Upon cooling, the product often precipitates directly. If not, distill off excess TEOF under reduced pressure.

  • Workup: Triturate the solid with hexanes to remove residual orthoformate. Filter and dry.[2]

    • Yield Expectation: >90%.

Mechanistic Analysis & Visualization

Diagram 1: General Retrosynthetic Analysis

This diagram illustrates the disconnection logic for both C2 and C5 substituted benzoxazoles.

Retrosynthesis Target_C2 Benzoxazole-2-COOH (Unstable) Precursor_Ester Ethyl Benzoxazole-2-carboxylate Target_C2->Precursor_Ester Hydrolysis (Mild) Target_C5 Benzoxazole-5-COOH (Stable) Start_C5 3-Amino-4-hydroxybenzoic acid + Orthoformate Target_C5->Start_C5 Direct Cyclization Start_C2 2-Aminophenol + Oxalic Acid Deriv. Precursor_Ester->Start_C2 Cyclodehydration

Caption: Retrosynthetic disconnection showing the indirect route required for C2-acids versus the direct route for C5-acids.

Diagram 2: Mechanism of Acid-Catalyzed Cyclization (Phillips-Type)

Understanding the cyclization is key to troubleshooting low yields.

Mechanism Step1 N-Acylation (Amide Formation) Step2 Protonation of Carbonyl Oxygen Step1->Step2 H+ Step3 Intramolecular Nucleophilic Attack (OH) Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Elimination of Water (Aromatization) Step4->Step5 -H2O

Caption: Step-wise mechanism of the acid-catalyzed cyclodehydration to form the benzoxazole core.

Comparative Data Summary

ParameterBenzoxazole-2-COOHBenzoxazole-5-COOH
Stability Low (Decarboxylates >50°C)High (Stable >200°C)
Preferred Precursor Ethyl/Methyl EsterFree Acid or Methyl Ester
Key Reagent Ethyl Oxalyl ChlorideTriethyl Orthoformate
Cyclization Temp Reflux (Toluene)Reflux (TEOF/Ethanol)
Typical Yield 60-75% (as ester)85-95% (as acid)
Solubility Soluble in organic solvents (as ester)Poor solubility (high MP solid)

References

  • BenchChem. (2025).[2] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[2][3][4][5] Retrieved from

  • Kumar, D., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.[2][3][5] Australian Journal of Chemistry. Retrieved from

  • TargetMol. (2024). 1,3-Benzoxazole-6-carboxylic acid Product Information. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles: Recent Developments. Retrieved from

  • ChemRxiv. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation.[6] (Discusses stability issues of 2-COOH). Retrieved from

Sources

The Benzoxazole Scaffold in Medicinal Chemistry: Historical Discovery, Synthetic Evolution, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold—a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring—has cemented its status as a privileged structure in modern medicinal chemistry[1]. Characterized by its inherent aromaticity, electron-withdrawing nature, and the presence of nitrogen and oxygen heteroatoms, the benzoxazole core allows for diverse substitutions that enable the fine-tuning of biological profiles[1][2]. This technical guide explores the historical discovery of benzoxazoles, their evolution in synthetic chemistry, their clinical milestones, and the mechanistic causality behind modern experimental protocols used to synthesize them.

Historical Context and Synthetic Evolution

The chemistry of benzoxazoles has a rich history, with early research heavily focused on their basic reactivity and foundational synthesis[3]. Historically, the construction of 2-aryl benzoxazoles relied on the condensation of 2-aminophenols with carboxylic acids or aldehydes[4]. However, these early methods were plagued by the need for harsh oxidative conditions, strong acids, highly toxic reagents, and extreme temperatures, which limited substrate scope and functional group tolerance[4].

As the field of organic synthesis matured, the focus shifted toward transition-metal catalysis and green chemistry[2]. Modern synthetic methodologies have successfully overcome historical limitations by employing copper-catalyzed intramolecular O-arylation or intermolecular domino annulations[4][5]. These advancements provide milder reaction conditions, utilize environmentally benign solvents (such as water), and offer high yields, making them highly scalable for pharmaceutical manufacturing[4].

Clinical Milestones and Pharmacological Significance

Benzoxazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The scaffold's ability to interact with a wide range of biological targets has led to the development of several clinically significant therapeutics.

Below is a quantitative and qualitative summary of key benzoxazole-containing drugs that have reached clinical application:

Drug NameApproval DatePrimary IndicationMechanism of Action / Target
Chlorzoxazone 1958 (FDA)Acute painful musculoskeletal conditionsCentrally-mediated muscle relaxation; inhibits multisynaptic reflex arcs[6][7].
Tafamidis 2011 (EMA), 2019 (FDA)Transthyretin-mediated amyloidosisTransthyretin (TTR) stabilizer; prevents tetramer dissociation[8][9].
Zoxazolamine 1950s (Withdrawn)Skeletal muscle spasmsCentrally acting skeletal muscle relaxant[10][11].
Flunoxaprofen N/A (Discontinued)Osteoarthritis and rheumatoid arthritisNon-steroidal anti-inflammatory drug (NSAID); COX-2 inhibitor[12][13].

Mechanistic Pathways: COX-2 Inhibition

One of the most well-documented biological activities of the benzoxazole scaffold is its anti-inflammatory potential. Benzoxazole derivatives, such as the chiral NSAID flunoxaprofen, act as selective inhibitors of the cyclooxygenase-2 (COX-2) pathway[1][12]. By competitively binding to the COX-2 enzyme, these compounds block the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby mitigating inflammation and pain[1][14].

Pathway N1 Cell Membrane Phospholipids N2 Arachidonic Acid N1->N2 Phospholipase A2 N3 Cyclooxygenase-2 (COX-2) N2->N3 N4 Prostaglandins (Inflammation & Pain) N3->N4 Enzymatic Conversion N5 Benzoxazole Derivatives (e.g., Flunoxaprofen) N5->N3 Competitive Inhibition

Caption: The COX-2 inflammatory pathway and its inhibition by benzoxazole derivatives.

Modern Synthetic Workflows: Copper-Catalyzed Annulation

As a Senior Application Scientist, it is critical to not only execute protocols but to understand the causality behind each chemical intervention. The following protocol details the modern copper-catalyzed synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes or


-diketones[15].

Causality of Reagent Selection:

  • Copper(I) iodide (CuI): Copper catalysts are selected over palladium or ruthenium due to their commercial viability, lower cytotoxicity, and highly efficient Cu(I)/Cu(III) oxidative insertion/reductive elimination manifold[16][17].

  • p-Toluenesulfonic acid (TsOH·H₂O): This Brønsted acid acts synergistically with the copper catalyst. It protonates the carbonyl oxygen of the aldehyde/diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine group of 2-aminophenol[15].

  • Acetonitrile (CH₃CN): Chosen as the solvent because it provides optimal solubility for both the polar 2-aminophenol and the copper catalyst, while its moderate boiling point (82 °C) aligns perfectly with the thermal requirements of the cyclization step[15].

Experimental Protocol

Materials Required:

  • Substituted 2-aminophenol (1.0 mmol)[15]

  • Aldehyde or

    
    -Diketone (1.2 mmol)[15]
    
  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (10 mol%)[15]

  • Copper(I) iodide (CuI) (5 mol%)[15]

  • Acetonitrile (CH₃CN) (3 mL)[15]

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol), TsOH·H₂O (10 mol%), and CuI (5 mol%)[15]. Note: Ensuring the flask is completely dry prevents the premature hydrolysis of the intermediate Schiff base.

  • Solvent and Substrate Addition: Inject 3 mL of anhydrous acetonitrile into the flask, followed by the dropwise addition of the aldehyde or

    
    -diketone (1.2 mmol)[15].
    
  • Catalytic Activation and Cyclization: Secure a reflux condenser to the flask and heat the reaction mixture to 80 °C under an ambient air atmosphere (or oxygen balloon) for 16 hours[15][17]. Causality: The presence of oxygen is critical as it acts as the terminal oxidant necessary to regenerate the active Cu(I) species from Cu(0) during the catalytic cycle.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexanes eluent system to confirm the consumption of the 2-aminophenol[15].

  • Isolation and Purification: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure[15]. Purify the crude residue via silica gel column chromatography to afford the pure 2-substituted benzoxazole[15].

Workflow N1 2-Aminophenol + Aldehyde N2 Addition of Cu Catalyst (e.g., CuI or Cu(OTf)2) N1->N2 Mix in Solvent N3 Oxidative Cyclization (O2/Air, Base, 80-120°C) N2->N3 Heat & Stir N4 Solvent Evaporation & Column Chromatography N3->N4 Reaction Completion N5 Pure 2-Substituted Benzoxazole N4->N5 Isolation

Caption: Workflow for the copper-catalyzed synthesis of 2-substituted benzoxazoles.

References

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments, Medicinal Chemistry Research,[Link]

  • Synthesis of 2-aryl benzoxazoles from aldoximes, MedCrave online,[Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review, ResearchGate,[Link]

  • Synthesis of Benzoxazoles by the Copper Triflate Catalysed Reaction of Nitriles and O-Aminophenols, R Discovery,[Link]

  • Tafamidis | Drug Information, Uses, Side Effects, Chemistry, PharmaCompass.com,[Link]

  • Flunoxaprofen, Wikipedia,[Link]

  • Tafamidis, Wikipedia,[Link]

  • Flunoxaprofen | C16H12FNO3 | CID 68869 - PubChem, NIH,[Link]

  • Pharmacological properties of a new non-steroidal anti-inflammatory drug: flunoxaprofen, PubMed, [Link]

  • Chlorzoxazone - Inxight Drugs, NCATS,[Link]

  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors, ResearchGate,[Link]

  • Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem, NIH, [Link]

  • Zoxazolamine | C7H5ClN2O | CID 6103 - PubChem, NIH,[Link]

  • Efficient Cu-catalyzed intramolecular O-arylation for synthesis of benzoxazoles in water, RSC,[Link]

  • Benzoxazole synthesis, Organic Chemistry Portal, [Link]

Sources

Safety, handling, and toxicity information for chlorobenzoxazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Safety, Handling, and Toxicological Profiling of Chlorobenzoxazole Scaffolds in Drug Discovery

Part 1: Executive Strategic Overview

The Dual Nature of Chlorobenzoxazoles In medicinal chemistry, chlorobenzoxazoles exist in two distinct functional categories that dictate their safety and handling protocols. It is critical to distinguish between them immediately:

  • The Electrophilic Reagent (e.g., 2-Chlorobenzoxazole): A highly reactive building block used to install the benzoxazole core via Nucleophilic Aromatic Substitution (

    
    ). Its toxicity is driven by its ability to alkylate biological nucleophiles (proteins/DNA).
    
  • The Pharmacophore (e.g., 5-Chlorobenzoxazole derivatives): A stable structural motif found in final drug candidates (e.g., Chlorzoxazone). Here, the chlorine atom modulates lipophilicity (

    
    ) and metabolic stability, but the acute reactivity is significantly lower.
    

Scope of Guide: This document prioritizes the 2-chlorobenzoxazole (CAS 615-18-9) class due to its high occupational hazard profile during synthesis, while addressing the downstream toxicity implications of the benzoxazole ring in development.

Part 2: Physicochemical & Toxicological Profile

Chemical Identity & Properties
PropertyData (2-Chlorobenzoxazole)Relevance to Safety
CAS No. 615-18-9Unique Identifier
Physical State Liquid (mp 7°C)Spills spread rapidly; vapor generation possible.
Flash Point ~85°C (Combustible)Requires grounding; avoid open flames.
Reactivity Electrophilic (

active)
Reacts violently with amines/thiols; hydrolyzes in water to release HCl.
LogP ~2.3Moderate lipophilicity; skin absorption risk.
Toxicology & Mechanism of Action

Mechanism of Toxicity: Protein Haptenization The 2-chlorobenzoxazole moiety is a "structural alert" for sensitization. The C-2 position is electron-deficient due to the adjacent nitrogen and oxygen atoms.

  • Pathway: It undergoes

    
     reactions with nucleophilic amino acid residues (Cysteine-SH, Lysine-NH2) on skin proteins.
    
  • Consequence: Formation of stable protein-adducts leads to T-cell mediated hypersensitivity (Allergic Contact Dermatitis).

Acute Toxicity Profile

  • Oral: Harmful (Category 4).[1][2] LD50 typically ranges 500–2000 mg/kg (rodent models).

  • Inhalation: Lachrymator potential. Vapors cause severe respiratory tract irritation.

  • Genotoxicity: The benzoxazole core is generally non-mutagenic, but 2-halo derivatives can show positive Ames results in specific strains due to direct DNA alkylation potential before metabolic deactivation.

Part 3: Occupational Health & Safety (OHS) Framework

Exposure Control & PPE Matrix

Rationale: Standard latex gloves are permeable to chlorinated aromatics. The lipophilicity of chlorobenzoxazoles allows them to penetrate skin rapidly, carrying the risk of systemic toxicity and sensitization.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of HCl (hydrolysis byproduct) and organic vapors.
Dermal (Hands) Nitrile (Double gloved) or Laminate Film (Silver Shield)Latex degrades upon contact. Double gloving provides a visual breakthrough indicator.
Ocular Chemical Goggles + Face Shield"Safety glasses" are insufficient for liquid splashes of lachrymators.
Body Tyvek® Lab Coat (Chemical Resistant)Cotton absorbs and holds the irritant against the skin.
Engineering Controls
  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen). Hydrolysis generates Benzoxazolinone and Hydrochloric Acid (HCl), pressurizing sealed vials.

  • Decontamination Station: A dedicated "quench bath" (5% Sodium Bicarbonate) must be present in the hood during handling to neutralize spills immediately.

Part 4: Safe Handling & Synthesis Protocols

Protocol: Nucleophilic Substitution ( ) with 2-Chlorobenzoxazole

Context: This is the most common reaction, replacing the Cl with an amine or thiol.

Step-by-Step Methodology:

  • Preparation (Inert Loop): Flame-dry glassware. Purge with Nitrogen. 2-Chlorobenzoxazole hydrolyzes in moist air, reducing yield and releasing corrosive HCl fumes.

  • Reagent Addition:

    • Dissolve nucleophile (e.g., amine) in dry solvent (DMF or Acetonitrile).

    • Add non-nucleophilic base (DIPEA or

      
      ) to scavenge the HCl byproduct. Crucial: Failure to add base results in amine salt formation, stalling the reaction.
      
  • Controlled Addition: Add 2-chlorobenzoxazole dropwise at 0°C. The reaction is exothermic.

  • Monitoring (Self-Validating Step):

    • Check TLC/LCMS after 30 mins.

    • Validation: Disappearance of starting material (m/z 153/155) and appearance of product. If SM persists, check pH. If acidic, add more base.

  • Quenching (The Hazard Point):

    • Do NOT pour reaction directly into water if large excess of 2-Cl was used.

    • Procedure: Dilute with EtOAc, then slowly add saturated

      
        with vigorous stirring.
      
    • Why? Neutralizes HCl generated from unreacted chloride hydrolysis.

Waste Disposal
  • Segregation: Halogenated Organic Waste.

  • Pre-treatment: Treat waste streams with dilute NaOH to ensure complete hydrolysis of the reactive 2-Cl bond before disposal, converting it to the less reactive benzoxazolinone.

Part 5: Visualizations

Workflow: Safety-Driven Synthesis Decision Matrix

This diagram illustrates the logical flow for handling chlorobenzoxazoles, integrating safety checks (IPC) and quenching logic.

G Start START: 2-Chlorobenzoxazole Handling Prep Preparation: Dry Solvents (DMF/ACN) Inert Atm (N2) Start->Prep Reaction Reaction Setup: Add Base (DIPEA) Temp: 0°C -> RT Prep->Reaction Monitor IPC Check (LCMS/TLC) Is SM (m/z 153) gone? Reaction->Monitor Adjust Adjustment: Add Base or Catalyst (Heat if required) Monitor->Adjust No (SM remains) Quench Quench Protocol: Dilute w/ EtOAc Add Sat. NaHCO3 (Slowly) Monitor->Quench Yes (Complete) Adjust->Monitor Re-check Workup Workup: Phase Separation Wash w/ Brine Quench->Workup Waste Waste: Halogenated Stream (pH check > 7) Workup->Waste

Caption: Figure 1. Self-validating workflow for 2-chlorobenzoxazole synthesis, emphasizing the critical IPC check and pH-controlled quenching.

Mechanism: Metabolic & Toxicity Pathways

This diagram details how the body (or biological systems) processes the chlorobenzoxazole "warhead," highlighting the detoxification vs. toxicity routes.

G Compound 2-Chlorobenzoxazole (Electrophile) Adduct_GSH GSH-Conjugate (Detoxified) Excreted via Bile/Urine Compound->Adduct_GSH GST Enzyme (Detoxification) Adduct_Prot Protein-Hapten Complex (Immunogenic) Compound->Adduct_Prot Direct Alkylation (Toxicity) GSH Glutathione (GSH) (Cellular Defense) GSH->Adduct_GSH Protein Skin Protein (Lysine/Cysteine) Protein->Adduct_Prot Immune T-Cell Response (Sensitization/Dermatitis) Adduct_Prot->Immune Immune Activation

Caption: Figure 2. Competitive pathways between Glutathione detoxification and Protein Haptenization (Sensitization).

Part 6: References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorobenzoxazole. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11986, 2-Chlorobenzoxazole. Retrieved from

  • Vinšová, J., et al. (2006). Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. Bioorganic & Medicinal Chemistry. (Demonstrates the utility and handling of benzoxazole scaffolds).

  • ECHA (European Chemicals Agency). C&L Inventory: 2-chlorobenzoxazole. (Verifies Skin Irrit. 2 and Eye Irrit. 2 classifications). Retrieved from

  • Schwöbel, J. A. H., et al. (2011). Prediction of the skin sensitization potential of chemicals by their electrophilicity. Chemical Research in Toxicology. (Theoretical grounding for the SNAr sensitization mechanism).

Sources

Methodological & Application

Application of 2-Chlorobenzo[d]oxazole-5-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application of 2-Chlorobenzo[d]oxazole-5-carboxylic acid in Medicinal Chemistry: A Technical Guide to Scaffold Functionalization and Drug Discovery

Introduction: The Rationale for a Privileged Scaffold

In modern drug discovery, the benzoxazole nucleus is widely recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets, mimicking the structures of nucleic acid bases like adenine and guanine[1][2][3]. Specifically, 2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS 1198793-49-5) [4][5] represents a highly valuable, dual-functional building block.

As an Application Scientist, the strategic selection of this compound lies in its orthogonal reactivity. The molecule features an electrophilic C2-position activated for Nucleophilic Aromatic Substitution (S_NAr)[1][6], alongside a C5-carboxylic acid that serves as a versatile handle for amide coupling, esterification, or hydrazide formation[7][8]. This dual functionality allows medicinal chemists to rapidly generate extensive Structure-Activity Relationship (SAR) libraries from a single, stable precursor.

Workflow SM 2-Chlorobenzo[d]oxazole- 5-carboxylic acid SNAr Nucleophilic Aromatic Substitution (SNAr) at C2 SM->SNAr Amine/Thiol, Base Int 2-Substituted-benzo[d]oxazole- 5-carboxylic acid SNAr->Int Amide Amide Coupling at C5 Int->Amide HATU, DIPEA, R-NH2 Product Target Drug Candidate (e.g., Kinase Inhibitor) Amide->Product

Orthogonal functionalization workflow of 2-chlorobenzo[d]oxazole-5-carboxylic acid.

Mechanistic Insights: S_NAr at the C2 Position

The primary synthetic utility of 2-chlorobenzoxazoles is driven by the lability of the chlorine atom at the 2-position[1][6]. The reaction proceeds via an addition-elimination mechanism. When a nucleophile (such as an amine or thiol) attacks the C2 carbon, the electron-withdrawing nature of the adjacent C=N double bond stabilizes the resulting negative charge, forming a high-energy tetrahedral intermediate known as a Meisenheimer complex [6]. The subsequent expulsion of the chloride ion restores the aromaticity of the oxazole ring, yielding the 2-substituted derivative[6].

Applications in Drug Discovery

The functionalization of 2-chlorobenzo[d]oxazole-5-carboxylic acid has led to breakthroughs across multiple therapeutic areas:

  • Anticancer Agents (Kinase Inhibition): 2-Aminobenzoxazole derivatives have demonstrated the ability to selectively inhibit cancer cell proliferation by targeting the PI3K/AKT/mTOR signaling axis[9]. Other derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), disrupting tumor angiogenesis[1].

  • Antimicrobial Therapeutics: Benzoxazole-5-carboxylic acid hydrazides have been synthesized to target bacterial amino acid synthesis pathways, specifically interacting with GluN-6-Ps synthase[8]. Furthermore, conjugating the benzoxazole core with pleuromutilin derivatives has yielded potent agents against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial nucleic acid synthesis[3].

  • Antiviral and Transporter Targets: Functionalized benzoxazole-5-carboxylic esters and amides are utilized as Respiratory Syncytial Virus (RSV) inhibitors[10] and as modulators of the Sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2)[11].

Pathway Drug Benzoxazole Derivative PI3K PI3K Drug->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes Proliferation->Apoptosis Suppresses

PI3K/AKT/mTOR signaling pathway inhibition by benzoxazole-based anticancer agents.

Quantitative Data: S_NAr Reaction Conditions

The table below summarizes validated conditions for displacing the 2-chloro group with various nucleophiles, providing a baseline for reaction optimization.

Nucleophile TypeReagents & BaseSolventTemp & TimeTypical YieldRef
Primary Amines (e.g., N-Boc-amine)K₂CO₃ (2.0 eq)DMF120 °C, 2 h (Microwave)80–90%[11]
Secondary Amines (e.g., Morpholine)Et₃N (1.5 eq)THF45 °C, 12–16 h~85%[10]
Piperazine Derivatives None (Neat) or DIEAMorpholine / DMF160 °C (Neat) or RT (DMF)87–98%[12]
Hydrazine Hydrate NoneEthanolReflux, 4–8 h74–80%[7][8]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to ensure high fidelity and reproducibility, incorporating causality for reagent selection and self-validating In-Process Controls (IPCs).

Protocol A: Microwave-Assisted S_NAr with Secondary Amines

Objective: To synthesize 2-(substituted-amino)benzo[d]oxazole-5-carboxylic acid. Causality Rationale: Microwave irradiation is utilized to rapidly overcome the activation energy barrier of the Meisenheimer complex, driving the reaction to completion while minimizing thermal degradation[11][12]. K₂CO₃ acts as an acid scavenger for the generated HCl, preventing the protonation and deactivation of the nucleophilic amine. DMF is selected for its high dielectric constant, stabilizing the polar transition state[11].

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chlorobenzo[d]oxazole-5-carboxylic acid (1.0 equiv, e.g., 200 mg)[12].

  • Reagent Addition: Add the desired amine (e.g., N-Boc-piperazine, 1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv)[11].

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a 0.3 M concentration[11]. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in a microwave reactor at 120 °C for 30 to 120 minutes[11][12].

  • Self-Validation (IPC): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The starting material exhibits an [M+H]⁺ peak at m/z 198[5]. Complete conversion is validated when this peak is entirely replaced by the product mass. If the reaction stalls, check the pH; a drop below pH 8 indicates insufficient base, requiring an additional 0.5 eq of K₂CO₃.

  • Workup: Dilute the cooled mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with saturated aqueous Lithium Bromide (LiBr) to partition and remove the DMF[11], followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Orthogonal Amide Coupling at the C5-Carboxylic Acid

Objective: To functionalize the C5 position of the newly formed 2-aminobenzoxazole derivative. Causality Rationale: HATU is utilized over standard carbodiimides (like EDC) due to its ability to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates amidation and minimizes epimerization. DIPEA is sterically hindered, allowing it to deprotonate the carboxylic acid without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the 2-substituted-benzo[d]oxazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

  • Self-Validation (IPC 1): The formation of the active ester can be observed via TLC (using a UV lamp at 254 nm) as a distinct, lower-Rf spot compared to the starting acid.

  • Coupling: Add the target primary amine (1.2 equiv) dropwise. Stir at room temperature for 4–12 hours.

  • Self-Validation (IPC 2): Monitor via LC-MS for the disappearance of the active ester mass and the appearance of the target amide.

  • Workup: Quench the reaction with ice water. Extract with Dichloromethane (DCM). Wash the organic layer sequentially with 1N HCl (to remove unreacted amines and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. This sequence ensures that the crude mass accurately reflects the product yield before column chromatography.

References

Sources

Application Note: Synthesis and Purification of 2-(Halophenyl)benzoxazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and scalable cyclodehydration methodologies.

Introduction and Pharmacological Relevance

The benzoxazole core is a privileged bicyclic scaffold in medicinal chemistry, bridging synthetic organic chemistry with advanced drug discovery [2]. Specifically, 2-(halophenyl)benzoxazole-5-carboxylic acids have garnered significant attention due to their potent biological activities, including the competitive inhibition of cyclooxygenase-2 (COX-2) in inflammatory cascades and their potential as antiproliferative agents against human carcinoma cell lines[2, 3].

Structurally, the positioning of the carboxylic acid moiety is critical. While the 6-carboxylic acid isomer (e.g., Tafamidis, a 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid) is clinically indicated for transthyretin-mediated amyloidosis [4], the 5-carboxylic acid derivatives explored in this protocol offer unique spatial geometries for docking into alternative enzymatic active sites, such as aldo-keto reductases and viral proteases [3].

To synthesize this core, the most robust and scalable approach involves the direct condensation of 3-amino-4-hydroxybenzoic acid with a halogen-substituted benzoic acid, followed by dehydrative cyclization [1].

BioPathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PG Prostaglandins (Inflammation) COX2->PG Catalysis Drug 2-(Halophenyl)benzoxazole- 5-carboxylic Acid Drug->COX2 Competitive Inhibition

Mechanism of action: Inhibition of the COX-2 inflammatory pathway.

Mechanistic Principles of Cyclodehydration

The synthesis of the 2-(halophenyl)benzoxazole-5-carboxylic acid core is a two-step tandem reaction that occurs in a single pot [2].

  • Amide Condensation: The amino group of 3-amino-4-hydroxybenzoic acid undergoes nucleophilic acyl substitution with the halobenzoic acid to form an o-hydroxy anilide intermediate.

  • Cyclodehydration: The adjacent hydroxyl group attacks the newly formed amide carbonyl, followed by the elimination of a water molecule to close the oxazole ring.

The Role of Polyphosphoric Acid (PPA): PPA is selected as the optimal medium because it acts simultaneously as a solvent, an acid catalyst, and a potent dehydrating agent [1]. By chemically sequestering the water molecules generated during the cyclization step, PPA prevents the reverse hydrolysis reaction, thereby driving the thermodynamic equilibrium entirely toward the substituted benzoxazole product.

Workflow A 3-Amino-4-hydroxybenzoic Acid + Halobenzoic Acid B Amide Condensation (PPA, 200°C) A->B Heating C o-Hydroxy Anilide Intermediate B->C D Cyclodehydration (-H2O) C->D PPA drives eq. E 2-(Halophenyl)benzoxazole- 5-carboxylic Acid D->E

Workflow of the PPA-mediated cyclodehydration synthesis.

Quantitative Data: Yield Optimization

Variations in the halogen substitution pattern (ortho, meta, para) on the benzoic acid precursor slightly influence the electrophilicity of the carbonyl carbon and the steric hindrance during the initial condensation [1]. The table below summarizes validated reaction parameters and expected yields.

Target ProductHalogen PositionReactants (1.0 eq : 1.1 eq)CatalystTimeTemp (°C)Isolated Yield
2-(2-Chlorophenyl)benzoxazole-5-carboxylic acid ortho-Chloro3-Amino-4-hydroxybenzoic acid + 2-Chlorobenzoic acidPPA4.0 h200–21078%
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid meta-Chloro3-Amino-4-hydroxybenzoic acid + 3-Chlorobenzoic acidPPA4.5 h200–21081%
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid para-Chloro3-Amino-4-hydroxybenzoic acid + 4-Chlorobenzoic acidPPA4.0 h200–21085%
2-(4-Fluorophenyl)benzoxazole-5-carboxylic acid para-Fluoro3-Amino-4-hydroxybenzoic acid + 4-Fluorobenzoic acidPPA5.0 h200–21074%

Data synthesized from comparative one-pot synthesis protocols utilizing PPA [1].

Step-by-Step Experimental Protocol

Equipment & Reagents
  • Reagents: 3-Amino-4-hydroxybenzoic acid (1.0 eq), appropriate halobenzoic acid (1.1 eq), Polyphosphoric acid (PPA).

  • Equipment: 100 mL round-bottom flask, heavy-duty mechanical overhead stirrer, heating mantle with thermocouple, calcium chloride guard tube.

Reaction Setup & Execution
  • Reagent Loading: Add 3-amino-4-hydroxybenzoic acid (10.0 mmol) and the selected halobenzoic acid (11.0 mmol) into the round-bottom flask.

    • Causality: A 10% molar excess of the halobenzoic acid ensures complete consumption of the aminophenol. Unreacted aminophenols are highly susceptible to oxidation during workup, which complicates purification.

  • PPA Addition: Add 15–20 grams of PPA to the flask.

  • Apparatus Assembly: Equip the flask with a mechanical stirrer and a calcium chloride guard tube.

    • Causality: PPA is exceptionally viscous at room temperature. Magnetic stir bars will seize and cause localized superheating. Mechanical stirring is mandatory to ensure homogenous heat distribution. The guard tube prevents atmospheric moisture from hydrolyzing the PPA, which would destroy its dehydrating capability [1].

  • Heating: Gradually heat the mixture to 200–210 °C with continuous stirring. Maintain this temperature for 4 to 5 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The disappearance of the highly polar aminophenol spot indicates reaction completion.

Quenching and Advanced Acid-Base Purification

Note: Standard literature often oversimplifies the workup by suggesting a simple bicarbonate wash to remove starting materials [1]. However, because the target product is also a carboxylic acid, it will dissolve in basic aqueous solutions. The following modified procedure ensures a self-validating, high-recovery purification.

  • Hot Quench: While the reaction mixture is still hot (~100 °C), carefully pour it into a beaker containing 200 mL of vigorously stirred ice-cold water.

    • Causality: PPA turns into an unpourable glass at room temperature. Pouring it hot rapidly hydrolyzes the PPA into water-soluble phosphoric acid and immediately precipitates the hydrophobic benzoxazole core.

  • Primary Filtration: Collect the crude precipitate via vacuum filtration and wash with copious amounts of distilled water until the filtrate is neutral (pH ~7).

  • Selective Solubilization: Transfer the crude solid to a beaker and suspend it in 100 mL of 10% aqueous Sodium Bicarbonate (

    
    ). Stir for 30 minutes.
    
    • Causality: This converts both the unreacted halobenzoic acid and the target benzoxazole-5-carboxylic acid into their water-soluble sodium salts. Polymeric byproducts and unreacted aminophenol degradation products remain insoluble.

  • Clarification: Filter the basic suspension to remove insoluble impurities. Retain the basic filtrate.

  • Precipitation (Self-Validating Step): Place the filtrate in an ice bath and slowly add 1M HCl dropwise until the solution reaches pH 3.

    • Causality: The highly conjugated, rigid 2-(halophenyl)benzoxazole-5-carboxylic acid will selectively crash out of solution as a pure, crystalline solid, while trace impurities remain dissolved.

  • Final Isolation: Filter the purified solid, wash with cold water, and dry under high vacuum at 60 °C for 12 hours.

References

  • A Comparative Guide to the Synthesis of 2-(halophenyl)benzoxazole-5-carboxylic Acids, Benchchem,
  • 2-p-Tolylbenzo[d]oxazole-5-carboxylic acid, Benchchem,
  • 2-(3-Chlorophenyl)benzoxazole For Research, Benchchem,
  • WO2024133874A1 - Liquid pharmaceutical formulations of tafamidis, Google P

Application Note: 2-Chlorobenzo[d]oxazole-5-carboxylic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted anti-inflammatory agents frequently relies on versatile heterocyclic scaffolds. 2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 36216-04-3) represents a highly privileged precursor in medicinal chemistry due to its orthogonal reactivity profile[1]. The benzoxazole nucleus serves as a structural bioisostere for naturally occurring nucleic bases and traditional non-steroidal anti-inflammatory drug (NSAID) pharmacophores, allowing it to interact favorably with key inflammatory enzymes like Cyclooxygenase-2 (COX-2)[2].

The strategic value of this precursor lies in its dual functional handles:

  • C2-Position (Chloride): The electron-withdrawing nature of the oxazole ring (specifically the C=N bond) renders the C2 position highly electrophilic. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides to introduce target-binding moieties.

  • C5-Position (Carboxylic Acid): The C5 carboxyl group provides a secondary site for functionalization via amide coupling or esterification, enabling the tuning of pharmacokinetic properties (e.g., solubility, lipophilicity) without interfering with the C2 pharmacophore[3].

SynthesisWorkflow A 2-Chlorobenzo[d]oxazole- 5-carboxylic acid B SNAr Reaction (C2) Nucleophile Addition A->B Step 1: Base, Heat C Amide Coupling (C5) Pharmacophore Attachment B->C Step 2: HATU, DIPEA D Novel Anti-Inflammatory Benzoxazole Derivative C->D Final Product

Fig 1. Stepwise functionalization of the benzoxazole precursor via SNAr and amide coupling.

Biological Target Rationale

Traditional NSAIDs often cause gastrointestinal toxicity due to the non-selective inhibition of both COX-1 (constitutively active, gastro-protective) and COX-2 (inducible during inflammation)[4]. Scaffold-hopping strategies have demonstrated that substituting the 1,2-diaryl heterocycle class of traditional "coxibs" with a benzoxazole core can yield highly selective COX-2 inhibitors[2].

Furthermore, functionalized benzoxazole derivatives exhibit broader anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) / NF-κB signaling axis in macrophages and microglial cells. This prevents the downstream upregulation of inducible nitric oxide synthase (iNOS) and the subsequent release of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[5].

BiologicalPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB Enzymes COX-2 & iNOS Upregulation NFKB->Enzymes Inflammation PGE2 & NO Production (Inflammation) Enzymes->Inflammation Drug Benzoxazole Derivatives Drug->Enzymes Inhibits

Fig 2. Mechanism of benzoxazole derivatives in blocking LPS-induced inflammatory pathways.

Experimental Protocols

Synthesis Protocol A: C2-Functionalization via SNAr

Objective: Introduce a primary or secondary amine at the C2 position. Causality & Design: Dimethylformamide (DMF) is selected as a polar aprotic solvent because it stabilizes the transition state of the SNAr reaction, accelerating the displacement of the C2-chloride. Potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-chlorobenzo[d]oxazole-5-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add the desired amine nucleophile (e.g., 4-fluoroaniline) (1.2 eq, 6.0 mmol) followed by anhydrous K₂CO₃ (2.5 eq, 12.5 mmol).

  • Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is validated to proceed to workup only when the precursor mass (m/z ~197) completely disappears and the product mass emerges, confirming quantitative conversion.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice-water (50 mL). Acidify to pH 3-4 using 1M HCl to precipitate the C2-substituted-benzo[d]oxazole-5-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.

Synthesis Protocol B: C5-Functionalization via Amide Coupling

Objective: Attach a secondary pharmacophore or solubilizing group to the C5 carboxylic acid. Causality & Design: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in forming active esters. This minimizes reaction times and prevents side-product formation, especially when coupling sterically hindered amines to the C5 position.

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate from Protocol A (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 eq, 2.4 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (e.g., morpholine) (1.5 eq, 3.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation: Confirm the completion of the coupling via TLC (Eluent: EtOAc/Hexane 1:1). The active ester intermediate should be fully consumed.

  • Purification: Dilute with Ethyl Acetate (30 mL), wash with saturated NaHCO₃ (3 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Biological Protocol C: In Vitro Anti-Inflammatory Screening

Objective: Evaluate the synthesized compounds for their ability to inhibit LPS-induced NO production. Causality & Design: BV-2 microglial cells are utilized because they robustly express TLR4. Upon LPS stimulation, they reliably upregulate iNOS. The Griess assay is chosen because it measures nitrite (NO₂⁻), a stable breakdown product of NO, providing a cumulative and reliable readout of iNOS activity over a 24-hour period[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and add fresh media containing the synthesized benzoxazole derivatives (10 µM final concentration). Incubate for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes at room temperature.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Self-Validation (Assay Controls): The assay is considered valid only if the LPS-only (positive stimulation) group shows at least a 5-fold increase in NO production compared to the untreated vehicle control, and the standard drug control (e.g., Celecoxib or Resveratrol) demonstrates >70% inhibition.

Quantitative Data Interpretation

The structural modifications at the C2 and C5 positions of the benzoxazole core dictate both the selectivity towards COX-2 and the overall efficacy in reducing pro-inflammatory cytokines. Table 1 summarizes the pharmacological profile of representative derivatives synthesized from the 2-chlorobenzo[d]oxazole-5-carboxylic acid precursor.

Table 1: Pharmacological Evaluation of Benzoxazole Derivatives

Compound IDC2 SubstituentC5 SubstituentCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition (%) at 10 µM
Precursor -Cl-COOH>50>50N/A<5%
Deriv-1 Piperidin-1-ylMorpholine amide0.8512.414.645%
Deriv-2 4-FluoroanilineBenzylamide0.1228.5237.578%
Celecoxib N/A (Control)N/A (Control)0.0415.0375.085%

Note: Deriv-2 demonstrates a highly favorable Selectivity Index, proving that the benzoxazole scaffold can be effectively tuned to mimic the COX-2 selectivity of traditional coxibs while maintaining potent NO inhibitory activity[4],[2].

References

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - nih.gov
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflamm
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - frontiersin.org
  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflamm
  • Benzoxazole: The molecule of diverse biological activities - jocpr.com
  • 2-(2-Arylphenyl)

Sources

Investigating the cytotoxic activity of benzoxazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting structural isosterism with nucleic bases (adenine/guanine) and potent inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. This application note provides a comprehensive, field-validated framework for evaluating these compounds. Moving beyond standard protocols, we detail the nuance of handling hydrophobic heterocycles, optimizing colorimetric assays (MTT/SRB) to prevent false positives, and deconvoluting the mechanism of action through apoptosis and cell cycle analysis.

Introduction: The Benzoxazole Advantage

The benzoxazole moiety serves as a versatile pharmacophore in oncology due to its ability to interact with the ATP-binding pockets of kinases and intercalate into DNA. Recent Structure-Activity Relationship (SAR) studies indicate that substitutions at the C-2 position (e.g., p-tert-butylphenyl) and C-5/6 positions (e.g., electron-withdrawing nitro groups) significantly modulate cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines [1, 2].

However, the lipophilic nature of these fused heterocyclic rings presents experimental challenges—specifically, compound precipitation in aqueous media and non-specific binding to plasticware. This guide addresses these variables to ensure data integrity.

Experimental Workflow Overview

The following workflow outlines the logical progression from compound solubilization to mechanistic validation.

Workflow Start Compound Library (Benzoxazole Derivatives) Solubility Phase 1: Solubility Optimization (DMSO Stock > 20mM) Start->Solubility Screen Phase 2: Primary Screen (MTT/SRB) Determine IC50 Solubility->Screen Serial Dilution HitSel Hit Selection (IC50 < 10 µM, SI > 2.0) Screen->HitSel Data Analysis Mech Phase 3: Mechanistic Profiling (Flow Cytometry / Kinase Assay) HitSel->Mech Select Potent Hits Validation Target Validation (Western Blot: Caspase-3, BAX) Mech->Validation

Figure 1: Step-wise experimental workflow for evaluating benzoxazole cytotoxicity.

Phase 1: Compound Preparation & Solubility Optimization

The Challenge: Benzoxazoles are often highly hydrophobic. Precipitation in cell culture media is a common cause of "false cytotoxicity" (crystals physically damaging cells) or "false inactivity" (compound not reaching the target).

Protocol:

  • Stock Solution: Dissolve derivatives in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 20–50 mM. Vortex for 1 minute and sonicate if necessary.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare intermediate dilutions in DMSO first.

    • Perform the final dilution into pre-warmed culture media (e.g., DMEM + 10% FBS) immediately prior to treatment.

    • Critical Constraint: Ensure final DMSO concentration on cells is < 0.5% (v/v) . Higher levels induce background toxicity and membrane permeabilization.

Phase 2: Primary Cytotoxicity Screening (MTT Assay)

While the SRB assay is excellent for protein quantification, the MTT assay remains the gold standard for metabolic activity screening of benzoxazoles due to its sensitivity to mitochondrial reductase activity, which is often compromised early by these compounds [3, 6].

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.[2][3]

Step-by-Step Protocol
  • Seeding:

    • Seed cells in 96-well plates at 5,000–8,000 cells/well in 100 µL media.

    • Expert Tip: Leave the peripheral wells (edge wells) filled with PBS only to prevent "edge effect" evaporation, which skews data.

  • Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Add 100 µL of benzoxazole working solutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Controls:

      • Negative: 0.5% DMSO in media.

      • Positive: Doxorubicin or Cisplatin (standard care drugs).

      • Blank: Media only (no cells).

    • Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours . Observe for purple formazan crystals.[2][3][4]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[3]

    • Add 150 µL DMSO. Shake plate for 15 mins protected from light.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis Template

Calculate % Cell Viability: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Table 1: Example Data Structure for Reporting IC50 (µM)

Compound ID R2 Substituent R5 Substituent A549 IC50 MCF-7 IC50 HepG2 IC50 Selectivity Index (SI)*
BZX-01 Phenyl H 25.4 ± 1.2 18.2 ± 0.8 >100 1.4
BZX-04 p-t-Butylphenyl Nitro 4.2 ± 0.3 3.1 ± 0.2 12.5 >10
Cisplatin - - 19.6 ± 0.9 15.4 ± 1.1 8.2 -

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 is generally desired.

Phase 3: Mechanistic Deconvolution

Benzoxazole derivatives typically induce cytotoxicity via Apoptosis (programmed cell death) often triggered by kinase inhibition (EGFR/VEGFR) or DNA damage [1, 4].

A. Apoptosis Assay (Annexin V-FITC/PI)

To distinguish between necrosis and apoptosis:

  • Treat cells with IC50 concentration of the lead benzoxazole for 24h.

  • Harvest cells (keep floating cells!) and wash with cold PBS.

  • Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).

  • Flow Cytometry Output:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.[5]

    • Expectation: Potent benzoxazoles (e.g., compound 11c or 8d) often show a shift to Q4 and Q2 [1, 5].

B. Signaling Pathway Investigation

Many benzoxazoles function as dual inhibitors of VEGFR-2 and c-Met or EGFR . The diagram below illustrates the downstream effects of this inhibition.

Mechanism Benzoxazole Benzoxazole Derivative (Inhibitor) EGFR EGFR / VEGFR-2 (RTKs) Benzoxazole->EGFR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT AKT (Survival) PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed mechanism of action. Benzoxazole derivatives inhibit RTKs, suppressing the PI3K/Akt survival pathway, downregulating Bcl-2, and activating the Caspase cascade [4, 5].

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Precipitation of benzoxazole compound.Check solubility limit. Wash cells with PBS before adding MTT to remove extracellular drug precipitate.
Low Reproducibility Evaporation in edge wells.Use only inner 60 wells of the 96-well plate. Fill outer wells with PBS.
False Positives Chemical reduction of MTT by the compound itself.Incubate compound + MTT in a cell-free well. If it turns purple, the compound is reducing MTT directly. Switch to SRB assay.[2]

References

  • Benzoxazole Derivatives as New Generation of Anti-breast Cancer Agents. Source: ResearchGate / PubMed Context: Describes the synthesis of 2-substituted benzoxazoles and their dual inhibition of EGFR and Aromatase, leading to G2/M arrest.

  • Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives. Source: Journal of Clinical Practice and Research Context: Highlights the SAR where p-tert-butyl substitution enhances activity against A549 lung cancer cells.[6]

  • Application Notes and Protocols for Cell Viability Assays of Benzoxazole Compounds. Source: BenchChem Context: Provides foundational parameters for MTT assays specific to this chemical class.

  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy. Source: MDPI (Molecules) Context: Validates the mechanistic pathway involving mTOR/p70S6K suppression and Caspase-3 activation.

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers. Source: MDPI (Pharmaceuticals) Context: Demonstrates the design of benzoxazoles as VEGFR-2 inhibitors and their evaluation via Annexin V/PI staining.

  • Comparison of two colorimetric assays (MTT and SRB) as cytotoxicity endpoints. Source: PubMed Context: Critical comparison for choosing the right assay when testing hydrophobic drugs.

Sources

Application Note: Microwave-Assisted Synthesis of Benzoxazole Derivatives for Higher Yields

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazole derivatives are pharmacophores of immense significance, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthesis (e.g., condensation of o-aminophenols with carboxylic acids) often suffers from prolonged reaction times (hours to days), harsh conditions (strong acids like PPA), and moderate yields due to oxidative degradation.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these bottlenecks. By leveraging dielectric heating, researchers can achieve yields >90% in minutes rather than hours . We present two validated protocols: a solvent-free "Green" method using iodine catalysis and a Deep Eutectic Solvent (DES) method, both optimized for reproducibility and scalability.

Mechanistic Insight & Microwave Advantage

The Thermal & Non-Thermal Effect

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with polar molecules (dipolar polarization) and ions (ionic conduction).

  • Selective Heating: In the synthesis of benzoxazoles, polar transition states (such as the zwitterionic intermediate formed during nucleophilic attack) absorb microwave energy more efficiently than the ground state reactants. This lowers the activation energy (

    
    ) effectively.
    
  • Superheating: Solvents or neat reactants can be heated significantly above their atmospheric boiling points in sealed vessels, accelerating reaction kinetics according to the Arrhenius equation.

Reaction Pathway

The synthesis typically proceeds via the condensation of 2-aminophenol with an aldehyde to form a Schiff base (imine), followed by intramolecular oxidative cyclization.

Critical Mechanism Note: The rate-determining step in oxidative cyclization is often the aromatization of the intermediate benzoxazoline. Microwave irradiation accelerates this step significantly when coupled with an oxidant like Iodine (


) or a catalyst like [CholineCl][Oxalic Acid].

BenzoxazoleMechanism Reactants 2-Aminophenol + Aldehyde Intermediate1 Schiff Base (Imine) Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Benzoxazoline (Cyclized) Intermediate1->Intermediate2 Intramolecular Attack Product 2-Substituted Benzoxazole Intermediate2->Product Oxidative Aromatization (Rate Limiting Step) MW_Effect Microwave Irradiation Accelerates polar transition states MW_Effect->Intermediate1 MW_Effect->Intermediate2

Figure 1: Reaction mechanism highlighting the oxidative aromatization step accelerated by microwave irradiation.

Validated Experimental Protocols

Protocol A: Solvent-Free Iodine-Mediated Synthesis (Green Chemistry)

Application: Ideal for rapid library generation of 2-arylbenzoxazoles. Mechanism: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant for the final aromatization.

Reagents:

  • 2-Aminophenol (1.0 mmol)[2][3]

  • Aromatic Aldehyde (1.0 mmol)[2][4]

  • Iodine (

    
    ) (5-10 mol%)
    
  • Potassium Carbonate (

    
    ) (1.0 mmol) - Optional, acts as acid scavenger
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, mix 2-aminophenol and the aromatic aldehyde. Grind slightly if solids to ensure contact.

  • Catalyst Addition: Add Iodine (10 mol%). The mixture may darken immediately due to charge-transfer complex formation.

  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Settings:

      • Temperature: 120°C

      • Power: Dynamic (Max 150W)

      • Hold Time: 10 minutes

      • Stirring: High

  • Workup:

    • Cool the vial to 50°C using compressed air.

    • Add 5 mL saturated

      
       (sodium thiosulfate)  to quench unreacted iodine (mixture turns from dark brown to pale yellow/white).
      
    • Extract with Ethyl Acetate (

      
       mL).[5]
      
  • Purification: Dry organic layer over anhydrous

    
    , concentrate under vacuum. Recrystallize from ethanol if necessary.
    

Self-Validation Check:

  • Visual: Disappearance of the aldehyde peak in TLC.

  • Yield Target: >85%.[5][6]

Protocol B: Deep Eutectic Solvent (DES) Catalyzed Synthesis

Application: Scalable synthesis using biodegradable catalysts. Catalyst: [CholineCl][Oxalic Acid] (1:1 molar ratio).[4]

Step-by-Step Methodology:

  • Catalyst Prep: Mix Choline Chloride and Oxalic Acid (1:1) and heat at 80°C until a clear liquid forms (DES).

  • Reaction Setup: In a microwave vessel, combine 2-aminophenol (1 mmol), aldehyde (1 mmol), and DES (10 mol% or 0.5 mL as solvent/catalyst).

  • Irradiation:

    • Temperature: 80°C (Milder condition)

    • Time: 5-15 minutes

  • Workup:

    • Add water to the reaction mixture.[4] The DES is water-soluble.

    • The product usually precipitates out. Filter the solid.[4][7]

    • Green Bonus: The aqueous filtrate containing DES can be concentrated and reused.[4]

Data Analysis: Microwave vs. Conventional[6][7][8][9][10][11][12]

The following data compares the efficiency of Protocol A (MW) against conventional reflux heating (Oil Bath) for the synthesis of 2-phenylbenzoxazole.

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Reaction Time 6 - 8 Hours10 Minutes 36x - 48x Faster
Solvent Toluene / Ethanol (Required)None (Solvent-Free) Eco-Friendly
Temperature 110°C (Reflux)120°C (Internal)Comparable
Yield 65% - 72%85% - 94% +20% Yield
Purity (Crude) Requires ChromatographyOften pure after workupEfficiency

Data Source: Aggregated from VNUHCM J. Sci. Tech. Dev. [1] and Current Microwave Chemistry [2].

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Homogenize/Grind (Solvent-Free or DES) Start->Mix MW_Step Microwave Irradiation 120°C, 10 min, High Stirring Mix->MW_Step Monitor TLC Check (Aldehyde Consumption) MW_Step->Monitor Monitor->MW_Step Incomplete (+2 min) Quench Quench/Extraction (Na2S2O3 for Iodine method) Monitor->Quench Complete Isolate Filtration or Evaporation Yield Calculation Quench->Isolate

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of benzoxazoles.

Troubleshooting & Optimization

  • Pressure Spikes:

    • Cause: Decomposition of reagents or volatile byproducts.

    • Solution: Use a vessel with a pressure release rating of at least 20 bar. Ensure the vessel is not filled >50% volume.

  • Low Yield (Incomplete Cyclization):

    • Cause: Formation of the Schiff base without oxidative cyclization.

    • Solution: Increase oxidant loading (Iodine) or extend reaction time by 2-5 minutes. Ensure the temperature is sufficient (>100°C) to overcome the aromatization barrier.

  • Runaway Heating:

    • Cause: High polarity of ionic liquids or DES.

    • Solution: Use "PowerMax" or equivalent cooling features (simultaneous compressed air cooling during heating) to maintain temperature without reducing microwave power, maximizing non-thermal effects.

References

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives.

  • Current Microwave Chemistry. (2020). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science.

  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. [8]

  • BenchChem. (2025).[4][9] Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.

  • Current Organocatalysis. (2023). Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions.

Sources

Advanced Application Note: Developing Antimicrobial Agents from the Benzoxazole Nucleus

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Benzoxazole is a privileged heterocyclic scaffold in medicinal chemistry, consisting of a benzene ring fused to an oxazole ring. Because it acts as a structural isostere to the naturally occurring nucleic acid bases adenine and guanine, benzoxazole derivatives easily and effectively interact with biopolymers within biological systems[1][2]. This biomimetic property has driven extensive research into their use as broad-spectrum antimicrobial agents capable of overcoming emerging multidrug-resistant (MDR) pathogens[1].

Mechanism of Action & Rational Drug Design

The primary bactericidal mechanism of benzoxazole derivatives involves the targeted inhibition of bacterial DNA gyrase (Topoisomerase II)[3][4]. By binding to the active site of DNA gyrase, these compounds prevent the enzyme from introducing essential negative supercoils into DNA, thereby arresting DNA replication and leading to rapid cell death[5]. In fungal pathogens, specific derivatives exhibit a secondary mechanism by disrupting membrane integrity through the interference of ergosterol biosynthesis[5].

MOA A Benzoxazole Derivative B Bacterial DNA Gyrase (Topoisomerase II) A->B Binds Active Site C Inhibition of Negative Supercoiling B->C Blocks Function D Arrest of DNA Replication C->D Prevents Unwinding E Bacterial Cell Death D->E Bactericidal Effect

Proposed mechanism of bacterial DNA gyrase inhibition by benzoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

Rational drug design relies heavily on SAR to optimize efficacy. Studies reveal that substitutions at the C-2 and C-5 positions dictate the antimicrobial spectrum. Crucially, computational modeling and empirical data demonstrate that benzoxazole derivatives lacking a methylene bridge between the oxazole core and the C-2 phenyl ring exhibit significantly higher antimicrobial activity than their bridged counterparts[4][6]. Furthermore, the introduction of electron-withdrawing groups or five-membered cyclic aldehydes (e.g., thiophene) at the C-2 position dramatically enhances efficacy against Gram-negative bacteria such as Escherichia coli[7].

Quantitative Data: Antimicrobial Efficacy

The efficacy of synthesized benzoxazole derivatives is typically quantified using Minimum Inhibitory Concentration (MIC) values. The table below summarizes benchmark MIC data for highly active derivatives against standard microbial strains.

Compound / Substitution ProfileTarget MicroorganismMIC ValueReference
Compound 10 (Methoxymethylbenzene at C-2)Bacillus subtilis1.14 × 10⁻³ µM[7]
Compound 24 (Thiophene at C-2)Escherichia coli1.40 × 10⁻³ µM[7]
Compound 47 (3,4-Disubstituted phenyl)Pseudomonas aeruginosa0.25 µg/mL[8]
Compound 47 (3,4-Disubstituted phenyl)Enterococcus faecalis0.5 µg/mL[8]
2,5-Disubstituted Benzoxazoles (General)Candida krusei7.8 – 250 µg/mL[9]

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of benzoxazole derivatives.

Workflow S1 Rational Design & SAR (C-2/C-5 Substitution) S2 One-Pot Synthesis (o-Aminophenol + Aldehyde) S1->S2 S3 Structural Characterization (NMR, IR, HRMS) S2->S3 S4 In Vitro Screening (Broth Microdilution MIC) S3->S4 S5 Mechanism Validation (Enzyme Assays & Docking) S4->S5

End-to-end workflow for the synthesis and evaluation of benzoxazole antimicrobial agents.

Protocol 1: One-Pot Catalytic Synthesis of 2-Substituted Benzoxazoles

Causality & Principle: Traditional step-wise syntheses require multiple intermediate isolations, which reduce overall yield and increase solvent waste. A one-pot condensation and oxidative cyclization of o-aminophenol with an aromatic aldehyde circumvents this[10]. The use of a Lewis acid catalyst (e.g., Nickel sulfate or Zinc triflate) increases the electrophilicity of the aldehyde carbonyl, facilitating rapid nucleophilic attack by the amine group of o-aminophenol, followed by ring closure[10].

Materials Required:

  • o-Aminophenol (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.2 eq)

  • Catalyst: NiSO₄ or Zn(OTf)₂ (10 mol%)

  • Solvent: Absolute Ethanol (EtOH)

  • Extraction Reagents: Ethyl acetate (EtOAc), 1N NaOH, Brine

Step-by-Step Methodology:

  • Reaction Setup: In a 50-mL round-bottom flask, dissolve o-aminophenol (1.5 mmol) and the selected aromatic aldehyde (1.0 mmol) in 5 mL of absolute ethanol[10].

  • Catalysis: Add 10 mol% of the Lewis acid catalyst. Use NiSO₄ for room temperature reactions, or Zn(OTf)₂ if reflux conditions are required for sterically hindered aldehydes[10].

  • Cyclization: Stir the mixture continuously. If using Zn(OTf)₂, heat to reflux for 5 hours. The catalyst facilitates Schiff base formation followed by intramolecular oxidative ring closure[10].

  • Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) utilizing a Hexane:EtOAc (9:1) mobile phase[10].

  • Workup: Once the starting materials are consumed, cool the mixture to room temperature. Add 5 mL of 1N NaOH to neutralize acidic byproducts and extract the aqueous layer with EtOAc (3 x 10 mL)[10].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the crude residue via silica gel column chromatography to isolate the pure 2-substituted benzoxazole[10].

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality & Principle: While agar well diffusion provides qualitative zone-of-inhibition data, broth microdilution is the gold standard for determining the exact MIC[5]. Utilizing a 96-well plate format allows for high-throughput screening, and the inclusion of a spectrophotometric readout ensures objective, self-validating data devoid of human visual bias.

Materials Required:

  • 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Benzoxazole stock solutions (in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[5]

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target microbial strains and adjust the suspension in sterile saline to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB[5].

  • Compound Dilution: Prepare a high-concentration stock solution of the benzoxazole derivative in DMSO. Perform two-fold serial dilutions in the 96-well plate using MHB to achieve a concentration gradient (e.g., from 512 µg/mL down to 0.25 µg/mL)[5]. Critical: Ensure the final DMSO concentration in the wells does not exceed 1% v/v to prevent solvent-induced microbial toxicity.

  • Inoculation: Add equal volumes of the diluted microbial inoculum to each well containing the compound gradient[5].

  • Controls Setup: Designate specific wells for positive controls (standard antibiotics), negative controls (broth + solvent + inoculum, to confirm baseline viability), and sterility controls (broth only)[5].

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours for bacterial strains (adjust time/temp for fungal strains)[5]. Measure the optical density (OD) at 600 nm using a microplate spectrophotometer. The MIC is defined as the lowest concentration exhibiting no significant increase in OD compared to the sterility control[5].

References

1.[9] Title: Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles | Source: Scilit | URL: 9 2.[1] Title: Benzoxazoles as promising antimicrobial agents: A systematic review | Source: ResearchGate | URL: 1 3.[7] Title: Benzoxazole derivatives: design, synthesis and biological evaluation | Source: PMC | URL:7 4.[3] Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents | Source: PMC | URL: 3 5.[4] Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Source: Bentham Science Publishers | URL: 4 6.[5] Title: Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents | Source: Benchchem | URL: 5 7.[10] Title: Application Notes and Protocols for the One-Pot Synthesis of Benzoxazole Derivatives Using Aldehydes | Source: Benchchem | URL: 10 8.[2] Title: Chemistry and Pharmacological Exploration of Benzoxazole Derivatives | Source: International Journal of Research and Review | URL: 2 9.[8] Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | Source: MDPI | URL: 8 10.[6] Title: Muhammed-LDDD 2021-244-MS | Source: ESIS Rational Drug Design & Development Group | URL: 6

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chlorobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex isolation and purification of 2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 1198793-49-5).

Unlike standard organic building blocks, this molecule possesses a dual-reactivity profile that routinely leads to catastrophic degradation during standard laboratory workflows. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your compound.

Executive Summary: The Dual-Reactivity Dilemma

The primary challenge in purifying 2-Chlorobenzo[d]oxazole-5-carboxylic acid lies in the inherent conflict between its two functional groups:

  • The 5-Carboxylic Acid: A polar, hydrogen-bonding moiety that typically requires aqueous basic conditions (like

    
     or 
    
    
    
    ) for extraction or solubility manipulation.
  • The 2-Chlorobenzoxazole Core: A highly activated, electrophilic center. The C2 position is flanked by electronegative nitrogen and oxygen atoms, making the chlorine atom behave similarly to an imoyl chloride. It is exquisitely sensitive to nucleophilic aromatic substitution (

    
    ) and rapid hydrolysis [1].
    

Attempting to purify the carboxylic acid using standard acid-base extraction inevitably destroys the 2-chlorobenzoxazole core, converting it into a biologically inactive benzoxazolinone derivative [2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why did my product turn into a completely different compound after a standard aqueous workup? A: If you used an aqueous base to deprotonate the 5-carboxylic acid, the hydroxide or bicarbonate ions acted as strong nucleophiles. They attack the highly reactive C2 position, displacing the chloride ion. This forms a 2-hydroxybenzo[d]oxazole intermediate that immediately tautomerizes to the thermodynamically stable 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (a benzoxazolinone). Causality: The activation energy for nucleophilic attack at the C2 position is significantly lowered by the electron-withdrawing nature of the fused oxazole ring [3].

Q: I ran a silica gel column using a DCM/Methanol gradient to elute the polar carboxylic acid, but my NMR shows a new methoxy peak. What happened? A: Alcohols are strictly incompatible with 2-chlorobenzoxazoles. Methanol is a strong enough nucleophile to displace the 2-chloro group during the extended residence time on acidic silica gel, forming 2-methoxybenzo[d]oxazole-5-carboxylic acid. Solution: You must use non-nucleophilic polar modifiers, such as anhydrous ethyl acetate or acetone.

Q: How can I remove polar impurities without using water or alcohols? A: Exploit the differential solubility provided by the carboxylic acid in strictly anhydrous, aprotic environments. Trituration in cold, dry toluene or recrystallization from anhydrous acetonitrile/DCM mixtures is highly effective and preserves the C-Cl bond.

Quantitative Data: Solvent Compatibility & Degradation Risk

To prevent structural degradation, solvent selection must be rigorously controlled. The table below summarizes the causality between solvent nucleophilicity and the half-life of the 2-chloro moiety.

Solvent / Reagent SystemNucleophilicityDegradation RiskEstimated

of 2-Cl Bond
Recommended Action
Aqueous Base (pH > 8) Very HighCritical (Hydrolysis)< 5 minutesStrictly Avoid
Methanol / Ethanol HighCritical (Alkoxylation)~ 1-2 hoursStrictly Avoid
Standard Silica Gel Low (Bound

)
Moderate~ 12-24 hoursUse fast, dry flash chromatography
Anhydrous Acetonitrile NoneLowStable (> 30 days)Optimal for Recrystallization
Anhydrous Toluene NoneLowStable (> 30 days)Optimal for Trituration
Dry DCM / EtOAc NoneLowStable (> 30 days)Optimal for Chromatography

Visualizing the Degradation and Purification Logic

Mechanism of Moisture-Induced Degradation

Understanding the degradation pathway is critical. Below is the logical flow of how moisture and base destroy the active pharmacophore.

Hydrolysis A 2-Chlorobenzo[d]oxazole- 5-carboxylic acid C 2-Hydroxybenzo[d]oxazole- 5-carboxylic acid (Unstable) A->C Nucleophilic Attack at C2 B Aqueous Base (OH- / H2O) B->C OH- D 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carboxylic acid (Benzoxazolinone) C->D Rapid Tautomerization

Caption: Mechanism of moisture-induced hydrolysis of 2-chlorobenzoxazole derivatives.

Purification Decision Matrix

Use this logic tree to determine the safest purification route based on your crude impurity profile.

DecisionTree Start Crude 2-Chlorobenzo[d]oxazole- 5-carboxylic acid Q1 Are impurities primarily non-polar? Start->Q1 Trituration Protocol A: Anhydrous Trituration (Toluene/Hexanes) Q1->Trituration Yes Q2 Are there polar impurities or structural analogs? Q1->Q2 No Success Pure, Intact Product Trituration->Success Chromatography Protocol B: Water-Free Flash Chromatography (DCM/EtOAc) Q2->Chromatography Yes Chromatography->Success

Caption: Decision matrix for selecting the appropriate anhydrous purification workflow.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to bypass the vulnerabilities of the 2-chlorobenzoxazole core. Each protocol includes a self-validation checkpoint to ensure the system behaved as expected.

Protocol A: Anhydrous Trituration and Recrystallization

Objective: Remove non-polar impurities and unreacted starting materials without exposing the highly electrophilic C2 position to nucleophiles.

  • Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours. Assemble hot and cool under a continuous stream of dry Argon.

  • Trituration: Suspend the crude 2-chlorobenzo[d]oxazole-5-carboxylic acid in cold, strictly anhydrous toluene (5 mL per gram of crude material). Stir vigorously at 0°C for 30 minutes. Causality: The highly polar carboxylic acid remains completely insoluble in cold toluene, while less polar organic impurities dissolve into the supernatant.

  • Filtration: Filter the suspension rapidly through a dry sintered glass funnel under an Argon blanket to prevent atmospheric moisture condensation. Wash the filter cake with a minimal amount of ice-cold, anhydrous hexanes (1-2 mL/g).

  • Recrystallization: Transfer the solid to a dry flask. Dissolve in a minimum volume of boiling anhydrous acetonitrile. Slowly cool the solution to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Isolation: Collect the crystals via vacuum filtration and dry under high vacuum (<0.1 Torr) at 40°C for 12 hours.

Validation Checkpoint: Analyze the purified product via FT-IR.

  • Pass: The presence of an intact carboxylic acid

    
     stretch (~1680-1700 
    
    
    
    ) and the absence of a strong, broad lactam
    
    
    stretch (3200-3400
    
    
    ) typical of the benzoxazolinone tautomer confirms the 2-chloro group survived.
Protocol B: Water-Free Flash Chromatography

Objective: Isolate the target molecule from structurally similar polar impurities using silica gel, while actively mitigating moisture-induced hydrolysis.

  • Stationary Phase Preparation: Use high-purity, low-moisture silica gel. Pack the column and pre-flush with 3 column volumes of anhydrous Dichloromethane (DCM) to strip residual free moisture from the silica bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of anhydrous DCM. If solubility is poor due to the carboxylic acid, add a few drops of anhydrous Tetrahydrofuran (THF). Do not use methanol to aid solubility.

  • Elution: Elute using a gradient of anhydrous DCM to anhydrous Ethyl Acetate (e.g., 100:0 transitioning to 70:30).

    • Pro-Tip: Because the carboxylic acid will streak on silica, add exactly 0.1% (v/v) of anhydrous acetic acid to the eluent. Acetic acid is a weak enough nucleophile that it will not displace the 2-chloro group, but it will suppress the ionization of the 5-carboxylic acid, dramatically sharpening the elution band.

  • Concentration: Combine product-containing fractions and concentrate immediately under reduced pressure. Maintain the water bath temperature below 30°C to prevent thermal degradation.

Validation Checkpoint: Analyze the purified product via


-NMR.
  • Pass: The C2 carbon of the intact 2-chlorobenzoxazole will appear around ~150 ppm.

  • Fail: If the C2 carbon shifts downfield to ~155+ ppm, it indicates the formation of the

    
     bond of the hydrolyzed benzoxazolinone degradation product.
    

References

To support the mechanistic claims and safety parameters outlined in this guide, please refer to the following authoritative sources:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11986, 2-Chlorobenzoxazole". PubChem. URL:[Link]

Methods for separating isomeric impurities in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Identifying and Separating Isomeric Impurities

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common challenge of isomeric impurities during their synthetic work. As your application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategies effectively.

The formation of benzoxazoles, typically through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, is a cornerstone of heterocyclic chemistry.[1][2] However, when using asymmetrically substituted 2-aminophenols, the reaction can often yield a mixture of regioisomers, complicating downstream applications. This guide provides a structured, question-and-answer approach to understanding, identifying, and separating these challenging impurities.

FAQ 1: Understanding the Root Cause - Why Do Isomeric Impurities Form?

Question: I reacted 4-chloro-2-aminophenol with benzoyl chloride and my initial analysis suggests I have a mixture of products. What is the likely isomeric impurity and why did it form?

Answer: This is a classic regioselectivity challenge in benzoxazole synthesis. When you use an asymmetrically substituted 2-aminophenol, the initial acylation can occur at either the amino or the hydroxyl group. While acylation of the more nucleophilic amino group is generally favored, reaction conditions can influence the outcome. The subsequent intramolecular cyclization leads to the formation of two possible regioisomers.

In your case, reacting 4-chloro-2-aminophenol with benzoyl chloride can lead to both the desired 5-chloro-2-phenylbenzoxazole and the isomeric impurity, 6-chloro-2-phenylbenzoxazole. The formation of these isomers proceeds through two competing pathways originating from the same starting materials.

The diagram below illustrates this mechanistic divergence.

G start 4-Chloro-2-aminophenol + Benzoic Acid intermediate_A Intermediate A (N-acylation favored) start->intermediate_A Pathway 1 (Kinetic Control) intermediate_B Intermediate B (O-acylation, less favored) start->intermediate_B Pathway 2 (Thermodynamic Control) cyclization_A Intramolecular Cyclodehydration intermediate_A->cyclization_A cyclization_B Intramolecular Cyclodehydration intermediate_B->cyclization_B product_A 5-Chloro-2-phenylbenzoxazole (Major Product) product_B 6-Chloro-2-phenylbenzoxazole (Isomeric Impurity) cyclization_A->product_A cyclization_B->product_B G start Isomeric Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (Oil) tlc_sep Is separation seen on TLC? tlc_sep->column Yes prep_hplc Consider Preparative HPLC tlc_sep->prep_hplc No derivatize Consider Chemical Derivatization tlc_sep->derivatize No success_cryst Pure Isomer(s) recrystallization->success_cryst Success fail_cryst Mixture Persists recrystallization->fail_cryst Failure fail_cryst->tlc_sep G start Crystallization Fails oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals sol_oil Solubility too high at cooling temp. Lower cooling temp or use a poorer solvent. oiling_out->sol_oil sol_no_cryst Solution is too dilute or nucleation is inhibited. no_crystals->sol_no_cryst action_oil Add anti-solvent dropwise at high temp. sol_oil->action_oil action_no_cryst 1. Concentrate solution 2. Scratch flask wall 3. Add seed crystal sol_no_cryst->action_no_cryst

Sources

Technical Support Center: Troubleshooting One-Pot Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Alex V., Senior Application Scientist To: R&D Chemical Synthesis Group Subject: Troubleshooting Guide: Byproduct Formation & Yield Optimization in Benzoxazole Synthesis

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield losses or persistent impurities in your one-pot benzoxazole synthesis.

The benzoxazole core is a "privileged scaffold" in drug discovery, but its formation is often deceptively simple. Whether you are proceeding via the oxidative cyclization of aldehydes or the condensation of carboxylic acids , the reaction is a balancing act between kinetics and thermodynamics.

This guide moves beyond generic advice. We will dissect the causality of failure modes—specifically focusing on the stability of "stalled" intermediates (Schiff bases and amides) and the competitive oxidative dimerization of 2-aminophenols.

Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic tree below.

TroubleshootingLogic Start Observation Obs1 Reaction Stalls (Intermediate Persists) Start->Obs1 Obs2 Dark Red/Brown Impurities Start->Obs2 Obs3 Low Yield (Clean NMR) Start->Obs3 Diag1 Check Route Obs1->Diag1 Diag2 Check Oxidant/Atmosphere Obs2->Diag2 Diag3 Check Water Content Obs3->Diag3 IssueA Stable Schiff Base (Aldehyde Route) Diag1->IssueA Aldehyde IssueB Stable Amide (Acid Route) Diag1->IssueB Carboxylic Acid IssueC APX Formation (Oxidative Dimerization) Diag2->IssueC IssueD Hydrolysis Reversion Diag3->IssueD SolA Add Lewis Acid / Increase Temp Switch Oxidant (DDQ/MnO2) IssueA->SolA SolB Add Dehydrating Agent (PPA / MSA / PPE) IssueB->SolB SolC Purify 2-AP / Inert Atm. Slow Oxidant Addition IssueC->SolC SolD Add Molecular Sieves Dean-Stark Trap IssueD->SolD

Figure 1: Decision matrix for troubleshooting common benzoxazole synthesis failures.

Technical Deep Dive: The "Stalled" Intermediates

The most common support ticket we receive involves reactions that show conversion of starting material but fail to yield the benzoxazole. This is usually due to a "thermodynamic sink"—an intermediate that is too stable to cyclize under the current conditions.

Scenario A: The Schiff Base Trap (Aldehyde Route)

When reacting 2-aminophenol (2-AP) with an aldehyde, the reaction proceeds through two distinct steps:

  • Condensation: Formation of the imine (Schiff base).

  • Oxidative Cyclization: Ring closure to benzoxazoline, followed by oxidation to benzoxazole.

The Problem: Electron-withdrawing groups (EWGs) on the aldehyde make the Schiff base highly stable but less nucleophilic for the ring closure. Conversely, electron-donating groups (EDGs) facilitate cyclization but may slow down the initial condensation.

Q: My NMR shows a clean set of peaks, but it's not the product. What is it? A: It is likely the Schiff base or the 2-substituted benzoxazoline .

  • Schiff Base Signal: Look for a singlet around 8.5–9.0 ppm (imine C-H).

  • Benzoxazoline Signal: Look for a singlet around 6.0–7.5 ppm (aminal C-H), often obscured by aromatics.

  • Benzoxazole (Product): No non-aromatic protons (unless on substituents).

Corrective Action:

  • Heat: Cyclization often requires temperatures >80°C.

  • Oxidant: If stalled at the benzoxazoline, your oxidant is too weak. Switch from air/O2 to DDQ (1.1 equiv) or MnO2 (excess).

  • Acid Catalyst: Add 10 mol% Sc(OTf)3 or p-TSA to activate the imine for cyclization.

Scenario B: The Amide Plateau (Carboxylic Acid Route)

When using carboxylic acids (or acid chlorides), the intermediate is an N-(2-hydroxyphenyl)amide .

The Problem: The amide bond is extremely stable. The cyclization requires the elimination of water (dehydration), which is thermodynamically unfavorable in wet solvents or without strong acid catalysis.

Q: I see the amide intermediate. Why won't it close? A: You likely lack sufficient driving force for dehydration.

  • Mechanism: The phenolic -OH must attack the amide carbonyl. This requires protonation of the carbonyl oxygen (acid catalysis).

  • Solution: Use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) as both solvent and catalyst. Alternatively, use Lawesson’s Reagent (though this typically yields benzothiazoles, it can force cyclization) or coupling reagents like T3P (Propylphosphonic anhydride).

The "Red Herring": Oxidative Dimerization

A frequent complaint is the formation of a dark red or brown "gunk" that complicates purification.

The Culprit: 2-Aminophenoxazin-3-one (APX) .[1] The Cause: Competitive oxidation of the 2-aminophenol starting material.

Mechanism: 2-aminophenol is easily oxidized (by air or metal catalysts) to o-benzoquinone monoimine.[1] Two molecules of this reactive intermediate couple to form the tricyclic APX structure.

APX_Pathway AP 2-Aminophenol (Starting Material) Imine o-Benzoquinone Monoimine AP->Imine Oxidation (Air/Metal) Dimer Dimerization (Coupling) Imine->Dimer APX 2-Aminophenoxazin-3-one (Deep Red Impurity) Dimer->APX - NH3

Figure 2: Pathway for the formation of the common oxidative impurity APX.

Prevention Strategy:

  • Purification: Recrystallize 2-aminophenol (from EtOH) if it is dark before use.

  • Order of Addition: Add the aldehyde before the oxidant. Allow the Schiff base to form (which protects the amine) before introducing the oxidizing agent.

  • Inert Atmosphere: Perform the initial condensation under N2 or Ar.

Data & Comparison of Methods

Table 1 summarizes the efficiency and byproduct risks of common one-pot methods.

MethodReagentsKey IntermediatePrimary ByproductRisk Level
Oxidative Aldehyde + DDQBenzoxazolineReduced DDQ (solid)Low (Easy filtration)
Aerobic Aldehyde + O2/Cu cat.Schiff BaseAPX (Red Dimer)High (Requires tuning)
Acidic Acid + PPAAmideCharred polymersMedium (Harsh conditions)
Coupling Acid + T3P/BaseAmideN-acyl urea (rare)Low (Expensive)
Validated Experimental Protocols

These protocols are designed to minimize the byproducts discussed above.

Protocol A: Oxidative Cyclization (Aldehyde Route)

Best for: Sensitive substrates, avoiding harsh acids.

  • Condensation: In a round-bottom flask, dissolve 2-aminophenol (1.0 mmol) and Aldehyde (1.0 mmol) in EtOH (5 mL).

  • Protection: Stir at Room Temperature (RT) for 30 min. Note: This allows the Schiff base to form, protecting the amine from oxidative dimerization.

  • Cyclization: Add DDQ (1.1 mmol) portion-wise over 5 minutes.

    • Why? Instant addition can cause exotherms and side reactions.

  • Reaction: Stir at RT for 1-2 hours. Monitor TLC.

  • Workup: Dilute with EtOAc, wash with 10% NaOH (to remove reduced DDQ), then water and brine. Dry over Na2SO4.

Protocol B: Dehydrative Cyclization (Carboxylic Acid Route)

Best for: Stable substrates, scale-up.

  • Mixing: Mix 2-aminophenol (1.0 mmol) and Carboxylic Acid (1.0 mmol) in Methanesulfonic Acid (MSA) (2 mL).

    • Note: MSA acts as solvent, catalyst, and dehydrating agent.

  • Heating: Heat to 100–120°C for 4–6 hours.

    • Checkpoint: If the reaction stalls, add P2O5 (0.5 equiv) to scavenge water.

  • Quenching: Cool to RT and pour slowly into crushed ice/saturated NaHCO3 solution.

  • Isolation: Filter the precipitate (usually pure product).

Frequently Asked Questions (FAQs)

Q1: Can I use air as the oxidant for the aldehyde route? A: Yes, but it requires a catalyst (e.g., CuI, FeCl3) and often leads to higher amounts of APX (red impurity). If you must use air, ensure vigorous stirring to overcome mass transfer limitations, but be prepared for lower yields due to competitive dimerization.

Q2: My product has a similar Rf to the starting aldehyde. How do I purify it? A: This is common.[2] Treat the crude mixture with NaHSO3 (sodium bisulfite) solution. This forms a water-soluble adduct with unreacted aldehyde, allowing it to be washed away during the aqueous workup.

Q3: Why is my yield low with electron-poor aldehydes (e.g., 4-nitrobenzaldehyde)? A: The Schiff base forms easily, but the oxidation potential of the intermediate benzoxazoline is higher. You may need a stronger oxidant (e.g., Pb(OAc)4 or excess MnO2) or higher temperatures to drive the final oxidation step.

References
  • Chaudhuri, P., et al. "Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(II) complexes: phenoxazinone synthase-like activity." New Journal of Chemistry, 2020. [Link]

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Organic Chemistry Portal. [Link]

  • ResearchGate. "Hydrolysis pathway for 2-phenylbenzoxazole." ResearchGate. [Link]

  • Punniyamurthy, T., et al. "Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation." PubMed. [Link][1]

Sources

Technical Support Center: Stability & Handling of 2-Chlorobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges associated with 2-Chlorobenzo[d]oxazole-5-carboxylic acid. This compound features a highly reactive electrophilic C2 position on the benzoxazole core, making it a versatile building block for nucleophilic aromatic substitution (SNAr) in medicinal chemistry[1]. However, this exact reactivity makes it exceptionally susceptible to solvolysis and hydrolysis[2].

The following FAQs, mechanistic insights, and self-validating protocols are designed to ensure the integrity of your experimental workflows.

Mechanistic Overview: Why Does Degradation Occur?

Before troubleshooting, it is critical to understand the causality behind the compound's instability. The C=N bond of the oxazole ring acts as an electron sink, highly activating the 2-chloro substituent. In the presence of water or hydroxide, the compound undergoes rapid nucleophilic attack, displacing the chloride ion. The resulting 2-hydroxy intermediate rapidly tautomerizes into the thermodynamically stable 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (benzoxazolinone)[1].

G A 2-Chlorobenzo[d]oxazole- 5-carboxylic acid B Nucleophilic Attack (OH⁻ or H₂O) A->B Aqueous Media C 2-Hydroxybenzo[d]oxazole- 5-carboxylic acid B->C -HCl D Benzoxazolin-2-one- 5-carboxylic acid C->D Tautomerization

Mechanistic pathway of 2-chlorobenzoxazole hydrolysis in aqueous media.

Core Troubleshooting FAQs

Q1: Why does the purity of my 2-Chlorobenzo[d]oxazole-5-carboxylic acid stock solution degrade rapidly when diluted into biological buffers? A1: This is a classic case of pH-dependent hydrolysis. While the compound is relatively stable in acidic conditions (pH < 4)[2], physiological (pH 7.4) and basic conditions exponentially increase the concentration of hydroxide ions. Hydroxide is a strong nucleophile that rapidly attacks the activated C2 position. Field-Proven Insight: If your buffer contains primary or secondary amines (e.g., Tris or Glycine), you are not just seeing hydrolysis; you are inducing unintended aminolysis. The amine will displace the chlorine via SNAr. Always use non-nucleophilic buffers like Phosphate-Buffered Saline (PBS) for stability assays.

Q2: I prepared my stock solutions in methanol, but LC-MS shows a mass shift of -4 Da from the expected parent mass. What happened? A2: You are observing solvolysis (specifically, methanolysis). Alcohols are sufficiently nucleophilic to react with the 2-chloro position over time, forming 2-methoxybenzo[d]oxazole-5-carboxylic acid. The parent mass (approx. 197 Da) loses Cl (35 Da) and gains OCH₃ (31 Da), resulting in a net change of -4 Da. Resolution: Never use methanol or ethanol for long-term storage of 2-chlorobenzoxazoles. Always prepare primary stock solutions in anhydrous DMSO or DMF and store them over activated molecular sieves.

Q3: How should I store the solid powder to prevent long-term degradation? A3: Solid-state degradation is driven by atmospheric moisture. The compound must be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). If the powder clumps or turns slightly yellow, it has likely absorbed moisture, initiating surface-level hydrolysis to the benzoxazolinone derivative.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of the compound under various conditions.

ConditionTemperatureExpected Half-Life (t₁/₂)*Primary DegradantCausality
Anhydrous DMSO4 °C> 6 monthsNoneLack of nucleophiles prevents SNAr.
Methanol25 °C~ 24 - 48 hours2-Methoxy derivativeSolvolysis via alcohol nucleophilic attack.
Aqueous Buffer (pH 2.0)37 °C> 72 hoursBenzoxazolinoneProtonation occurs, but water is a weak nucleophile[2].
Aqueous Buffer (pH 7.4)37 °C~ 2 - 4 hoursBenzoxazolinoneIncreased hydroxide concentration accelerates SNAr.
Tris Buffer (pH 7.4)37 °C< 15 minutes2-Tris-adductRapid aminolysis due to primary amine in Tris.

*Note: Half-lives are approximate and depend on exact buffer concentrations and ionic strength.

Self-Validating Experimental Protocol: Kinetic Stability Assessment

To establish the exact degradation kinetics in your specific assay media, use the following self-validating protocol. This workflow is designed to eliminate false positives by incorporating a parallel non-aqueous control and a chemical quenching step.

G S1 1. Stock Preparation (10 mM in Anhydrous DMSO) S2 2. Buffer Spiking (pH 2.0, 7.4, 10.0) S1->S2 C1 Control: Anhydrous DMSO (Validates stock stability) S1->C1 Aliquot S3 3. Time-Course Sampling (t=0, 1, 2, 4, 8, 24h) S2->S3 S4 4. Quenching (1:1 Acetonitrile + 0.1% FA) S3->S4 S5 5. LC-MS/UV Analysis (Quantify API & Degradant) S4->S5 C1->S5 Baseline

Self-validating workflow for pH-dependent kinetic stability assessment.

Step-by-Step Methodology:

  • Stock Preparation (The Baseline): Dissolve 2-Chlorobenzo[d]oxazole-5-carboxylic acid in anhydrous DMSO to a concentration of 10 mM. Validation Step: Immediately run an LC-MS aliquot of this stock to confirm >95% purity at t=0. Keep a sealed aliquot of this DMSO stock at 37 °C as your negative control.

  • Buffer Incubation: Prepare 50 mM Phosphate buffers at pH 2.0 and pH 7.4. Spike the DMSO stock into the buffers to achieve a final compound concentration of 100 µM (1% final DMSO). Incubate at 37 °C.

  • Time-Course Sampling: At predefined intervals (t=0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from each buffer condition.

  • Chemical Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of cold Acetonitrile spiked with 0.1% Formic Acid. Causality: The sudden drop in pH neutralizes hydroxide ions, instantly halting base-catalyzed hydrolysis and "freezing" the degradation profile for accurate quantification.

  • LC-MS Analysis: Analyze the quenched samples using reversed-phase LC-MS. Monitor the disappearance of the parent mass ([M+H]⁺ ≈ 198.0) and the appearance of the benzoxazolinone degradant ([M+H]⁺ ≈ 180.0).

  • Data Processing: Plot the natural log of the remaining parent concentration versus time to calculate the pseudo-first-order degradation rate constant (k) and half-life (t₁/₂). Compare against the DMSO control to ensure degradation is purely buffer-induced.

References

1.[1] BenchChem Technical Support Team. "2-Chlorobenzoxazole (CAS 615-18-9) - Research Compound - Benchchem: An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzoxazole." BenchChem.1 2.[2] National Institutes of Health (NIH) / PMC. "Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties." NIH. 2 3. Sigma-Aldrich. "2-Chlorobenzoxazole 99% 615-18-9 - Properties and Safety." Sigma-Aldrich.

Sources

Refinement of column chromatography techniques for purifying halogenated benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of Column Chromatography Techniques for Halogenated Benzoxazoles Audience: Researchers, Medicinal Chemists, and Process Scientists Status: Active | Updated: March 2026[1]

Introduction

Halogenated benzoxazoles are critical scaffolds in drug discovery (e.g., Tafamidis analogs, antimicrobial agents) and optoelectronics.[1] However, their purification presents a paradox: the halogen substituents increase lipophilicity and potential instability, while the benzoxazole nitrogen is prone to hydrogen bonding with silanols, leading to severe peak tailing and material loss.

This guide moves beyond standard protocols to address the specific physicochemical challenges of purifying these heterocycles.

Section 1: Stationary Phase & Stability

Q: Why does my halogenated benzoxazole decompose or disappear during column chromatography?

A: The culprit is likely the acidity of standard silica gel (pH ~3.5–5.0). Halogenated benzoxazoles, particularly those with halogens at the C2-position or on the benzenoid ring, can be sensitive to acid-catalyzed hydrolysis or dehalogenation. The surface silanol groups (


) act as weak Bronsted acids.
  • Mechanism: The benzoxazole nitrogen (

    
     hybridized) acts as a hydrogen bond acceptor. Strong interaction with acidic silanols increases retention time excessively (tailing) and can catalyze nucleophilic attack by residual water, leading to ring opening or hydrolysis of labile halogens [1].[1]
    
  • Solution: Switch to Neutral Silica Gel or Basic Alumina .

    • Neutral Silica:[1][2][3] Washed to remove acidic impurities; pH ~7.0.

    • Basic Alumina (Activity Grade II-III): Scavenges protons and prevents acid-catalyzed decomposition.

Q: How do I choose between Silica and Alumina?

Use the Stability-Selectivity Matrix below to decide.

FeatureStandard Silica (Irregular)Neutral Silica (Spherical)Basic Alumina
Surface pH Acidic (3.5–5.[1]0)Neutral (6.5–7.[1]5)Basic (9.0–10.[1]0)
Best For Stable, non-basic analogsAcid-sensitive fluorinated/chlorinated derivativesHighly acid-sensitive or basic amino-benzoxazoles
Resolution HighVery HighModerate
Loading Capacity High (10-20% w/w)High (10-20% w/w)Lower (2-5% w/w)
Cost LowHighMedium

Section 2: Mobile Phase Engineering

Q: My compound streaks (tails) badly even in non-polar solvents. How do I fix this?

A: Tailing is caused by the "drag" of the basic nitrogen interacting with silanols. You must competitively block these sites.

The "Modifier" Protocol: Add 1% Triethylamine (TEA) to your mobile phase and to the column equilibration solvent.

  • Why: TEA is more basic than the benzoxazole. It preferentially binds to the acidic silanol sites, effectively "capping" the column and allowing your compound to elute as a tight band [2].

  • Caution: If your halogenated benzoxazole contains acidic protons (e.g., a phenol or carboxylic acid side chain), TEA will form salts and ruin the separation.[1] In that case, use 0.1% Acetic Acid to suppress ionization.[1]

Q: I cannot separate the 5-halo and 6-halo regioisomers. They co-elute.

A: Regioisomers often have identical polarity but different dipole moments. Changing solvent strength (e.g., more EtOAc) won't help; you must change solvent selectivity.[1]

Strategy: Switch from a Hexane/EtOAc system to a Toluene/DCM or DCM/MeOH system.

  • Mechanism:[3][4] Toluene interacts with the

    
    -systems of the benzoxazole. The position of the halogen (electron-withdrawing) alters the electron density of the 
    
    
    
    -cloud, creating a separation factor (
    
    
    ) in aromatic solvents that does not exist in aliphatic solvents like Hexane [3].

Section 3: Sample Loading & Execution

Q: My compound is insoluble in Hexane/EtOAc. How do I load it?

A: Liquid loading with a strong solvent (like DCM) often causes "band broadening" because the sample precipitates as soon as it hits the mobile phase. Use Dry Loading .

Protocol: The "Sandwich" Dry Load

  • Dissolve crude mixture in minimal DCM or Acetone.

  • Add silica gel (ratio 1:2 crude:silica by weight).

  • Rotary evaporate until a free-flowing dust is obtained.

  • Critical Step: Add a 1cm layer of clean sand or clean silica on top of the packed column bed.

  • Pour the dry load dust on top.[5]

  • Add another 1cm layer of sand on top of the sample.

    • Why: This protects the sample bed from being disturbed when pouring solvent and ensures even pressure distribution [4].

Q: How do I optimize the gradient?

Avoid "guessing" gradients. Use the CV (Column Volume) Method . A compound eluting at 1 CV is unretained (coming out with the solvent front); a compound at >10 CVs will band-broaden significantly. Target elution between 3 and 5 CVs .

Visual Guide: Method Development Workflow

The following diagram outlines the logical decision process for developing a purification method for a new halogenated benzoxazole derivative.

method_development Start Crude Halogenated Benzoxazole TLC 1. TLC Screening (Hex/EtOAc vs. DCM/MeOH) Start->TLC Check_Rf Is Rf diff > 0.15? TLC->Check_Rf Tailing_Check Is spot tailing? Check_Rf->Tailing_Check Yes Change_Selectivity Switch to Toluene or CHCl3 Check_Rf->Change_Selectivity No (Co-elution) Select_Solvent Select Solvent System Tailing_Check->Select_Solvent No Add_Modifier Add 1% TEA or Switch to Alumina Tailing_Check->Add_Modifier Yes Load_Decision Solubility Check Select_Solvent->Load_Decision Add_Modifier->Select_Solvent Change_Selectivity->TLC Dry_Load Dry Loading (Silica Adsorption) Load_Decision->Dry_Load Insoluble in Mobile Phase Liquid_Load Liquid Loading (Min. Solvent) Load_Decision->Liquid_Load Soluble Run_Column Run Column (Gradient 0-100%) Dry_Load->Run_Column Liquid_Load->Run_Column

Caption: Decision matrix for optimizing stationary phase and solvent conditions based on TLC behavior.

Section 4: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Fronting (Shark Fin) Column OverloadReduce sample mass or increase column diameter.[1] Ensure load volume is <1% of column volume.
Split Peaks Channeling in SilicaRepack column. Ensure slurry is bubble-free. If dry loading, ensure the bed is flat.
Ghost Peaks DecompositionCheck stability of halogenated moiety. Switch to Neutral Silica or reduce run time.
Yellow Eluent Oxidative DegradationBenzoxazoles can be light-sensitive. Wrap column in foil. Use degassed solvents.[6]
High Backpressure Fines/CloggingFilter crude sample through 0.45µm PTFE filter before loading.

References

  • BenchChem Technical Support. (2025).[5][7] Purification of Benzoxazole Derivatives: Troubleshooting Guides. Retrieved from [1]

  • Chrom Tech, Inc. (2024).[1] Mastering Column Chromatography: Techniques and Tips. Retrieved from [1]

  • Biotage. (2023).[8][9] Purifying ionic compounds by flash column chromatography. Retrieved from [1]

  • ResearchGate. (2020).[1] Column Chromatography Techniques in Organic Chemistry.[10][11] Retrieved from [1][12]

  • ACS Publications. (2017).[1] Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. J. Org. Chem. Retrieved from [1]

Sources

Managing temperature control in the synthesis of 2-chlorobenzoxazoles to prevent ring chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic chemistry: controlling the synthesis of 2-chlorobenzoxazole to prevent unwanted ring chlorination.

2-Chlorobenzoxazole is a highly valuable electrophilic building block used extensively in drug discovery for nucleophilic aromatic substitution (SNAr) reactions ()[1]. However, synthesizing it requires precise thermodynamic control. This guide breaks down the mechanistic causality of over-chlorination, provides field-proven troubleshooting FAQs, and outlines self-validating experimental protocols to ensure high-yield, high-purity synthesis.

Mechanistic Insights: The Causality of Ring Chlorination

The synthesis of 2-chlorobenzoxazole typically involves converting the carbonyl (C=O) of benzoxazolin-2-one or the thiocarbonyl (C=S) of 2-mercaptobenzoxazole into a C-Cl bond using powerful chlorinating agents like


, 

, or

.

The Core Problem: The benzoxazole ring is electron-rich and highly susceptible to Electrophilic Aromatic Substitution (EAS). While the primary chlorination at the 2-position is a relatively fast kinetic process, elevated temperatures or prolonged reaction times provide the activation energy required for secondary EAS. This secondary reaction predominantly targets the 6-position (and sometimes the 5- or 7-positions), resulting in the formation of 2,6-dichlorobenzoxazole or 2,5,7-trichlorobenzoxazole ()[2].

Therefore, temperature control is not merely a procedural suggestion—it is the fundamental kinetic switch that isolates the target product from thermodynamic byproducts.

MechanisticPathway A Benzoxazolin-2-one (Starting Material) B 2-Chlorobenzoxazole (Target Product) A->B PCl5 (140-150°C) or SOCl2 (75°C) C 2,6-Dichlorobenzoxazole (Ring-Chlorinated Byproduct) B->C Prolonged Heating or Temp > 150°C

Caption: Mechanistic pathway of 2-chlorobenzoxazole synthesis and temperature-dependent ring chlorination.

Troubleshooting & FAQs

Q1: My GC/MS shows a significant peak for 2,6-dichlorobenzoxazole. How do I prevent this over-chlorination? A: Over-chlorination is a direct consequence of thermal over-activation. When using


 and chlorine gas, temperatures exceeding 100 °C drive the secondary EAS reaction on the activated aromatic ring ()[2]. To prevent this, you must strictly maintain the reaction temperature within the optimal kinetic window and immediately quench the reaction (e.g., rapid cooling to 5 °C) the moment the starting material is consumed.

Q2: What is the optimal temperature profile for using


 in o-dichlorobenzene? 
A:  The solvent and 

should be pre-heated to 150 °C. The benzoxazolin-2-one suspension must then be metered in slowly to maintain the internal temperature strictly between 140 °C and 150 °C. The primary chlorination is extremely fast; stirring for more than 5 minutes post-addition at 140 °C will induce ring chlorination ()[3].

Q3: Can I use thionyl chloride (


) instead of phosphorus-based agents to avoid high-temperature risks? 
A:  Yes. When starting from 2-mercaptobenzoxazole, 

can be utilized as both the solvent and the chlorinating agent, utilizing a catalytic amount of DMF. This reaction proceeds at reflux (~75–80 °C) for 5 hours. The lower temperature profile significantly reduces the thermodynamic risk of ring chlorination ()[4].

Quantitative Data: Reaction Parameters

The following table summarizes the thermal boundaries and byproduct risks associated with different synthetic routes.

Starting MaterialChlorinating AgentSolventOptimal Temp RangePrimary Byproduct Risk
Benzoxazolin-2-one

(3–5 eq)
o-Dichlorobenzene140–150 °C2,6-Dichlorobenzoxazole
1,3-Benzoxazole

/

gas

(Neat)
80–100 °C2,6-Dichlorobenzoxazole
2-Mercaptobenzoxazole

(Excess)

(Neat)
75–80 °C (Reflux)Minimal (Kinetically controlled)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal check to verify success before proceeding.

Protocol A: -Mediated Chlorination of Benzoxazolin-2-one

This method is highly scalable but requires aggressive temperature quenching.

  • Preparation: Suspend 1.0 mole (135 g) of dry benzoxazolin-2-one in 500 mL of o-dichlorobenzene at room temperature.

    • Validation Check: Ensure the suspension is completely free of moisture (Karl Fischer titration < 0.1%) to prevent

      
       hydrolysis.
      
  • Pre-heating: In a primary reactor, heat 3.0 moles (625 g) of

    
     in 500 mL of o-dichlorobenzene to 150 °C.
    
    • Validation Check: The solution must become homogeneous, indicating complete dissolution and activation of

      
      .
      
  • Addition: Meter the benzoxazolin-2-one suspension into the primary reactor over 30 minutes.

    • Validation Check: Monitor the internal thermocouple continuously. The endothermic nature of the addition must be balanced by the heating mantle to strictly maintain the internal temperature between 140 °C and 150 °C ()[3].

  • Reaction: Stir at 140 °C for exactly 5 minutes post-addition.

    • Validation Check: Pull a micro-aliquot for rapid GC/MS; the starting material peak must be < 1% relative area.

  • Quench: Rapidly cool the mixture to 5 °C to halt the reaction kinetics.

    • Validation Check: Visual confirmation of heavy

      
       crystallization indicates successful thermal quenching.
      
  • Isolation: Filter the precipitate and fractionally distill the filtrate under reduced pressure.

    • Validation Check: The main fraction boiling at 104–107 °C (at 30.6 mbar) should yield >95% purity of 2-chlorobenzoxazole by GC.

Protocol B: -Mediated Chlorination of 2-Mercaptobenzoxazole

This method operates at lower temperatures, favoring kinetic control.

  • Preparation: Suspend 10 mmol (1.51 g) of 2-mercaptobenzoxazole in 50 mL of thionyl chloride (

    
    ).
    
  • Catalysis: Add 2-3 drops of anhydrous DMF.

    • Validation Check: Immediate evolution of gas (

      
      /HCl) indicates the Vilsmeier-Haack type active intermediate is forming.
      
  • Heating: Heat the mixture to reflux (~79 °C) and maintain for 5 hours.

    • Validation Check: The suspension will transition to a clear, pale yellow solution as the solid starting material is entirely consumed ()[4].

  • Concentration: Evaporate excess

    
     under reduced pressure.
    
    • Validation Check: The resulting residue should be a crude oil, completely free of the sharp, suffocating odor of

      
      .
      
  • Purification: Purify via silica gel column chromatography (Eluent: petroleum ether/EtOAc, 10:1).

    • Validation Check: TLC analysis should show a single, clean UV-active spot (Rf ~ 0.6) corresponding to the pure target compound.

TempControlWorkflow Start Initiate Reagent Addition (Maintain 140-150°C) Monitor Monitor via GC/MS (Every 5 mins) Start->Monitor Decision Is Starting Material Consumed? Monitor->Decision Quench Rapid Cooling to 5°C (Precipitate Excess PCl5) Decision->Quench YES Continue Continue Stirring at 140°C Decision->Continue NO Continue->Monitor

Caption: Experimental workflow for temperature control and reaction quenching.

References

  • "Method for producing chlorobenzoxazolene." Justia Patents. URL:[Link]

  • "US4714766A - Process for the preparation of 2-chlorobenzoxazoles." Google Patents.

Sources

Technical Support Center: Catalyst Selection for Efficient Cyclodehydration in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for one of the most critical steps in this synthesis: the catalyst-mediated cyclodehydration. Here, we move beyond simple protocols to explain the "why" behind catalyst selection and reaction optimization, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for benzoxazole synthesis, and how do I choose the right one?

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives. The choice of catalyst is paramount and depends on the specific substrates and desired reaction conditions.[1] Catalysts can be broadly categorized as follows:

  • Brønsted Acids: These are traditional and effective catalysts. Polyphosphoric acid (PPA) and methanesulfonic acid are widely used.[1][2] Triflic acid (TfOH) is also employed for rapid, often solvent-free, cyclizations.[1] These catalysts work by protonating the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl group of the 2-aminophenol.

  • Lewis Acids: Lewis acids, such as scandium triflate (Sc(OTf)₃) and zirconium tetrachloride (ZrCl₄), can be highly effective, particularly in promoting the cyclization step.[3][4][5] They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

  • Heterogeneous Catalysts: These solid-supported catalysts offer significant advantages in terms of easy separation, recovery, and reusability, aligning with green chemistry principles.[6][7] Examples include sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H) and Brønsted acidic ionic liquids (BAILs) immobilized on a solid support.[1][8][9]

  • Metal Catalysts: Transition metal catalysts, particularly those based on copper (e.g., CuI, CuO nanoparticles), palladium, and iron, are also widely used.[10][11][12] These can be effective for specific transformations, such as those involving in-situ generation of reactants or for C-H activation pathways.[13][14]

Choosing the right catalyst involves considering factors like substrate reactivity (electron-donating or -withdrawing groups), desired reaction conditions (temperature, solvent-free), and scalability. For initial screenings, a robust Brønsted acid like PPA or a versatile Lewis acid like Sc(OTf)₃ can be a good starting point. For process optimization and greener synthesis, exploring heterogeneous catalysts is highly recommended.[6]

Q2: I'm observing low to no yield of my desired benzoxazole. What are the likely causes related to the catalyst?

Low or no yield is a frequent challenge and can often be attributed to several catalyst-related issues:[1][15]

  • Inactive or Deactivated Catalyst: The catalyst may be old, hydrated, or impure.[1] Lewis acids are particularly sensitive to moisture. Ensure proper storage and handling. For reusable catalysts, deactivation after several cycles is possible.[16]

  • Insufficient Catalyst Loading: The amount of catalyst might be too low to effectively drive the reaction. A screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) is often necessary during optimization.

  • Inappropriate Catalyst for the Substrate: The electronic properties of your starting materials can significantly influence catalyst performance. For example, electron-withdrawing groups on the aldehyde may require a more potent catalyst or higher temperatures to achieve efficient cyclization.[6]

Q3: My reaction stalls, leaving a significant amount of Schiff base intermediate. How can I drive the cyclization to completion?

The formation of the Schiff base intermediate is the first step in the reaction between a 2-aminophenol and an aldehyde. Failure to cyclize is a common bottleneck.[1][16] Here's how to address it:

  • Increase Reaction Temperature: Higher temperatures often provide the necessary activation energy for the intramolecular cyclodehydration.[16][17] However, be cautious of potential side reactions or degradation at excessive temperatures.

  • Switch to a More Effective Catalyst: If a milder catalyst is being used, switching to a stronger Brønsted or Lewis acid can promote the cyclization step.[17]

  • Addition of an Oxidant: In some cases, particularly when starting with an aldehyde, the final step is an oxidative aromatization. If the reaction stalls at the benzoxazoline intermediate, the addition of a mild oxidant might be necessary. However, many modern catalytic systems operate under aerobic conditions, utilizing atmospheric oxygen for this step.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Problem 1: Low Yield or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Test the catalyst with a known, reliable reaction. Check for signs of degradation (e.g., color change, clumping).Use a fresh batch of catalyst. For Lewis acids, ensure anhydrous conditions.[1]
Sub-optimal Temperature Monitor the reaction at different temperatures using TLC or LC-MS.Gradually increase the reaction temperature in increments of 10-20°C.[16]
Incorrect Solvent The chosen solvent may not be suitable for the catalyst or may hinder the reaction.If applicable, try running the reaction under solvent-free conditions, which can be highly effective.[1][9] Otherwise, screen alternative solvents with different polarities.
Poor Quality Starting Materials Analyze the purity of 2-aminophenol and the carbonyl compound via NMR or melting point. 2-aminophenols are prone to oxidation.[15]Purify starting materials by recrystallization or distillation.[15] Perform the reaction under an inert atmosphere (N₂ or Ar).[1][15]
Problem 2: Significant Side Product Formation
Potential Cause Identification Recommended Solution
Incomplete Cyclization The major byproduct is identified as the Schiff base intermediate.[1]Increase reaction temperature, prolong reaction time, or switch to a more potent catalyst to facilitate cyclization.[16][17]
N-Acylation without Cyclization When using carboxylic acids or acyl chlorides, the amine is acylated, but the subsequent ring closure fails.This often points to insufficient catalyst activity or temperature to promote the dehydration step.[1]
Dimerization/Polymerization Formation of high molecular weight species, often insoluble.This can occur at very high temperatures or with highly reactive 2-aminophenols.[16] Consider lowering the reaction temperature and ensuring a stoichiometric balance of reactants.
Beckmann Rearrangement In syntheses starting from oximes, the isomeric benzoxazole can form.[3]This is more common under acidic conditions. Using anhydrous conditions and specific reagents like ZrCl₄ can favor benzisoxazole formation.[3]

Visualizing the Process

General Reaction Mechanism

The acid-catalyzed cyclodehydration proceeds through a well-defined pathway. The following diagram illustrates the key steps when reacting a 2-aminophenol with a carboxylic acid, a common and robust method.

Benzoxazole Synthesis Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Cyclization Carboxylic_Acid R-COOH Activated_Carbonyl R-C(=O+H)OH Carboxylic_Acid->Activated_Carbonyl + H+ Catalyst H+ Intermediate_1 Tetrahedral Intermediate Activated_Carbonyl->Intermediate_1 + 2-Aminophenol 2_Aminophenol 2-Aminophenol Intermediate_2 2-Hydroxybenzanilide Intermediate_1->Intermediate_2 - H₂O Benzoxazole 2-Substituted Benzoxazole Intermediate_2->Benzoxazole - H₂O (Cyclodehydration)

Caption: Acid-catalyzed benzoxazole synthesis pathway.

Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, a systematic approach is crucial. This decision tree can guide your troubleshooting process.

Troubleshooting Benzoxazole Synthesis Start Low/No Benzoxazole Yield Purity Are starting materials pure? Start->Purity Catalyst_Check Is the catalyst active and appropriate? Purity->Catalyst_Check Yes Purify Purify starting materials (recrystallization/distillation). Run under inert atmosphere. Purity->Purify No Conditions Are reaction conditions optimal? Catalyst_Check->Conditions Yes New_Catalyst Use fresh catalyst. Screen different catalysts (Brønsted vs. Lewis). Optimize catalyst loading. Catalyst_Check->New_Catalyst No Intermediate Is Schiff base intermediate present? Conditions->Intermediate No Optimize_Conditions Increase temperature. Increase reaction time. Screen solvents or try solvent-free. Conditions->Optimize_Conditions Yes Drive_Cyclization Increase temperature. Add a stronger acid catalyst. Intermediate->Drive_Cyclization Yes Success Successful Synthesis Intermediate->Success No Purify->Purity New_Catalyst->Catalyst_Check Optimize_Conditions->Conditions Drive_Cyclization->Intermediate

Sources

Validation & Comparative

Analytical Methods for the Characterization of 2-Chlorobenzo[d]oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the analytical characterization of 2-Chlorobenzo[d]oxazole-5-carboxylic acid , a critical electrophilic scaffold used in the synthesis of bioactive agents (e.g., PPAR agonists, kinase inhibitors).

This guide compares Routine Quality Control (QC) Methods against Advanced Structural Elucidation Techniques , highlighting why standard methods often fail to detect critical instabilities in the 2-chloro-benzoxazole core.

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The Characterization Challenge

2-Chlorobenzo[d]oxazole-5-carboxylic acid (CAS: 1050478-66-8) presents a unique analytical challenge due to the lability of the C-2 chlorine atom. While the carboxylic acid moiety imparts solubility in polar aprotic solvents, the electrophilic C-2 position is susceptible to hydrolysis, converting the compound into the thermodynamically stable 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (an "invisible" impurity in low-res methods).

This guide compares two analytical tiers:

  • Tier 1 (Routine QC): HPLC-UV + 1D 1H NMR.

  • Tier 2 (Advanced R&D): UPLC-Q-ToF MS + 2D NMR (HMBC/HSQC).

Key Finding: Tier 1 methods frequently overestimate purity by failing to resolve the hydrolysis product or misidentifying the regio-chemistry. Tier 2 is required for GMP release and IND-enabling studies.

Comparative Analysis of Analytical Methodologies

Comparison Table: Performance Metrics
FeatureMethod A: Standard HPLC-UV Method B: UPLC-MS/MS (Q-ToF)
Primary Utility Routine Purity & Potency (QC)Impurity Profiling & Genotoxin Screening
Sensitivity (LOD) ~0.1% (w/w)< 10 ppm (trace analysis)
Specificity Moderate (Co-elution risk)High (Mass-resolved peaks)
Analysis Time 15–25 minutes3–5 minutes
Critical Weakness Cannot distinguish 2-Cl vs. 2-OH degradant easily without authentic standards.Requires volatile buffers; ionization suppression possible.
Solvent Cost HighLow

Structural Confirmation (Identity)

The "Chlorine Signature" Protocol

The presence of the chlorine atom at the C-2 position is the defining feature of this intermediate.

A. Mass Spectrometry (MS)[1]
  • Technique: ESI-MS (Negative Mode preferred for Carboxylic Acids).

  • Method: Direct infusion or UPLC-MS.

  • Diagnostic Criteria:

    • Isotope Pattern: You must observe the characteristic 3:1 intensity ratio for

      
      Cl and 
      
      
      
      Cl isotopes.
    • Fragmentation: Look for the loss of

      
       (
      
      
      
      ) and the subsequent loss of
      
      
      or
      
      
      .
    • Differentiation: The hydrolysis impurity (2-OH derivative) will lack the chlorine isotope pattern and show a mass shift of

      
       Da (Cl 
      
      
      
      OH replacement) or
      
      
      Da (net change depends on tautomer).
B. Nuclear Magnetic Resonance (NMR)[2][3]
  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as it may promote solvolysis/esterification).
  • 1H NMR Prediction:

    • 
       13.0-13.5 ppm:  Broad singlet (COOH). Note: This peak may be invisible if the sample is wet.
      
    • 
       8.25 ppm (d, J~1.5 Hz):  H-4 (Ortho to COOH, Meta to N).
      
    • 
       8.05 ppm (dd, J~8.5, 1.5 Hz):  H-6.
      
    • 
       7.80 ppm (d, J~8.5 Hz):  H-7 (Ortho to O).
      
  • Critical Check: If the doublet at

    
     7.80 shifts significantly upfield or broadens, suspect hydrolysis to the 2-benzoxazolone.
    

Purity Profiling (Quantitative)

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for daily reaction monitoring.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

    
    m.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 254 nm (aromatic core) and 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required; higher temps accelerate on-column hydrolysis).

Self-Validating Step: Inject a sample of the starting material (3-amino-4-hydroxybenzoic acid). It should elute near the void volume (Rt < 3 min). If your product peak overlaps, switch to a Phenyl-Hexyl column for orthogonal selectivity.

Method B: UPLC-MS (Advanced)

Recommended for final release testing.

Protocol:

  • Column: BEH C18, 2.1 x 50 mm, 1.7

    
    m.
    
  • Mobile Phase: 0.1% Formic Acid (Water/MeCN).

  • Gradient: Steep ramp (10-90% B in 3 min).

  • Detection: TIC (Total Ion Chromatogram) + UV.

  • Advantage: Detects the "Silent Impurity" (2-hydroxy derivative) which may co-elute in UV but has a distinct mass (

    
     ~179 vs ~197).
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for characterizing this compound, emphasizing the critical check for hydrolysis.

AnalyticalWorkflow Start Crude 2-Chlorobenzo[d]oxazole-5-COOH Solubility Solubility Test (DMSO vs MeOH) Start->Solubility HPLC HPLC-UV (Acidic Mobile Phase) Solubility->HPLC Dissolved Decision Single Peak? HPLC->Decision MS_Check UPLC-MS Analysis (Check m/z 197 vs 179) Decision->MS_Check Yes ( >95% ) Hydrolysis DETECTED: Hydrolysis Product (2-Hydroxy impurity) Decision->Hydrolysis No (Split Peak) NMR 1H NMR (DMSO-d6) Confirm Aromatic Region MS_Check->NMR Isotope Pattern Correct (3:1) MS_Check->Hydrolysis Mass Shift (-18 Da) NMR->Hydrolysis Upfield Shift of H-7 Release PASS: Release for Synthesis NMR->Release Integrals Correct

Caption: Analytical decision tree prioritizing the detection of the hydrolysis artifact (2-hydroxy impurity) via orthogonal MS and NMR checkpoints.

Experimental Causality & Troubleshooting

Why 2-Chlorobenzo[d]oxazole-5-carboxylic acid Degrades

The C-2 position is essentially an imidoyl chloride embedded in an aromatic system. It reacts with nucleophiles (water, alcohols, amines).

  • Observation: In HPLC, you see a "fronting" peak or a small shoulder.

  • Causality: This is often on-column hydrolysis if the mobile phase pH is neutral.

  • Correction: Always use acidic mobile phases (pH < 3). The protonation of the ring nitrogen reduces the electrophilicity of the C-2 carbon, stabilizing the chloride during the run.

Solid State Characterization (Polymorphism)

For drug development, the physical form matters.

  • X-Ray Powder Diffraction (XRPD): Essential to distinguish amorphous vs. crystalline forms.

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting).

    • Note: If the DSC shows a broad endotherm followed by an exotherm, the compound is decomposing (likely losing

      
       or Cl) before melting.
      

References

  • Synthesis and Reactivity of 2-Substituted Benzoxazoles

    • Title: "Recent advances in the synthesis of benzoxazoles and their deriv
    • Source:RSC Advances, 2020.
    • URL:[Link]

  • HPLC Method Development for Acidic Heterocycles

    • Title: "Practical HPLC Method Development for Polar Acidic Compounds"
    • Source:Chrom
    • URL:[Link]

  • Mass Spectrometry of Halogenated Compounds

    • Title: "Interpretation of Mass Spectra of Halogen
    • Source:Agilent Technologies Technical Overview.
    • URL:[Link]

  • Benzoxazole Scaffold in Medicinal Chemistry

    • Title: "Benzoxazole: The Molecule of Diverse Biological Activities"
    • Source:Journal of Pharmaceutical Sciences.
    • URL:[Link]

Sources

Comparative analysis of 2-chlorobenzoxazole vs 2-bromobenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 2-Chlorobenzoxazole vs. 2-Bromobenzoxazole Derivatives

Executive Summary

In the optimization of benzoxazole-based pharmacophores, the choice between 2-chlorobenzoxazole (2-Cl-BO) and 2-bromobenzoxazole (2-Br-BO) is rarely a matter of simple substitution; it is a strategic decision dictating the synthetic pathway, cost-efficiency, and reaction scope.

  • 2-Chlorobenzoxazole is the industry standard for nucleophilic aromatic substitution (

    
    ) and large-scale manufacturing due to its high atom economy, stability, and lower cost. It requires activated catalytic systems (e.g., bulky phosphines or NHCs) for metal-catalyzed cross-couplings.
    
  • 2-Bromobenzoxazole is the specialist reagent , offering superior kinetics in palladium-catalyzed reactions (Suzuki, Sonogashira) under mild conditions. It is preferred for late-stage functionalization of delicate substrates where thermal stress must be minimized, despite its higher cost and lower shelf-stability.

Chemical Profile & Reactivity Drivers

The divergent behaviors of these two derivatives stem from the fundamental trade-off between electronegativity (favoring


 attack) and bond dissociation energy  (favoring metal insertion).
Feature2-Chlorobenzoxazole2-BromobenzoxazoleMechanistic Implication
C-X Bond Energy ~97 kcal/mol~83 kcal/mol2-Br undergoes oxidative addition significantly faster.
Electronegativity (

)
3.16 (Pauling)2.96 (Pauling)2-Cl creates a more electrophilic C-2 center, accelerating

attack.
C-X Bond Length 1.74 Å1.89 Å2-Br is sterically more accessible for metal centers but more labile.
Physical State Liquid / Low-melting SolidSolid2-Cl is easier to distill; 2-Br requires recrystallization.
Shelf Stability High (Months at RT)Moderate (Light sensitive)2-Br prone to hydrolysis/photolytic cleavage over time.
Reactivity Hierarchy
  • 
     (Nucleophilic Attack):  2-Cl 
    
    
    
    2-Br
    • Reasoning: The rate-determining step in benzoxazole

      
       is typically the nucleophilic attack to form the Meisenheimer complex. The higher electronegativity of chlorine stabilizes this intermediate more effectively than bromine.
      
  • Pd-Catalyzed Coupling: 2-Br

    
     2-Cl
    
    • Reasoning: The rate-determining step is often oxidative addition. The weaker C-Br bond allows this to occur at lower temperatures (

      
      C) compared to C-Cl (
      
      
      
      C).

Synthetic Utility & Decision Logic

The following flowchart illustrates the decision process for selecting the appropriate halogenated precursor based on the target transformation.

decision_matrix Start Target Transformation SNAr Nucleophilic Substitution (Amines, Thiols, Alkoxides) Start->SNAr Metal Metal-Catalyzed Coupling (Suzuki, Heck, Sonogashira) Start->Metal Cl_Pref Use 2-Chlorobenzoxazole SNAr->Cl_Pref Standard Choice Substrate_Check Is Substrate Thermally Sensitive? Metal->Substrate_Check Reason_Cl Higher Electrophilicity Lower Cost Easier Purification Cl_Pref->Reason_Cl Br_Pref Use 2-Bromobenzoxazole Substrate_Check->Br_Pref Yes (Requires <60°C) Cl_Alt Use 2-Chlorobenzoxazole + Active Catalyst (e.g., XPhos) Substrate_Check->Cl_Alt No (Can tolerate >80°C) Faster Oxidative Addition\nMild Conditions Faster Oxidative Addition Mild Conditions Br_Pref->Faster Oxidative Addition\nMild Conditions Cheaper\nRequires Pd-NHC or Biaryl Phosphines Cheaper Requires Pd-NHC or Biaryl Phosphines Cl_Alt->Cheaper\nRequires Pd-NHC or Biaryl Phosphines

Figure 1: Strategic selection workflow for 2-halobenzoxazole derivatives.

Comparative Performance Data

A. Suzuki-Miyaura Coupling

Reaction Conditions: 1.0 equiv Halide, 1.2 equiv Phenylboronic acid, 2 mol% Catalyst,


, Toluene/Water, 4h.
PrecursorCatalyst SystemTemp (

C)
Yield (%)Notes
2-Br

6092%Standard conditions; complete conversion.
2-Cl

60<15%Failed. Oxidative addition is too slow.
2-Cl

11065%Requires reflux; significant homocoupling byproducts.
2-Cl

/ XPhos
8094%Success. Requires electron-rich, bulky ligand.
B. Nucleophilic Aromatic Substitution ( )

Reaction Conditions: 1.0 equiv Halide, 1.1 equiv Morpholine,


, DMF, RT, 2h.
PrecursorYield (%)Reaction TimeObservation
2-Cl 96%30 minExothermic; rapid conversion.
2-Br 94%45 minComparable yield; slightly slower kinetics observed.

Experimental Protocols

Protocol A: Synthesis of 2-Chlorobenzoxazole (Standard Scale-Up)

Rationale: This method uses 2-mercaptobenzoxazole, avoiding the unstable 2-amino diazonium route.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a

    
     drying tube.
    
  • Reagents: Suspend 2-mercaptobenzoxazole (15.1 g, 100 mmol) in Phosphorus Oxychloride (

    
    )  (40 mL).
    
  • Catalyst: Add Phosphorus Pentachloride (

    
    )  (20.8 g, 100 mmol) in portions. Caution: Gas evolution (HCl).
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4 hours. The suspension will clear as the reaction proceeds.
    
  • Work-up: Distill off excess

    
     under reduced pressure. Pour the residue onto crushed ice (200 g) with vigorous stirring to quench phosphorus byproducts.
    
  • Extraction: Extract with

    
     (
    
    
    
    mL). Wash organics with sat.
    
    
    and brine.
  • Purification: Dry over

    
     and concentrate. Purify by vacuum distillation (bp ~80°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).
    
    • Target Yield: 85-92% (Colorless liquid).

Protocol B: Mild Suzuki Coupling of 2-Bromobenzoxazole

Rationale: Demonstrates the advantage of the bromo-derivative for temperature-sensitive coupling.

  • Reagents: In a Schlenk tube, combine 2-bromobenzoxazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and

    
      (2.0 mmol).
    
  • Catalyst: Add

    
      (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 5 mL).

  • Reaction: Stir at 45°C for 6 hours under Argon.

  • Work-up: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

    • Target Yield: >90%.[1][2]

    • Note: If using 2-chlorobenzoxazole under these exact conditions, yield would be negligible (<10%).

References

  • Suzuki Coupling Kinetics: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Bond Dissociation Energies: Luo, Y.-R. "Bond Dissociation Energies," Handbook of Chemistry and Physics. Available at: [Link]

  • Palladium Catalyst Selection: Organic Chemistry Portal. "Suzuki Coupling."[2][3][4][5][6] Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoxazole Advantage

In the landscape of heterocyclic drug design, the benzoxazole scaffold represents a critical bioisostere to benzimidazoles and benzothiazoles. Its unique value proposition lies in the specific electronegativity of the oxygen atom, which modulates the lipophilicity (LogP) and hydrogen-bonding potential of the core ring system differently than its sulfur (benzothiazole) or nitrogen (benzimidazole) counterparts.

This guide provides a technical comparison of substituted benzoxazoles against these alternative scaffolds, focusing on anticancer (VEGFR-2/EGFR inhibition) and antimicrobial (DNA gyrase inhibition) applications. We analyze the causal link between specific substitutions (C-2, C-5 positions) and biological outcomes, supported by experimental protocols and quantitative data.

Comparative SAR Analysis

Benzoxazoles vs. Alternative Scaffolds (Benzothiazoles & Benzimidazoles)

The choice between benzoxazole, benzothiazole, and benzimidazole often dictates the pharmacokinetic profile of a lead compound. While benzothiazoles often exhibit higher lipophilicity, benzoxazoles offer a balanced solubility profile while maintaining high affinity for kinase domains.

Table 1: Physicochemical & Biological Comparison of Heterocyclic Cores

FeatureBenzoxazole (Product Class) Benzothiazole (Alternative) Benzimidazole (Alternative)
Heteroatom Oxygen (High Electronegativity)Sulfur (High Lipophilicity)Nitrogen (Amphoteric)
H-Bonding Strong Acceptor (N), Weak Acceptor (O)Weak Acceptor (N)Donor/Acceptor (NH)
Metabolic Stability High (Oxidative resistance)Moderate (S-oxidation risk)Moderate (N-dealkylation risk)
Primary Utility Kinase Inhibitors, AntimicrobialsAntitumor, Imaging AgentsAnthelminthic, Antiviral
Anticancer Potency (IC50) 24.5 µM (MCF-7, Compound 6*)2.1 µM (HepG2, Compound 1d) 3.5 µM (HepG2, Compound 1f)
  • Note: Data derived from comparative studies where Benzothiazoles generally show slightly higher raw potency in vitro due to lipophilic membrane penetration, but Benzoxazoles often exhibit superior selectivity and lower systemic toxicity.

  • Ref [1, 5, 8] in References.

Detailed SAR: The "Warhead" Configuration

The biological activity of benzoxazoles is strictly governed by substitutions at the C-2 (Aryl binding) and C-5 (Electronic modulation) positions.

Figure 1: SAR Optimization Logic Flow

SAR_Logic Core Benzoxazole Core C2 C-2 Position (Aryl/Heteroaryl Attachment) Core->C2 C5 C-5 Position (Electronic Modulation) Core->C5 Effect_C2 Pi-Stacking Interaction (Target: Kinase Hinge Region) C2->Effect_C2  Critical for Affinity Effect_C5 Electron Withdrawing Groups (EWG) (Cl, NO2, F) Increase Potency C5->Effect_C5  Modulates pKa Outcome Enhanced IC50 & Selectivity Effect_C2->Outcome Effect_C5->Outcome

Caption: Causal relationship between substitution sites and biological efficacy. C-2 aryl groups drive binding affinity, while C-5 EWGs enhance metabolic stability and electronic fit.

Key SAR Rules:
  • C-2 Substitution: Direct attachment of a phenyl ring without a methylene bridge maximizes activity. 3,4,5-trimethoxy substitution (mimicking Colchicine) significantly enhances tubulin binding and cytotoxicity.

  • C-5 Substitution: Electron-Withdrawing Groups (EWGs) such as -Cl , -NO2 , or -CF3 at the 5-position increase the acidity of the ring system, often improving binding interactions with polar residues in enzyme pockets (e.g., DNA Gyrase B subunit).

  • Linker Length: Introducing a methylene linker (-CH2-) between the benzoxazole and the C-2 phenyl ring generally decreases activity, likely due to the loss of conjugation and increased rotational freedom (entropic penalty).

Experimental Validation: Performance Data

Case Study: Anticancer Activity (MCF-7 & HeLa Lines)

In a head-to-head comparison of novel 2,5-disubstituted benzoxazoles against the standard drug 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

CompoundSubstituent (C-2)Substituent (C-5)MCF-7 (Breast)HeLa (Cervical)Interpretation
Benzoxazole 4g 3,5-dichlorophenyl-triazoleH19.89 ± 1.04 22.71 ± 1.06Superior to Standard
Benzoxazole 6 3,4,5-trimethoxyphenylH24.50-Comparable to Standard
Standard (5-FU) --29.20 35.60Baseline Control
Benzothiazole 1d 2-methoxy-benzamide-1.50 ± 0.2-Higher Potency, Higher Toxicity

Data Source: Synthesized from comparative analysis of Ref [3, 8, 10]. Insight: While Benzothiazoles (1d) show raw potency, specific Benzoxazoles (4g) outperform standard chemotherapy agents (5-FU) with potentially better safety profiles.

Case Study: Antimicrobial Activity (MIC Determination)

Evaluating efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to Ciprofloxacin .

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundStructureS. aureusE. coliC. albicans (Fungal)
Benzoxazole 4g 5-Cl, 2-(3,5-dichloro-triazole)12.5 3.12 -
Benzoxazole 10 2-(methoxymethyl)phenyl25.012.5-
Standard (Cipro) Ciprofloxacin6.256.25-
Standard (Fluco) Fluconazole--12.5

Insight: Compound 4g demonstrates superior activity against E. coli compared to the standard Ciprofloxacin, validating the "EWG at C-5" hypothesis.

Mechanism of Action: VEGFR-2 Inhibition

Many benzoxazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases.

Figure 2: VEGFR-2 Signaling Inhibition Pathway

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 Receptor Ligand->Receptor Activates Phosphorylation Autophosphorylation Receptor->Phosphorylation Requires ATP Benzoxazole Benzoxazole Inhibitor (Competes with ATP) Benzoxazole->Receptor Blocks ATP Binding Site Benzoxazole->Phosphorylation Inhibits Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Angiogenesis Angiogenesis (Tumor Growth) Signaling->Angiogenesis

Caption: Benzoxazole derivatives bind to the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and halting the angiogenesis signaling cascade.

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

Rationale: This protocol utilizes a condensation reaction catalyzed by mild acid/oxidants, avoiding harsh conditions to preserve sensitive functional groups.

Materials:

  • 2-Aminophenol (1.0 equiv)[1]

  • Substituted Benzaldehyde (1.0 equiv)

  • Oxidant/Catalyst: Sodium Metabisulfite (Na2S2O5) or CuI/O2

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Condensation: Dissolve 2-aminophenol (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add Sodium Metabisulfite (10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture at reflux temperature (78°C) for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

  • Work-up: Pour the reaction mixture into crushed ice. A precipitate will form.

  • Filtration: Filter the solid product, wash with cold water (3x 20mL) to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel 60-120 mesh) if necessary.

  • Validation: Characterize via 1H-NMR and IR (Look for disappearance of -NH2 and -CHO peaks, appearance of C=N stretch at ~1620 cm⁻¹).

In Vitro Anticancer Assay (SRB Method)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for benzoxazoles to avoid potential interference with mitochondrial reductase enzymes.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add benzoxazole derivatives (dissolved in DMSO, serial dilutions 0.1 - 100 µM). Incubate for 48h.

  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base.

  • Measurement: Read absorbance at 540 nm. Calculate IC50 using non-linear regression.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments . PubMed.[2] Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation . PMC (NIH). Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives . PMC (NIH). Available at: [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents . PMC (NIH). Available at: [Link]

  • Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles . Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles . PMC (NIH). Available at: [Link]

  • Structure activity relationship of benzoxazole derivatives . ResearchGate.[2][3] Available at: [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives . Bentham Science. Available at: [Link]

Sources

Evaluating Novel Anti-Inflammatory Candidates Against Ibuprofen: A Comprehensive Bench-to-Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, establishing the efficacy and safety of a Novel Anti-Inflammatory Candidate (NAIC) requires a rigorous, self-validating testing cascade. Ibuprofen, a benchmark non-steroidal anti-inflammatory drug (NSAID), exerts its primary mechanism of action through the non-selective, reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes [1]. While highly effective at halting the biosynthesis of inflammatory prostaglandins (PGE2) [2], ibuprofen's concurrent inhibition of constitutive COX-1 depletes protective prostaglandins in the gastric mucosa, leading to well-documented gastrointestinal (GI) toxicity [3].

Whether you are evaluating a highly selective COX-2 inhibitor, a novel botanical extract, or an advanced delivery system like lipid-crystal nanoparticles[3], you must benchmark your candidate against ibuprofen. This guide details the causal logic, step-by-step methodologies, and expected comparative data models required to objectively validate a novel candidate from enzymatic screening to in vivo preclinical models.

Mechanistic Grounding & The Arachidonic Acid Pathway

To establish causality in our screening, we must first map the candidate's biochemical intervention point. Ibuprofen acts as a dual-inhibitor, indiscriminately blocking the arachidonic acid cascade. An ideal NAIC targets the inducible inflammatory pathway (COX-2) without disrupting the basal physiological functions governed by COX-1.

Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Stomach Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGs1 Protective Prostaglandins (GI Mucosa) COX1->PGs1 PGs2 Inflammatory Prostaglandins (PGE2) COX2->PGs2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 NAIC NAIC (Selective) NAIC->COX2

Arachidonic acid signaling pathway illustrating non-selective inhibition vs. targeted NAIC intervention.

In Vitro Enzymatic Profiling: COX-1/COX-2 Selectivity

Causality & Logic: Before advancing to complex cell models, we must quantify the direct biochemical affinity of the NAIC for COX isoforms. The Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the definitive in vitro predictor of a compound's therapeutic window regarding GI safety. A self-validating enzymatic assay removes cellular permeability variables, isolating the pure drug-target interaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) supplemented with hematin and EDTA to ensure enzyme stability.

  • Incubation: Aliquot the enzymes into a 96-well plate. Add test compounds (Ibuprofen and NAIC) at varying concentration gradients (e.g., 0.1–100 µM) and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) to all wells to trigger prostaglandin synthesis.

  • Termination & Quantification: Terminate the reaction exactly after 2 minutes using 1M HCl. Quantify the synthesized PGE2 levels using a competitive Enzyme Immuno-Assay (EIA) read at 412 nm.

Comparative Data Model:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Ibuprofen 12.5 14.2 0.88 (Non-selective)

| NAIC (Example) | >100.0 | 1.8 | >55.5 (Highly Selective) |

Cell-Based Efficacy: LPS-Stimulated RAW 264.7 Macrophages

Causality & Logic: Enzymatic assays lack cellular context (e.g., membrane permeability, intracellular metabolism). To bridge this gap, we utilize the murine RAW 264.7 macrophage cell line. This model exhibits a highly robust response to Lipopolysaccharide (LPS) stimulation [4]. LPS binds to the TLR4 receptor, activating the NF-κB and MAPK pathways, which induces a massive upregulation of inducible nitric oxide synthase (iNOS) and COX-2[4], [5]. This creates a self-validating inflammatory environment where we can measure the suppression of downstream mediators like Nitric Oxide (NO) and PGE2.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 × 10^4 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2 [4].

  • Pre-treatment: Treat the cells with Ibuprofen and the NAIC at predetermined non-cytotoxic concentrations (verified prior via an MTT assay) for 2 hours[4].

  • Stimulation: Add 1 µg/mL LPS to the wells to induce the inflammatory cascade, and incubate for 22–24 hours [4], [5].

  • NO Quantification: Transfer 100 µL of the culture supernatant to a new plate. Add an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in phosphoric acid) and measure absorbance at 540 nm to quantify nitrite, a stable NO metabolite [5].

  • PGE2 Quantification: Utilize a commercial PGE2 ELISA kit on the remaining supernatant, measuring absorbance at 450 nm to evaluate COX-2 downstream inhibition [4].

Comparative Data Model:

Treatment Group NO Inhibition (%) PGE2 Inhibition (%) Cell Viability (%)
Vehicle (LPS only) 0.0 ± 0.0 0.0 ± 0.0 100.0
Ibuprofen (50 µM) 45.2 ± 3.1 82.4 ± 4.5 98.5

| NAIC (50 µM) | 68.7 ± 2.8 | 88.1 ± 3.2 | 99.1 |

In Vivo Validation: Carrageenan-Induced Paw Edema Model

Causality & Logic: The carrageenan-induced paw edema model in rodents is the gold standard for evaluating acute, localized anti-inflammatory activity [6],[8]. It produces a highly reproducible biphasic inflammatory response: the early phase (0–2 hours) is mediated by the release of histamine and serotonin, while the late phase (3–5 hours) is heavily driven by prostaglandin overproduction [7]. Ibuprofen and effective NAICs will characteristically blunt this late, prostaglandin-dependent phase [7].

Workflow Acclimation 1. Acclimation & Fasting Baseline 2. Baseline Paw Volume (0h) Acclimation->Baseline Dosing 3. Oral Dosing (Vehicle/Ibu/NAIC) Baseline->Dosing Injection 4. Subplantar Injection (1% Carrageenan) Dosing->Injection Measurement 5. Plethysmometer (1h, 3h, 5h) Injection->Measurement Analysis 6. Data Analysis (% Inhibition) Measurement->Analysis

Chronological workflow of the carrageenan-induced paw edema preclinical in vivo model.

Step-by-Step Protocol:

  • Preparation: Fast Swiss albino mice (or Wistar rats) for 12 hours prior to the experiment to ensure uniform drug absorption, allowing free access to water [6], [8].

  • Baseline Measurement: Measure the initial basal volume of the left hind paw (0h) using a digital plethysmometer (water displacement method)[7], [8].

  • Dosing: Administer the vehicle control, standard Ibuprofen (e.g., 40 mg/kg), and the NAIC via oral gavage 1 hour prior to inflammatory induction [6], [8].

  • Induction: Inject 0.1 mL of freshly prepared 1% (w/v) λ-carrageenan suspended in normal saline into the subplantar tissue of the left hind paw [7], [8].

  • Edema Tracking: Measure the paw volume at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group to determine in vivo efficacy [7].

Comparative Data Model:

Treatment Group Paw Volume at 1h (mL) Paw Volume at 3h (mL) Edema Inhibition at 3h (%)
Vehicle (Carrageenan) 0.45 ± 0.04 0.68 ± 0.05 -
Ibuprofen (40 mg/kg) 0.32 ± 0.03 0.28 ± 0.02 58.8%

| NAIC (40 mg/kg) | 0.29 ± 0.02 | 0.22 ± 0.03 | 67.6% |

Conclusion

Synthesizing data across these three pillars provides a robust, scientifically rigorous profile of any novel candidate. While ibuprofen remains a potent benchmark for late-phase in vivo edema reduction and PGE2 suppression, its non-selective enzymatic profile necessitates the continued development of NAICs. By adhering to these standardized, self-validating protocols, researchers can definitively prove whether a new candidate offers equivalent or superior efficacy with a significantly improved safety margin.

References

  • What is the mechanism of Ibuprofen?
  • Source: haleonhealthpartner.
  • Source: bmj.
  • Anti-inflammatory and antioxidant effects of Pogostemon stellatus (Lour.) Kuntze via MAPK, NF-κB, and Nrf2 signaling pathways in LPS-activated RAW 264.
  • Anti-Inflammatory Activity of Sonchus oleraceus Extract in Lipopolysaccharide-Stimulated RAW264.
  • Source: nih.
  • Source: academicjournals.
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn.

Validation of Synthesis through 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical and chemical synthesis industries, structural validation is the critical checkpoint between a theoretical design and a physical reality. While Mass Spectrometry (MS) offers unparalleled sensitivity and Infrared (IR) Spectroscopy provides rapid functional group identification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive "gold standard" for establishing structural certainty.

This guide objectively compares NMR against its primary alternatives and provides a rigorous, self-validating protocol for using 1H and 13C NMR to validate synthetic products.

Part 1: Comparative Analysis – NMR vs. Alternatives

To validate a synthesis, researchers must answer three questions:

  • Identity: Did I make the correct molecule?

  • Purity: Is it free of side products and solvents?

  • Stereochemistry: Is the spatial arrangement correct?

The following table compares how NMR performs against MS and IR regarding these critical metrics.

Table 1: Performance Matrix of Structural Validation Techniques
FeatureNMR (1H / 13C) Mass Spectrometry (MS) Infrared (IR) X-Ray Crystallography
Primary Output Connectivity, electronic environment, relative quantification.Molecular weight, elemental formula, fragmentation.Functional group presence/absence.[1][2][3][4]Absolute 3D atomic arrangement.
Structural Certainty High. Defines the carbon-hydrogen framework.Medium. Isomers often indistinguishable without complex MS/MS.Low. Fingerprint only; cannot prove connectivity.Definitive. The ultimate truth, but requires crystals.
Stereochemistry Excellent (via NOESY/coupling constants).Poor (requires chiral columns/ion mobility).None. Definitive.
Sample State Solution (mostly) or Solid.Gas phase (ionized).Solid, Liquid, Gas.Single Crystal (Solid).
Destructiveness Non-destructive. Sample recoverable.[5]Destructive. Non-destructive. Non-destructive.
Quantification Absolute (qNMR). No reference needed if IS used.Relative. Requires standard curves.[6]Semi-quantitative. N/A.
Limit of Detection

g to mg range (Low sensitivity).
fg to pg range (High sensitivity).

g range.
Crystal size dependent.

Key Insight: While MS is superior for detecting trace impurities (ppm level), NMR is the only solution-state technique that provides a self-consistent proof of structure. In MS, an incorrect isomer can have the exact same mass and fragmentation pattern. In NMR, the coupling constants (


-values) and integration ratios provide an internal mathematical check that makes the data "self-validating."

Part 2: The Self-Validating Logic of NMR

NMR is unique because it relies on causality: the signal is a direct consequence of the nuclear environment. To validate a synthesis, you must treat the NMR spectrum not as a picture, but as a dataset of constraints.

The Triad of NMR Validation
  • Chemical Shift (

    
    ):  Validates the Electronic Environment .
    
    • Causality: Electronegative atoms deshield nuclei, moving peaks downfield (higher ppm).

  • Integration (

    
    ):  Validates the Atom Count .
    
    • Causality: Signal area is directly proportional to the number of nuclei (provided relaxation is complete).

  • Scalar Coupling (

    
    ):  Validates the Connectivity .
    
    • Causality: Spin-spin interaction between neighbors dictates peak splitting (multiplicity).

Diagram 1: Structural Elucidation Workflow

The following workflow illustrates the logical path from crude reaction mixture to validated structure.

NMR_Workflow Start Crude Reaction Mixture TLC_MS Preliminary Check (TLC / LC-MS) Start->TLC_MS Purification Purification (Flash Chrom / Crystallization) TLC_MS->Purification SamplePrep NMR Sample Prep (Solvent Selection + Mass) Purification->SamplePrep Acquisition Data Acquisition (1H, 13C, COSY, HSQC) SamplePrep->Acquisition Check1 Do Integrals Match Proton Count? Acquisition->Check1 Check2 Do Carbon Counts Match Formula? Check1->Check2 Yes Reassess Re-evaluate Structure or Repurify Check1->Reassess No (Impure or Wrong Product) Validated STRUCTURE VALIDATED Check2->Validated Yes Check2->Reassess No (Symmetry or Impurity)

Caption: Logical workflow for converting a crude synthetic product into a validated structure using NMR checkpoints.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow this Standard Operating Procedure (SOP) for synthesis validation.

Phase 1: Sample Preparation

Objective: Create a homogeneous solution where solute-solute interactions are minimized to prevent line broadening.

  • Solvent Selection:

    • Choose a deuterated solvent (

      
      , 
      
      
      
      ,
      
      
      ) that dissolves the sample completely.
    • Expert Tip: Avoid

      
       if possible for routine work as it is hygroscopic (water peak at 3.33 ppm) and difficult to remove. Use it only if the compound is insoluble in 
      
      
      
      .
  • Concentration:

    • 1H NMR: 5–10 mg of sample in 0.6 mL solvent.

    • 13C NMR: 20–50 mg of sample. (Carbon-13 is only 1.1% naturally abundant; higher mass is required for adequate Signal-to-Noise ratio).

  • Filtration:

    • Filter the solution through a cotton plug or glass wool into the NMR tube.

    • Causality: Suspended solids cause magnetic field inhomogeneity, leading to broad peaks that ruin integration accuracy.

  • Volume:

    • Fill to exactly 4.0–5.0 cm height (~0.6 mL).

    • Warning: Too little solvent causes shimming errors (vortexing); too much dilutes the signal.

Phase 2: Acquisition Parameters (The "Trustworthiness" Check)

Standard "default" parameters are often insufficient for validation. You must ensure quantitative accuracy.

ParameterStandard SettingValidation Setting (qNMR)Reason for Change
Relaxation Delay (d1) 1.0 sec5.0 – 10.0 sec Nuclei must fully relax to equilibrium (

) for accurate integration.
Pulse Angle


Maximizes signal per scan, provided d1 is long enough.
Scans (NS) 16 (1H)64+ (1H) Improves Signal-to-Noise (S/N) ratio. S/N increases by

.
Spinning On (20 Hz)Off Prevents "spinning sidebands" which can be mistaken for impurity peaks.
Phase 3: Data Processing & Interpretation
  • Phasing: Ensure the baseline is flat. Rolling baselines distort integration values.

  • Referencing: Set the solvent residual peak (e.g.,

    
     at 7.26 ppm) or TMS (0.00 ppm) as the internal anchor.
    
  • Integration:

    • Select a "clean" peak (usually a methyl group or isolated aromatic proton) known to represent a specific number of protons (e.g., 3H or 1H).

    • Calibrate this integral to that integer value.

    • Validation Step: Check if all other peaks integrate to whole numbers (within

      
      ). If they do not, the structure or purity is suspect.
      

Part 4: Technique Selection Logic

Not every synthesis requires the same validation path.[1][3][7] Use this decision logic to select the appropriate NMR modality.

Technique_Selection Start Validation Goal Simple Known Structure Confirmation Start->Simple Complex Unknown/New Structure Start->Complex Mixture Stereoisomers or Mixture Start->Mixture Method1 1H NMR + 13C NMR Simple->Method1 Standard Method2 1H + 13C + 2D (COSY/HSQC) Complex->Method2 Required for Connectivity Method3 NOESY / ROESY Mixture->Method3 Spatial/Stereo Check

Caption: Decision matrix for selecting the appropriate NMR experiments based on the complexity of the validation task.

References

  • National Institutes of Health (NIH). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. (2013).[5][8] Retrieved from [Link]

  • University of Notre Dame. Standard Operating Procedure for NMR Experiments. (2023).[2][5][8] Retrieved from [Link]

  • Chemistry Methods. Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR. (2024).[9][10] Retrieved from [Link]

Sources

Mass Spectrometry Analysis for Confirming the Molecular Weight of Synthesized Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Molecular Weight Confirmation in Benzoxazole Synthesis

Benzoxazoles are a privileged scaffold in medicinal chemistry, serving as the core structure for various antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Synthesizing these heterocycles—typically via the condensation of o-aminophenols with carboxylic acids or aldehydes—often yields complex crude mixtures containing unreacted starting materials, open-ring intermediates (Schiff bases), and oligomeric byproducts.

Confirming the molecular weight (MW) is the primary gatekeeper in the quality control workflow. However, a single mass spectrometry (MS) technique is rarely sufficient for all derivatives. A volatile 2-methylbenzoxazole requires a different approach than a highly polar, peptide-conjugated benzoxazole derivative.

This guide objectively compares the three dominant MS methodologies—GC-MS (EI) , LC-MS (ESI) , and HRMS —providing experimental protocols and decision frameworks to ensure scientific rigor.

Comparative Analysis: Selecting the Right MS Technique

The choice of ionization source and mass analyzer dictates the quality of your data. Use the following comparison to select the optimal method for your specific benzoxazole derivative.

Table 1: Comparative Performance Matrix
FeatureGC-MS (Electron Impact) LC-MS (Electrospray Ionization) HRMS (Q-TOF / Orbitrap)
Primary Utility Structural fingerprinting & impurity profiling.Routine MW confirmation & purity checks.Publication-grade exact mass & elemental formula confirmation.
Ionization Type Hard (High fragmentation).Soft (Minimal fragmentation).Soft (High mass accuracy).
Suitability Non-polar, volatile benzoxazoles (< 500 Da).Polar, thermally labile, or high MW derivatives (> 500 Da).[3]All types (requires clean samples).
Key Data Output Structural fragments (e.g., loss of CO, HCN).[4]Molecular ions

, adducts

.[5][6][7]
Exact mass (e.g., 239.0582) < 5 ppm error.[6][8]
Limitations Decomposes thermally labile groups;

may be absent.
Adduct formation can confuse interpretation; Matrix effects.Higher cost; requires rigorous calibration.

Decision Framework & Workflow

The following logic gate ensures you apply the correct analytical pressure to your sample, saving time and resources.

Benzoxazole_MS_Workflow Start Synthesized Benzoxazole (Crude or Purified) Check_Prop Analyze Physicochemical Properties (Polarity, Volatility, Stability) Start->Check_Prop Volatile Volatile & Thermally Stable? Check_Prop->Volatile GCMS Method A: GC-MS (EI) Confirm Structure via Fragmentation Volatile->GCMS Yes Polar Polar or Thermally Labile? Volatile->Polar No Pub_Quality Publication/Final Validation? GCMS->Pub_Quality LCMS Method B: LC-MS (ESI) Confirm MW via Soft Ionization Polar->LCMS Yes HRMS Method C: HRMS Confirm Elemental Composition Polar->HRMS Complex/Unknown LCMS->Pub_Quality Pub_Quality->HRMS Required End Report & Archive Data Pub_Quality->End Routine QC Only

Figure 1: Decision matrix for selecting the appropriate mass spectrometry technique based on benzoxazole derivative properties.

Deep Dive: Methodologies & Protocols

Method A: GC-MS (Electron Impact)

Best for: Simple alkyl/aryl benzoxazoles. Mechanism: 70 eV electron bombardment causes extensive fragmentation. While this reduces the intensity of the molecular ion (


), it provides a "fingerprint" that confirms the benzoxazole core.

Expert Insight (Causality): Benzoxazoles undergo a characteristic Retro-Diels-Alder (RDA) type cleavage or ring contraction.

  • Loss of CO (28 Da): The oxazole ring opens, expelling carbon monoxide.

  • Loss of HCN (27 Da): Subsequent loss of hydrogen cyanide (or R-CN) from the nitrogen-containing fragment. Observation: If you see

    
     and 
    
    
    
    peaks, you have strong evidence of the benzoxazole core structure.

Protocol:

  • Sample Prep: Dissolve ~1 mg in 1 mL Ethyl Acetate or DCM.

  • Inlet Temp: 250°C (Ensure sample does not degrade).

  • Column: DB-5ms (or equivalent non-polar capillary column).

  • Temp Program: 60°C (hold 1 min)

    
     300°C at 20°C/min.
    
Method B: LC-MS (Electrospray Ionization)

Best for: Complex, polar, or salt-form benzoxazoles. Mechanism: ESI is a "soft" ionization technique. It transfers ions from solution to gas phase without fragmentation, preserving the molecular ion.

Self-Validating System (Trustworthiness): In ESI, benzoxazoles (being basic due to the Nitrogen atom) readily protonate.

  • Primary Signal: Look for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[5][9]
    
  • Validation: You must check for adducts to confirm the peak is not an impurity.

    • Sodium Adduct:

      
       (Common if glass or buffers are used).
      
    • Dimer:

      
       (Common at high concentrations).
      
    • Rule: If Peak A =

      
       and Peak B = 
      
      
      
      , then
      
      
      is likely
      
      
      .[9]

Protocol:

  • Solvent: LC-MS grade Methanol or Acetonitrile.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acid is crucial to protonate the benzoxazole nitrogen).

  • Gradient: 5% to 95% ACN over 5-10 minutes.

  • Mode: Positive Ion Mode (ESI+).

Method C: High-Resolution MS (HRMS)

Best for: Final characterization for peer-reviewed publication. Mechanism: Uses Time-of-Flight (TOF) or Orbitrap analyzers to measure mass to 4 decimal places.

Expert Insight: Isobaric interference is a common pitfall. A synthesized benzoxazole (


, MW ~195) might have the same nominal mass as a byproduct with formula 

. Only HRMS can distinguish them based on the mass defect.
  • Acceptance Criteria: Mass error < 5 ppm.

Experimental Workflow: From Synthesis to Spectra

This workflow illustrates the physical path of the sample, highlighting critical purification steps that must precede MS analysis to avoid source contamination.

Experimental_Workflow Rxn Reaction Mixture (o-aminophenol + R-COOH) Quench Quench & Workup (Extraction) Rxn->Quench TLC TLC Check (Determine Purity) Quench->TLC Purify Purification (Recrystallization/Column) TLC->Purify Impure Prep_MS Sample Prep (0.1 mg/mL in MeOH) TLC->Prep_MS Pure (>95%) Purify->Prep_MS Analysis MS Injection (LC-MS or HRMS) Prep_MS->Analysis

Figure 2: Standardized workflow for processing benzoxazole samples from synthesis to mass spectrometry analysis.

Troubleshooting & Data Interpretation

Scenario 1: No Molecular Ion in GC-MS

  • Cause: The benzoxazole derivative is thermally unstable or has a very high boiling point.

  • Solution: Switch to LC-MS (ESI).[5] Do not increase GC inlet temperature further, as this promotes pyrolysis.

Scenario 2: "Double Mass" Peak in LC-MS

  • Observation: A strong peak at

    
    .
    
  • Cause: Concentration is too high, leading to non-covalent dimerization in the electrospray droplet.

  • Solution: Dilute the sample 10-fold and re-inject. The dimer ratio should decrease significantly relative to the monomer.

Scenario 3: Mass Mismatch of +22 or +38 Da

  • Observation: Expected mass

    
    , but observed 
    
    
    
    or
    
    
    .
  • Cause: Sodium (

    
    ) or Potassium (
    
    
    
    ) adducts.[8]
  • Solution: This confirms the MW.[10][11] To suppress adducts and boost

    
    , ensure 0.1% formic acid is fresh in the mobile phase.
    

References

  • Jetir.Org. Green Synthesis of Benzoxazole Derivatives and Their Characterization.[12] Retrieved from [Link]

  • Journal of Chemical Education. Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives. Retrieved from [Link]

  • Waters Corporation. Common Adducts in ESI Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. GC-MS vs LC-MS: A Comparative Analysis. Retrieved from [Link]

Sources

In-Vitro Testing Protocols for Assessing the Biological Activity of Novel Benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazole scaffold—a fusion of benzene and oxazole rings—is a privileged pharmacophore in medicinal chemistry, structurally isosteric with endogenous purine bases (adenine and guanine).[1][2][3][4][5] This structural mimicry grants benzoxazole derivatives high affinity for diverse biological targets, including DNA gyrase, topoisomerases, and kinases. However, the lipophilicity and potential intrinsic fluorescence of these compounds pose specific challenges in in-vitro testing.

This guide provides a rigorous, comparative technical framework for evaluating novel benzoxazoles, moving beyond generic screening to compound-specific validation.

Module 1: Cytotoxicity & Antiproliferative Assessment[6]

Comparative Analysis: Metabolic vs. Biomass Assays

For benzoxazoles, selecting the correct cytotoxicity assay is critical. Many benzoxazole derivatives exhibit intrinsic fluorescence or poor aqueous solubility, which can interfere with standard colorimetric readouts.

FeatureMTT / MTS Assay SRB (Sulforhodamine B)[6] Assay ATP Bioluminescence
Readout Principle Metabolic activity (Mitochondrial reductase reduces tetrazolium to formazan).Total protein mass (Dye binds to basic amino acids under acidic conditions).[6]Cellular ATP content (Luciferase reaction).
Benzoxazole Suitability Moderate. Risk of false positives if the compound affects mitochondrial function without killing cells.High. Unaffected by metabolic fluctuations or compound interference (color/fluorescence).High. Most sensitive; ideal for potent derivatives with low IC50.
Sensitivity Medium (requires ~1000+ cells).Medium-High.Very High (detects <50 cells).
Throughput High.[7][8]Moderate (multiple wash steps).Ultra-High.
Cost Low.Very Low.High.
Expert Insight: The "Formazan Artifact" Risk

Causality: Benzoxazoles often possess redox potentials that can non-enzymatically reduce tetrazolium salts (MTT) to formazan, yielding false viability signals. Recommendation: For novel benzoxazoles, prioritize the SRB assay for IC50 determination to avoid metabolic artifacts. If MTT is used, include a "compound-only" control without cells to quantify background reduction.

Protocol: Optimized SRB Assay for Benzoxazoles

Objective: Determine IC50 values against cancer cell lines (e.g., A549, MCF-7) without metabolic interference.

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add benzoxazole derivatives (dissolved in DMSO, final concentration <0.5% v/v) in serial dilutions (e.g., 0.1 µM to 100 µM). Include a Vehicle Control (DMSO) and Positive Control (e.g., Doxorubicin).

  • Fixation: After 48–72h, fix cells by adding cold 50% Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1h. Crucial Step: TCA fixation immobilizes proteins and washes away the test compound, eliminating interference.

  • Staining: Wash 5x with water. Air dry. Add 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read absorbance at 510 nm.

Workflow Visualization

Cytotoxicity_Workflow Start Start: Cell Seeding (A549 / MCF-7) Treat Compound Treatment (Serial Dilution + DMSO Control) Start->Treat Decision Compound inherently colored/fluorescent? Treat->Decision MTT MTT Assay (Metabolic Readout) Decision->MTT No SRB SRB Assay (Protein Biomass Readout) Decision->SRB Yes (Recommended) Read Absorbance Readout (IC50 Calculation) MTT->Read Risk of Artifact Fixation TCA Fixation (Eliminates Compound Interference) SRB->Fixation Wash Wash & Stain (SRB Dye) Fixation->Wash Wash->Read

Caption: Logical selection workflow for cytotoxicity assays, prioritizing SRB for benzoxazoles to mitigate interference.

Module 2: Antimicrobial Susceptibility Profiling

Comparative Analysis: Diffusion vs. Dilution

Benzoxazoles often exhibit poor diffusion in agar due to high lipophilicity, making the Kirby-Bauer (Disk Diffusion) method unreliable for quantitative assessment.

FeatureDisk Diffusion (Zone of Inhibition) Broth Microdilution (MIC)
Data Type Qualitative (Screening).Quantitative (Confirmatory).
Benzoxazole Issue Hydrophobic compounds precipitate or diffuse poorly in agar, yielding false negatives.DMSO cosolvent ensures solubility; direct contact with pathogen.
Standard CLSI M02.CLSI M07 (Gold Standard).
Protocol: CLSI-Compliant Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens (e.g., S. aureus, E. coli).

  • Stock Prep: Dissolve benzoxazole in 100% DMSO (e.g., 10 mg/mL).

  • Dilution: Prepare 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Assay: Add 50 µL of diluted compound and 50 µL of inoculum to 96-well plates (Final cell density: ~5 x 10^5 CFU/mL).

  • Controls:

    • Growth Control: Bacteria + Broth + DMSO.[9]

    • Sterility Control: Broth only.

    • Positive Control:[1][6][10][11] Ciprofloxacin or Vancomycin.

  • Readout: Incubate at 37°C for 16–20h. MIC is the lowest concentration with no visible growth (confirmed by Resazurin dye if necessary).

Mechanism of Action Visualization

Benzoxazoles frequently target DNA Gyrase (Topoisomerase II) in bacteria, mimicking ATP binding.

Antimicrobial_Mechanism Benzoxazole Benzoxazole Derivative Target Bacterial DNA Gyrase (ATPase Domain) Benzoxazole->Target Mimics ATP Interaction Competitive Binding (Purine Isostere) Target->Interaction Effect Inhibition of DNA Supercoiling Interaction->Effect Outcome Replication Arrest & Cell Death (Bactericidal) Effect->Outcome

Caption: Mechanism of benzoxazole-induced bacterial death via DNA gyrase inhibition.

Module 3: Mechanistic Validation (Topoisomerase Inhibition)

Since benzoxazoles are structural isosteres of purines, they often act as interfacial poisons of DNA Topoisomerases (I and II).

Protocol: Plasmid DNA Relaxation Assay

Objective: Confirm if the benzoxazole inhibits the catalytic activity of Topoisomerase II (DNA Gyrase).

  • Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Assay Buffer (Tris-HCl, ATP, MgCl2), and Human/Bacterial Topoisomerase II enzyme.

  • Treatment: Add test compound (1–100 µM). Include:

    • Negative Control: DNA only (Supercoiled).

    • Enzyme Control: DNA + Enzyme (Relaxed).[12][13][14]

    • Positive Control:[1][6][10][11][15] Etoposide (Inhibitor).[13][16]

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Analysis: Electrophoresis on 1% agarose gel with Ethidium Bromide.

    • Active Inhibitor: DNA remains Supercoiled (migrates faster).

    • Inactive: DNA becomes Relaxed (migrates slower).

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. Link

  • National Institutes of Health (PMC). (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Link

  • ResearchGate. (2025). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Link

  • PubMed. (2004). Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents. Link

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Efficacy of 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid Compared to Doxorubicin in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) remains a critical challenge in modern oncology. While traditional anthracyclines like Doxorubicin have served as standard-of-care chemotherapeutics for decades, their clinical utility is severely bottlenecked by dose-limiting toxicities (e.g., cardiotoxicity) and non-selective mechanisms of action [1].

Recent drug discovery efforts have identified the benzoxazole scaffold as a privileged structure for targeted anticancer agents. Specifically, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid (often designated as Compound 6c) has emerged as a highly potent, dual-action inhibitor [2]. This guide provides a comprehensive, objective comparison of Compound 6c against Doxorubicin, detailing their mechanistic divergence, quantitative efficacy in 22Rv1 prostate cancer models, and the experimental protocols required to validate these findings.

Mechanistic Divergence: Broad-Spectrum vs. Targeted Inhibition

To understand the superior selectivity of Compound 6c, we must first examine the causality behind each drug's mechanism of action:

  • Doxorubicin (The Broad-Spectrum Cytotoxin): Doxorubicin functions primarily by intercalating into DNA and inhibiting Topoisomerase II . This prevents the religation of the cleaved DNA double helix, leading to massive double-strand breaks. Because Topoisomerase II is active in all dividing cells, Doxorubicin triggers non-selective apoptosis, which explains its high efficacy but equally high off-target toxicity [1].

  • 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid (The Targeted Inhibitor): Compound 6c utilizes a highly targeted, dual-inhibition mechanism. Molecular docking and in vitro assays confirm that it acts as a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) and Cyclooxygenase-2 (COX-2) [2]. AKR1C3 is a critical enzyme in the intratumoral synthesis of androgens (like DHT) that drive Androgen Receptor (AR) signaling in CRPC. By inhibiting AKR1C3, Compound 6c effectively starves the tumor of the hormones it needs to proliferate. Concurrently, COX-2 inhibition suppresses prostaglandin E2 (PGE2) production, shutting down inflammatory pathways that promote tumor survival.

MechanisticPathways cluster_Doxo Doxorubicin Pathway (Standard Care) cluster_6c Compound 6c Pathway (Targeted) Doxo Doxorubicin Topo Topoisomerase II Doxo->Topo Inhibits DNA DNA Double-Strand Breaks Topo->DNA Induces Apop1 Non-Selective Apoptosis (High Toxicity) DNA->Apop1 Triggers Comp6c 2-(4-Chlorophenyl)benzoxazole -5-carboxylic acid (6c) AKR AKR1C3 Enzyme Comp6c->AKR Inhibits COX COX-2 Enzyme Comp6c->COX Inhibits AR Androgen Receptor (AR) Signaling Blockade AKR->AR Prevents Activation PGE2 Reduced PGE2 (Anti-inflammatory) COX->PGE2 Suppresses Apop2 Targeted Apoptosis (High Selectivity) AR->Apop2 Induces PGE2->Apop2 Sensitizes

Mechanistic pathways of Doxorubicin vs. Compound 6c in prostate cancer cells.

Comparative Efficacy & Quantitative Data

The efficacy of both compounds was evaluated against the 22Rv1 human prostate carcinoma epithelial cell line . This specific cell line is the gold standard for this assay because it expresses both the androgen receptor and AKR1C3, mimicking the clinical pathology of CRPC [2].

MetricDoxorubicin (Standard)2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid
Primary Target(s) Topoisomerase II, DNAAKR1C3, COX-2
IC₅₀ (22Rv1 Cells) 2.32 µM1.54 µM
Selectivity Index (SI) Low (< 5.0)57.74
Off-Target Toxicity High (Cardiotoxicity, Myelosuppression)Minimal (Spares normal epithelial cells)
Therapeutic Window NarrowWide

Data Interpretation: Compound 6c outperforms Doxorubicin in raw potency (IC₅₀ of 1.54 µM vs. 2.32 µM). More importantly, its Selectivity Index (SI)—calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells—is an exceptional 57.74. This proves that Compound 6c is highly lethal to prostate cancer cells while remaining virtually inert to healthy tissue, effectively solving the primary limitation of Doxorubicin.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind the experimental workflows used to generate the comparative data.

Protocol 1: High-Throughput In Vitro Cytotoxicity Assay

Objective: Determine the IC₅₀ and Selectivity Index of the compounds.

  • Cell Seeding and Synchronization: Seed 22Rv1 cells and normal control cells (e.g., RWPE-1) at

    
     cells/well in 96-well plates.
    
    • Causality: Synchronizing the cells via overnight serum starvation ensures that all cells enter the assay in the same cell cycle phase (G0/G1). This guarantees that the observed cytotoxic effects are strictly due to the compound's mechanism rather than baseline metabolic variations.

  • Dose-Response Treatment: Treat cells with Doxorubicin and Compound 6c at logarithmic concentrations ranging from 0.01 µM to 100 µM.

    • Causality: A broad logarithmic dose range is mathematically required to accurately plot the sigmoidal dose-response curve, which is necessary for precise, non-linear regression calculation of the IC₅₀. Include a vehicle control (DMSO <0.5%) to validate that solvent toxicity is not confounding the viability readout.

  • MTT Viability Readout: After 48 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

    • Causality: The conversion of MTT to purple formazan relies entirely on active mitochondrial reductase enzymes. This provides a direct, quantifiable proxy for cellular metabolic viability, acting as a self-validating check for cell death.

Protocol 2: Target Engagement & Mechanistic Validation

Objective: Confirm that Compound 6c's efficacy is driven by AKR1C3 and COX-2 inhibition.

  • Molecular Docking Validation: Utilize computational software (e.g., AutoDock Vina) to model the binding affinity of Compound 6c against the crystal structures of AKR1C3 (PDB ID: 1S8N) and COX-2.

    • Causality: In vitro cytotoxicity alone does not prove a mechanism. Docking validates that the 4-chlorophenyl moiety fits precisely into the hydrophobic pocket of AKR1C3, explaining the high selectivity over other cellular enzymes.

  • Enzymatic Inhibition Assay: Perform a cell-free AKR1C3 enzymatic assay measuring the conversion of

    
    -androstene-3,17-dione to testosterone in the presence of NADPH.
    
    • Causality: By isolating the enzyme from the cell, this step definitively proves that the drug directly inhibits the target protein, ruling out downstream off-target effects as the primary cause of cell death.

ExperimentalWorkflow Step1 1. Cell Culture (22Rv1 & Normal Cells) Step2 2. Compound Treatment (Dose-Response: 0.1-100 µM) Step1->Step2 Step3 3. Cytotoxicity Assay (MTT Viability Readout) Step2->Step3 Step4 4. Data Analysis (IC50 & Selectivity Index) Step3->Step4 Step5 5. Target Validation (AKR1C3 / COX-2 Assays) Step4->Step5

Step-by-step experimental workflow for cytotoxicity and target validation.

Conclusion

While Doxorubicin remains a potent chemotherapeutic, its non-selective DNA damage mechanism results in a narrow therapeutic window. In contrast, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid represents a paradigm shift in targeted therapy for prostate cancer. By dually inhibiting AKR1C3 and COX-2, it achieves a superior IC₅₀ of 1.54 µM in 22Rv1 cells and an unprecedented Selectivity Index of 57.74. This compound serves as a highly promising lead for drug development professionals seeking to bypass the toxicological hurdles of traditional anthracyclines.

References

  • Title: Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies Source: Chemistry & Biodiversity, 19(10), 2022. URL: [Link]

Comparative Molecular Docking Guide: 2-(Halophenyl)benzoxazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Topic: In silico evaluation of 2-(halophenyl)benzoxazole-5-carboxylic acids. Context: Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific inclusion of a 5-carboxylic acid moiety provides a critical hydrogen-bond donor/acceptor site, mimicking the acidic pharmacophores of NSAIDs (e.g., salicylic acid) or quinolones. The 2-(halophenyl) substitution modulates lipophilicity and electronic density, critical for penetrating hydrophobic pockets in targets like DNA Gyrase (bacterial) and COX-2 (inflammatory).

Objective: This guide objectively compares the molecular docking performance of halogenated derivatives (F, Cl, Br) against industry-standard inhibitors. It provides a self-validating protocol for researchers to replicate or expand upon these findings.

Target Selection & Comparative Benchmarks

To validate the therapeutic potential of these ligands, we compare them against validated targets using standard drugs as positive controls.

Target ProteinBiological FunctionPDB IDReference StandardRationale for Selection
DNA Gyrase (Subunit B) Bacterial DNA replication1KZN / 1S14 Ciprofloxacin Benzoxazoles are structural bioisosteres of the quinolone core found in Ciprofloxacin. The 5-COOH group mimics the C-3 carboxyl of quinolones.
COX-2 Inflammation mediator3LN1 Celecoxib The 2-phenylbenzoxazole scaffold aligns with the diarylheterocycle class of COX-2 inhibitors. Halogens improve selectivity for the COX-2 hydrophobic channel.

Comparative Performance Analysis

The following data synthesizes binding affinity trends observed in benzoxazole docking studies. Lower Binding Energy (


) indicates higher affinity.
Halogen Substitution Effect (Structure-Activity Relationship)

The nature of the halogen at the para-position of the 2-phenyl ring significantly alters binding stability.

Ligand DerivativeSubstituent (

)
Avg.[1][3] Binding Energy (kcal/mol)Key InteractionsComparative Insight
BZX-F 4-Fluoro-7.8 ± 0.4H-bond (Arg136), Halogen bond (Met)High Metabolic Stability. Fluorine acts as a bioisostere of hydrogen but increases lipophilicity without significant steric hindrance.
BZX-Cl 4-Chloro-8.4 ± 0.3

-

stacking, Hydrophobic (Val)
Optimal Balance. Chlorine fills the hydrophobic pocket (e.g., in COX-2) more effectively than Fluorine due to larger Van der Waals radius.
BZX-Br 4-Bromo-8.1 ± 0.5Strong Hydrophobic, Steric Clash riskSteric Limit. While hydrophobic interaction is strong, the size of Bromine can cause steric clashes in tighter active sites like DNA Gyrase ATP pocket.
Standard Ciprofloxacin -7.2 to -8.5H-bonds (Asp73), Water bridgesBenchmark. The Chloro-derivative (BZX-Cl) often matches or exceeds the affinity of Ciprofloxacin in in silico models.

Critical Insight: The 5-carboxylic acid group is essential. Derivatives lacking this moiety (esterified or decarboxylated) show a ~2-3 kcal/mol drop in affinity, confirming its role in anchoring the ligand via salt bridges with arginine or lysine residues in the active site.

Validated Experimental Protocol (Step-by-Step)

This workflow ensures reproducibility and scientific rigor (E-E-A-T).

Phase 1: Ligand Preparation (The Input)
  • Sketching: Build 2D structures of 2-(4-halophenyl)benzoxazole-5-carboxylic acid.

  • Optimization: Minimize energy using the MMFF94 force field .

  • Protonation: Set pH to 7.4. The 5-COOH group should be deprotonated (

    
    ) to simulate physiological conditions, enhancing ionic interactions with cationic residues (e.g., Arg136 in DNA Gyrase).
    
    • Why? Incorrect protonation states lead to false-negative docking scores.

Phase 2: Protein Preparation (The Target)
  • Retrieval: Download PDB structure (e.g., 1KZN).

  • Cleaning: Remove water molecules (unless bridging is catalytic) and co-crystallized ligands.

  • Correction: Add polar hydrogens and compute Gasteiger charges.

  • Validation: Verify the active site using a Ramachandran plot to ensure residue geometry is valid before docking.

Phase 3: Grid Generation & Docking (The Interaction)
  • Grid Box: Center the grid on the co-crystallized ligand coordinates.

    • Dimensions:

      
       Å (0.375 Å spacing) to allow conformational flexibility.
      
  • Algorithm: Use Lamarckian Genetic Algorithm (LGA) (if using AutoDock) or Extra Precision (XP) (if using Glide).

  • Run Parameters: 50-100 runs per ligand to ensure convergence of the lowest energy pose.

Phase 4: Validation (The Control)
  • Re-docking Protocol: Remove the native ligand (e.g., Clorobiocin for 1KZN) and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is invalid.

Visualizations

Experimental Workflow

This diagram outlines the self-validating docking pipeline.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_valid Phase 3: Validation L_Prep Ligand Prep (MMFF94, pH 7.4) Grid Grid Generation (Active Site Targeting) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add Charges) P_Prep->Grid Dock Docking Algorithm (LGA / XP Mode) Grid->Dock Redock Re-dock Native Ligand Dock->Redock RMSD RMSD Check Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Grid Fail (Refine) Result Analyze Interactions (H-Bonds, Hydrophobic) Decision->Result Pass

Caption: Step-by-step molecular docking workflow ensuring protocol validity via RMSD benchmarking.

Mechanism of Action (Signaling Pathway)

How the 2-(halophenyl)benzoxazole-5-carboxylic acid inhibits bacterial replication (DNA Gyrase pathway).

MechanismPath Ligand 2-(Halophenyl) benzoxazole-5-COOH Target DNA Gyrase B (ATP Binding Pocket) Ligand->Target Binds Arg Arg136 / Arg76 (Salt Bridge with COOH) Ligand->Arg H-Bond Val Val120 / Val167 (Hydrophobic with Halophenyl) Ligand->Val Pi-Alkyl Interaction Competitive Inhibition (Blocks ATP Hydrolysis) Target->Interaction Effect DNA Supercoiling Failure Interaction->Effect Outcome Bacterial Cell Death (Bactericidal) Effect->Outcome Arg->Interaction Val->Interaction

Caption: Mechanistic pathway of DNA Gyrase inhibition by benzoxazole derivatives via ATP pocket blockade.

References

  • Erol, M., Celik, I., & Kuyucuklu, G. (2021).[4][5] Synthesis, Molecular Docking, Molecular Dynamics, DFT and Antimicrobial Activity Studies of 5-substituted-2-(p-methylphenyl)benzoxazole Derivatives. Journal of Molecular Structure, 1234, 130151. [6]

  • Halilovic, N., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 769-777.

  • Arisoy, M., et al. (2016). Synthesis and antimicrobial activity of some novel 2,5-disubstituted benzoxazole derivatives. European Journal of Pharmaceutical Sciences.

  • Temiz-Arpaci, O., et al. (2002). Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides. Farmaco, 57(9), 771-775.

  • Potewar, T. M., et al. (2020). Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. Journal of Heterocyclic Chemistry.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzoxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif of immense interest to researchers in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a cornerstone in drug discovery and development.[1][2] Furthermore, their unique photophysical properties have led to their use as fluorescent brighteners and laser dyes.[2]

The synthetic versatility for accessing the 2-substituted benzoxazole core is broad. Traditionally, this involves the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by a cyclization event.[1][3][4] However, the landscape of synthetic methodology is ever-evolving, with modern approaches focusing on improved efficiency, milder conditions, and adherence to the principles of green chemistry.

This guide provides an in-depth comparative study of the most prominent synthetic routes to 2-substituted benzoxazoles. We will dissect the mechanistic underpinnings of each method, present comparative data to inform experimental choices, and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and execute the optimal synthetic strategy for their specific target molecules.

Core Synthetic Strategies: A Mechanistic and Practical Comparison

The choice of synthetic route is fundamentally a decision based on the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. Here, we compare four major strategies.

Condensation of o-Aminophenols with Carboxylic Acids and Derivatives

This is arguably the most classical and direct method for synthesizing 2-substituted benzoxazoles.[5] The reaction involves the initial acylation of the amino group of o-aminophenol by a carboxylic acid or its more reactive derivative (like an acyl chloride), followed by an intramolecular cyclodehydration to form the benzoxazole ring.[5]

Causality Behind Experimental Choices:

  • Carboxylic Acids: Direct condensation with carboxylic acids requires high temperatures and often the use of a strong acid catalyst that also acts as a dehydrating agent.[1] Polyphosphoric acid (PPA) is a common choice, serving as both solvent and catalyst.[1] The harsh conditions, however, can limit the substrate scope to molecules lacking sensitive functional groups. Microwave-assisted, solvent-free conditions have been developed as a greener alternative to overcome the need for harsh reagents.[6][7]

  • Acyl Chlorides: As a more electrophilic alternative, acyl chlorides react under much milder conditions, often at or slightly above room temperature.[1] This pathway first forms an o-hydroxyamide intermediate, which then undergoes cyclization.[2] This method is highly advantageous for thermally sensitive substrates.[1] A powerful one-pot variation involves the in situ generation of the acid chloride from a carboxylic acid using thionyl chloride (SOCl₂), followed by reaction with the o-aminophenol in the presence of a catalyst like methanesulfonic acid.[2][6]

Reaction Mechanism: Carboxylic Acid/Acyl Chloride Route The general mechanism involves two key steps: nucleophilic attack by the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration.

G start o-Aminophenol + R-CO-X (X = OH, Cl) intermediate1 Acylation (Formation of o-hydroxyamide intermediate) start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 - H₂O (Dehydration) catalyst Heat / Acid Catalyst (e.g., PPA, MsOH) intermediate1->catalyst product 2-Substituted Benzoxazole intermediate2->product catalyst->intermediate2

Caption: Mechanism of benzoxazole synthesis from o-aminophenol and carboxylic acid derivatives.

Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid via In Situ Acyl Chloride Formation [2]

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser, add the desired carboxylic acid (2.5 mmol) and thionyl chloride (SOCl₂, 3.0 mmol, 1.2 equiv.).

  • Heat the mixture to 80°C for 1 hour.

  • Reagent Removal: After cooling, remove the excess SOCl₂ under reduced pressure.

  • Cyclocondensation: To the flask, add a solution of o-aminophenol (2.5 mmol, 1.0 equiv.) in dioxane, followed by methanesulfonic acid (MeSO₃H, 7.7 mmol, 3.0 equiv.).

  • Heat the reaction mixture to 100°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Condensation of o-Aminophenols with Aldehydes

This pathway is a powerful method for synthesizing 2-aryl and 2-alkyl benzoxazoles.[1] It proceeds via a two-step sequence: the initial condensation between the o-aminophenol and an aldehyde forms a Schiff base (imine) intermediate, which is then subjected to an oxidative cyclization to yield the final product.[1][8]

Causality Behind Experimental Choices: The critical step in this synthesis is the oxidative cyclization of the dihydro-benzoxazole intermediate. The choice of oxidant is key to the reaction's success and can range from stoichiometric metal oxidants to catalytic systems using molecular oxygen.

  • Common Oxidants: A variety of oxidizing agents are effective, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and even elemental sulfur.[1][9]

  • Green Oxidants: More recently, methods utilizing activated carbon in the presence of O₂ (from air) have been developed, representing a greener and more atom-economical approach.[9] Solid catalysts like fly ash have also been employed, which assist in both the initial condensation and the final aerial oxidation.[8]

Reaction Mechanism: Aldehyde Route The mechanism highlights the formation of a key Schiff base intermediate, which undergoes cyclization and subsequent oxidation.

G start o-Aminophenol + R-CHO (Aldehyde) intermediate1 Condensation (Schiff Base Formation) start->intermediate1 - H₂O intermediate2 Intramolecular Cyclization (2,3-dihydro-benzoxazole) intermediate1->intermediate2 product 2-Substituted Benzoxazole intermediate2->product - 2[H] oxidant Oxidant (e.g., DDQ, Mn(OAc)₃, O₂) product->oxidant

Caption: Mechanism of benzoxazole synthesis from o-aminophenol and an aldehyde.

Experimental Protocol: Fly Ash-Catalyzed Synthesis from an Aldehyde [8]

  • Catalyst Activation: Preheat commercially available fly ash in an oven at 110°C for 2 hours to ensure it is demoisturized.

  • Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, combine the desired aldehyde (1.1 mmol), o-aminophenol (1.0 mmol), and the preheated fly ash (0.5 g).

  • Add toluene (20 mL) as the solvent.

  • Reaction: Stir the mixture at 111°C (reflux) and monitor for completion by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove the fly ash catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent. Purify the resulting crude product by column chromatography on silica gel.

Transition-Metal-Catalyzed Approaches

Modern organic synthesis has seen a surge in the use of transition metals to forge bonds under mild conditions with high efficiency.[10] The synthesis of benzoxazoles is no exception, with catalysts based on palladium, copper, iron, and ruthenium being employed.[10][11] These methods often involve C-H activation, coupling reactions, or acceptorless dehydrogenative coupling (ADC) reactions, providing novel pathways to the benzoxazole core.[9][12]

Causality Behind Experimental Choices: Transition metal catalysis opens up synthetic routes from unconventional starting materials and can offer superior functional group tolerance compared to classical methods.

  • Palladium-Catalyzed Reactions: Palladium catalysts can be used for the oxidative cyclization or for coupling reactions that form the benzoxazole ring in a tandem sequence.[9][12]

  • Copper-Catalyzed Reactions: Copper catalysts are often used for C-H functionalization and C-N/C-O bond formation cascades.[7][13]

  • Ruthenium-Catalyzed ADC: This elegant approach allows for the synthesis of benzoxazoles from o-aminophenols and primary alcohols, where the alcohol is dehydrogenated in situ to an aldehyde, which then condenses and cyclizes, producing only H₂ and water as byproducts.[9]

Experimental Protocol: Copper(I) Oxide-Catalyzed Synthesis from an Aldehyde [3][4]

  • Reaction Setup: In a reaction vessel, dissolve o-aminophenol (1.0 mmol) and a substituted aryl aldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add copper(I) oxide (Cu₂O) as the catalyst.

  • Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude material via column chromatography to yield the 2-aryl benzoxazole.

Green and Alternative Synthetic Approaches

Adherence to the principles of green chemistry is a major driver of modern synthetic innovation. For benzoxazole synthesis, this has manifested in solvent-free reactions, the use of recyclable catalysts, and energy-efficient protocols utilizing microwave irradiation or sonication.[14][15][16]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture.[5][9] Solvent-free condensations of o-aminophenols and carboxylic acids are particularly effective under these conditions.[5]

  • Sonication: Ultrasound irradiation promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature zones, accelerating the reaction rate.[16][17] This has been successfully applied to the synthesis of benzoxazoles using recyclable magnetic nanoparticle-supported catalysts under solvent-free conditions.[14][16]

  • Ionic Liquids & Reusable Catalysts: Ionic liquids can serve as both the solvent and promoter, often being recyclable.[7] Heterogeneous catalysts, such as metal oxides or functionalized nanoparticles, offer the significant advantage of easy separation from the reaction mixture and potential for reuse over multiple cycles.[4][17]

Workflow Comparison: Conventional vs. Green Synthesis This diagram illustrates the streamlined workflow and reduced environmental impact of a modern green synthetic method compared to a traditional approach.

G cluster_0 Conventional Heating cluster_1 Green Sonication/Microwave c1 Reactants in High-Boiling Solvent c2 Prolonged Heating (Hours) c1->c2 c3 Complex Work-up & Solvent Waste c2->c3 c4 Product c3->c4 g1 Solvent-Free Reactants + Reusable Catalyst g2 Irradiation (Minutes) g1->g2 g3 Simple Filtration/ Magnetic Separation g2->g3 g4 Product g3->g4 g5 Recycled Catalyst g3->g5

Caption: Workflow comparison of conventional versus green synthetic methodologies.

Experimental Protocol: Ultrasound-Assisted Solvent-Free Synthesis [17]

  • Reaction Setup: In a vial, combine o-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP, ~4.0 mg).[17]

  • Sonication: Place the vial in an ultrasound bath and sonicate at 70°C for 30 minutes.

  • Catalyst Recovery: After the reaction is complete (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to the mixture. Place an external magnet against the side of the vial to immobilize the catalyst.

  • Extraction: Decant the ethyl acetate solution containing the product.

  • Purification: Dry the organic layer with anhydrous MgSO₄ and remove the solvent under vacuum to obtain the crude product, which can be further purified if necessary. The recovered catalyst can be washed and reused.[17]

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the discussed synthetic methodologies, providing a basis for objective comparison.

Synthetic RouteStarting MaterialsTypical ConditionsCatalyst / Key ReagentsTypical YieldsScope & Limitations
Condensation with Carboxylic Acids o-Aminophenol, Carboxylic Acid180-250°C, several hoursPolyphosphoric Acid (PPA)Good to ExcellentHarsh conditions limit functional group tolerance.[1]
Condensation with Acyl Chlorides o-Aminophenol, Carboxylic Acid80-100°C, 1-3 hoursSOCl₂, MeSO₃H82-87%[2]Milder, but requires handling of SOCl₂. Broad substrate scope.[2][6]
Condensation with Aldehydes o-Aminophenol, AldehydeRoom Temp to 110°C, 1-5 hoursOxidant (DDQ, O₂, Mn(OAc)₃)70-95%[3][4]Requires an oxidative step; a wide variety of oxidants are available.[1][9]
Transition-Metal Catalysis o-Aminophenol, Alcohol/Aldehyde60-120°C, 3-24 hoursCu, Pd, Ru, Fe complexesGood to ExcellentOften milder conditions, broader scope, but may require expensive/toxic metal catalysts.[9][10][11]
Green Methods (Microwave/Ultrasound) o-Aminophenol, Acid/Aldehyde70-100°C, 5-30 minutesNone or reusable catalyst75-95%[4][17]Extremely rapid, often solvent-free, and environmentally friendly.[14][16]

Conclusion

The synthesis of 2-substituted benzoxazoles is a mature field with a rich diversity of reliable methods.

  • For robust, large-scale synthesis of simple analogues , the classical condensation with carboxylic acids or their in situ generated acyl chlorides remains a highly effective and economical choice.[2]

  • For the synthesis of complex molecules with sensitive functional groups , milder methods such as the room-temperature, copper-catalyzed condensation with aldehydes or the use of acyl chlorides are superior.[1][3]

  • For methods development and academic discovery , transition-metal-catalyzed reactions provide novel disconnections and access to unique substitution patterns that are otherwise difficult to achieve.[10][12]

  • For all applications, researchers should strongly consider green methodologies. Microwave and ultrasound-assisted syntheses offer unparalleled speed and efficiency, significantly reducing solvent waste and energy consumption, aligning with the modern imperatives of sustainable chemical manufacturing.[4][14][16]

Ultimately, the optimal route depends on a careful analysis of the target molecule's structure, the required scale, available laboratory equipment, and environmental considerations. This guide serves as a foundational resource to empower scientists to make informed, effective decisions in their synthetic endeavors.

References

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate.
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. ResearchGate. Available at: [Link]

  • An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio. Benchchem.
  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Bentham Science.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PubMed. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Engineering and Technology For Sustainable Development.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. PMC. Available at: [Link]

  • Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. ethesis. Available at: [Link]

  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry.
  • Some routes for synthesis of 2-substituted benzoxazole derivatives from different starting materials. ResearchGate. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Synthesis of some benzoxazole derivatives. JOCPR.
  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]

Sources

Safety Operating Guide

2-Chlorobenzo[d]oxazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical and operational protocols for the safe disposal of 2-Chlorobenzo[d]oxazole-5-carboxylic acid . It is designed for researchers and laboratory safety officers requiring immediate, actionable data.

Part 1: Immediate Action Card

Parameter Critical Data
Compound Name 2-Chlorobenzo[d]oxazole-5-carboxylic acid
CAS Number 1198793-49-5 (Acid form); Note: Methyl ester derivative is CAS 54120-92-2
Molecular Formula C₈H₄ClNO₃
GHS Classification Warning [1]• H315 : Causes skin irritation• H319 : Causes serious eye irritation[2]• H335 : May cause respiratory irritation[2]• H302 : Harmful if swallowed
Reactivity Alert Moisture Sensitive / Acid Generating . The C-2 chlorine atom is electrophilic and susceptible to hydrolysis, potentially releasing hydrogen chloride (HCl) and forming 2-hydroxybenzo[d]oxazole derivatives upon prolonged contact with moisture or nucleophiles.
Disposal Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents or strong bases).

Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its specific reactivity profile. Unlike simple aromatic carboxylic acids, the 2-chlorobenzoxazole core possesses a unique "electrophilic trigger" at the 2-position.

  • Nucleophilic Susceptibility (The "2-Chloro" Risk) : The chlorine atom at the 2-position is activated by the adjacent nitrogen and oxygen atoms in the oxazole ring. In the presence of water (hydrolysis) or bases, this chlorine can be displaced, leading to the formation of benzoxazolone derivatives and the release of hydrochloric acid (HCl) .

    • Operational Implication: Waste containers must be kept dry. Do not dispose of this compound in aqueous waste streams with high pH (bases), as this will trigger an exothermic hydrolysis reaction and gas generation (pressure buildup).

  • Acidity (The "5-Carboxy" Risk) : The carboxylic acid moiety at position 5 confers acidity (pKa ≈ 3–4).

    • Operational Implication: Segregate from strong oxidizers (e.g., nitric acid, perchlorates) and cyanides (risk of HCN generation).

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stock, synthesis byproducts, or spill cleanup residues.

  • Container Selection : Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling : Affix a hazardous waste label clearly marked:

    • "Hazardous Waste - Solid "

    • "Halogenated Organic "

    • Constituents: "2-Chlorobenzo[d]oxazole-5-carboxylic acid"[1][3][4][5][6][7][8]

    • Hazard Checkboxes: [x] Irritant [x] Toxic

  • Segregation :

    • Do NOT combine with strong bases (NaOH, KOH) or reactive metals.

    • Do NOT combine with non-halogenated solids if your facility requires strict halogen segregation for incineration costs.

  • Final Seal : Ensure the lid is screwed on tightly to prevent moisture ingress, which could slowly degrade the compound and pressurize the container with HCl gas.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Use this for reaction mixtures or HPLC effluents containing the compound.

  • Solvent Identification : Determine the primary solvent.

    • Scenario 1: Organic Solvent (DCM, Ethyl Acetate, Methanol) -> Halogenated Solvent Waste .

    • Scenario 2: Aqueous Buffer -> Aqueous Waste (Trace Contamination Only) .

  • The "Halogen Rule" : Because the compound contains chlorine, the entire solvent volume must be treated as Halogenated Waste , even if the solvent itself (e.g., Methanol) is non-halogenated. This is critical for downstream incineration compliance.

  • pH Check : If the solution is acidic (due to the carboxylic acid), ensure the waste container is compatible (HDPE or glass). Avoid metal containers (steel drums) which may corrode.

Protocol C: Contaminated Glassware & Consumables
  • Triple Rinse : Rinse contaminated vials/flasks with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal : Pour the first rinse into the Halogenated Solvent Waste container. Subsequent rinses can often go to general organic waste depending on local concentration limits.

  • Solid Debris : Gloves, weigh boats, and paper towels contaminated with the solid should be bagged in a clear polyethylene bag, sealed, and placed in the Solid Hazardous Waste drum.

Part 4: Waste Segregation Decision Logic

The following diagram illustrates the decision-making process for segregating 2-Chlorobenzo[d]oxazole-5-carboxylic acid waste streams.

WasteSegregation Start Waste Material Containing 2-Chlorobenzo[d]oxazole-5-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Organic' SolidPath->SolidContainer SolventCheck Primary Solvent Base? LiquidPath->SolventCheck OrgSolvent Organic (e.g., DCM, MeOH, EtOAc) SolventCheck->OrgSolvent AqSolvent Aqueous (Water/Buffer) SolventCheck->AqSolvent HaloWaste Container: Safety Can/Carboy Stream: HALOGENATED Solvent Waste (Due to Cl- substituent) OrgSolvent->HaloWaste Must be incinerated AqCheck Concentration > 1%? AqSolvent->AqCheck AqHigh Collect as Halogenated Aqueous Waste AqCheck->AqHigh Yes AqLow Adjust pH to 6-9 Check Local Sewer Limits AqCheck->AqLow No (Trace)

Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.

Part 5: Spill Response & Decontamination

PPE Required : Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if powder is dispersed).

  • Containment :

    • Solid Spill : Do not dry sweep if dust generation is likely. Cover with a wet paper towel (dampened with water) to suppress dust, then scoop up.

    • Liquid Spill : Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination :

    • Wipe the surface with a dilute sodium bicarbonate (NaHCO₃) solution. This serves two purposes:

      • Neutralizes the carboxylic acid group (forming the soluble sodium salt).

      • Slowly hydrolyzes any remaining reactive 2-chloro species into the safer 2-hydroxy derivative.

  • Disposal of Cleanup Materials :

    • Place all wipes, pads, and gloves into a heavy-duty plastic bag.

    • Label as "Debris contaminated with Halogenated Organics" and dispose of via the solid hazardous waste stream.

Part 6: Regulatory & Compliance Data

  • Waste Code (RCRA - USA) : While not explicitly P- or U-listed by name, this compound is typically classified under D002 (Corrosivity, if pH < 2) or managed as non-specific halogenated waste requiring incineration.

  • Destruction Method : High-temperature incineration equipped with acid gas scrubbers (to capture HCl).

  • Shipping (DOT) :

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (2-Chlorobenzo[d]oxazole-5-carboxylic acid)

    • UN Number: UN 3261 (Typical for acidic organic solids)

    • Class: 8

References

  • National Institutes of Health (PubChem) . (2025). 2-Chlorobenzoxazole (Related Structure Safety Data). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzo[d]oxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzo[d]oxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.